molecular formula C11H14F3N3 B1303455 1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane CAS No. 243666-15-1

1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

カタログ番号: B1303455
CAS番号: 243666-15-1
分子量: 245.24 g/mol
InChIキー: BMKFDQXBPCCAFY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane is a useful research compound. Its molecular formula is C11H14F3N3 and its molecular weight is 245.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3N3/c12-11(13,14)9-3-1-5-16-10(9)17-7-2-4-15-6-8-17/h1,3,5,15H,2,4,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKFDQXBPCCAFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C2=C(C=CC=N2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201177636
Record name Hexahydro-1-[3-(trifluoromethyl)-2-pyridinyl]-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243666-15-1
Record name Hexahydro-1-[3-(trifluoromethyl)-2-pyridinyl]-1H-1,4-diazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=243666-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-1-[3-(trifluoromethyl)-2-pyridinyl]-1H-1,4-diazepine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201177636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

An In-depth Technical Guide to 1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering insights into its chemical identity, synthesis, characterization, potential applications, and safety considerations.

Introduction and Chemical Identity

The core structure of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane integrates a seven-membered 1,4-diazepane ring with a trifluoromethyl-substituted pyridine moiety. This combination of a flexible diazepane scaffold, known for its presence in numerous biologically active compounds, and the electron-withdrawing trifluoromethylpyridine group suggests a high potential for diverse pharmacological activities. The trifluoromethyl group is a key feature in modern drug design, often enhancing metabolic stability, lipophilicity, and binding affinity of molecules.

Molecular Descriptors

For the representative analog, 1-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane, the key molecular descriptors are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₄F₃N₃[2]
Molecular Weight 245.25 g/mol [2]
IUPAC Name 1-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane[2]
SMILES FC(F)(F)C1=CN=C(C=C1)N1CCCNCC1[2]
InChI Key IBMSHQVIAUTKDL-UHFFFAOYSA-N[2]

Synthesis and Mechanistic Considerations

The synthesis of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane can be approached through several established synthetic strategies for N-aryl diazepanes. A common and effective method is the nucleophilic aromatic substitution (SNA_r) reaction between a suitably activated pyridine and 1,4-diazepane.

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves disconnecting the C-N bond between the pyridine and diazepane rings. This leads to two key starting materials: 2-halo-3-(trifluoromethyl)pyridine and 1,4-diazepane.

Retrosynthesis target 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane disconnection C-N Disconnection (SNA_r) target->disconnection intermediates 2-halo-3-(trifluoromethyl)pyridine + 1,4-diazepane disconnection->intermediates

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Protocol

The following is a detailed, step-by-step protocol for the synthesis of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane.

Step 1: Reaction Setup

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) and 1,4-diazepane (1.2 eq).

  • Add a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0 eq), to act as a proton scavenger.

Step 2: Reaction Execution

  • Heat the reaction mixture to 80-120 °C. The optimal temperature should be determined empirically.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-24 hours.

Step 3: Work-up and Purification

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes, to yield the pure 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane.

Synthetic_Workflow start Reactants: 2-chloro-3-(trifluoromethyl)pyridine 1,4-diazepane Base (e.g., K₂CO₃) reaction Reaction in Solvent (e.g., DMF) Heat (80-120 °C) start->reaction workup Aqueous Work-up and Extraction reaction->workup purification Column Chromatography workup->purification product Pure 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane purification->product

Caption: General workflow for the synthesis.

Characterization and Analytical Methods

The structural confirmation of the synthesized compound relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring, with their chemical shifts and coupling patterns influenced by the trifluoromethyl group. The protons of the diazepane ring will appear as a series of multiplets in the aliphatic region.

  • ¹³C NMR: The carbon NMR will display distinct resonances for the trifluoromethyl carbon (as a quartet due to C-F coupling), the pyridine ring carbons, and the carbons of the diazepane ring.

  • ¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for C-H, C-N, and C-F bonds, providing further evidence for the compound's structure.

Potential Applications and Biological Significance

The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties[3]. The incorporation of a trifluoromethylpyridine moiety can further modulate these activities and introduce new pharmacological profiles.

Central Nervous System (CNS) Activity

Given that many 1,4-diazepine derivatives act on the central nervous system, it is plausible that 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane could be investigated for its potential as a CNS agent. The trifluoromethyl group can enhance blood-brain barrier penetration, a desirable property for CNS-acting drugs.

Anticancer Potential

Certain diazepine derivatives have shown promise as anticancer agents[4]. The unique electronic properties of the trifluoromethyl group could lead to novel interactions with biological targets relevant to cancer, such as kinases or other enzymes.

Agrochemical Applications

Trifluoromethylpyridine derivatives are also prevalent in the agrochemical industry, with some compounds exhibiting insecticidal and herbicidal activities[5][6][7]. Therefore, this class of compounds could also be explored for its potential in crop protection.

Safety and Handling

Based on the hazard information for structurally related compounds, such as 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane, appropriate safety precautions should be taken when handling 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane.

  • GHS Hazard Statements (for a related compound): Toxic if swallowed and causes severe skin burns and eye damage[1].

  • Personal Protective Equipment (PPE): It is essential to wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle the compound in a well-ventilated area or a chemical fume hood[8]. Avoid inhalation of dust and contact with skin and eyes[9].

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane represents a promising scaffold for the development of new therapeutic agents and agrochemicals. This guide has provided a comprehensive overview of its chemical identity, a plausible and detailed synthetic protocol, and a discussion of its potential applications. Further research into the biological activities of this and related compounds is warranted to fully explore their therapeutic and commercial potential.

References

  • PubChem. 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane. Available from: [Link]

  • Der Pharma Chemica. Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Available from: [Link]

  • RSC Publishing. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. Available from: [Link]

  • ChemRxiv. Dearomatization of Pyridines: Photochemical Skeletal Enlargement for the Synthesis of 1,2-Diazepines. Available from: [Link]

  • NIH. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. Available from: [Link]

  • MDPI. 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Available from: [Link]

  • NIH. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Available from: [Link]

  • NIH. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Available from: [Link]

  • ACS Publications. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Available from: [Link]

  • NIH. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Available from: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of some 1,4-diazepines derivatives. Available from: [Link]

  • A A Blocks. Safety Data Sheet. Available from: [Link]

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Available from: [Link]

  • PubMed. Direct resolution, characterization, and stereospecific binding properties of an atropisomeric 1,4-benzodiazepine. Available from: [Link]

  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Available from: [Link]

  • Frontiers. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Available from: [Link]

  • Oakwood Chemical. 1-[5-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane. Available from: [Link]

Sources

Technical Guide: Physicochemical Properties of 1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a focused analysis of the fundamental physicochemical properties of the compound 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane , a molecule of interest in medicinal chemistry and synthetic research. The document outlines its core molecular attributes, the basis for their determination, and the significance of these properties in a research and development context.

Molecular Identity and Core Attributes

1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane is a heterocyclic compound featuring a diazepane ring system attached to a trifluoromethyl-substituted pyridine moiety. The trifluoromethyl (-CF3) group is a critical pharmacophore in modern drug design, often introduced to modulate a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The precise characterization of the molecule's physical properties is the foundational step for any further investigation, including biological screening, formulation development, or advanced synthesis.

The definitive molecular formula for this compound is C₁₁H₁₄F₃N₃ .[2] This formula is derived from the elemental composition of its constituent parts: a pyridine ring (C₅N), a trifluoromethyl group (CF₃), a diazepane ring (C₅N₂), and the associated hydrogen atoms.

Molecular Weight: Determination and Significance

The molecular weight of a compound is a critical parameter, essential for stoichiometric calculations in chemical synthesis, preparation of solutions of known molarity, and analytical techniques such as mass spectrometry.

The calculated molecular weight of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane is 245.24 g/mol .[2] This value is determined by summing the atomic weights of all atoms present in the empirical formula (C₁₁H₁₄F₃N₃).

Data Summary

For clarity and rapid reference, the key molecular descriptors are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₄F₃N₃Sigma-Aldrich[2]
Molecular Weight 245.24 g/mol Sigma-Aldrich[2]
IUPAC Name 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepaneN/A
InChI Key BMKFDQXBPCCAFY-UHFFFAOYSA-NSigma-Aldrich[2]

Experimental Workflow: Verification of Molecular Properties

The validation of a compound's identity and molecular weight is a self-validating system in synthetic and analytical chemistry. A standardized workflow ensures the material's integrity before its use in further applications. High-resolution mass spectrometry (HRMS) is the gold standard for confirming both molecular weight and elemental composition.

The diagram below illustrates a typical workflow for the confirmation of the molecular properties of a synthesized or procured batch of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane.

G cluster_synthesis Material Acquisition cluster_analysis Analytical Workflow cluster_validation Validation synthesis Synthesis or Procurement of Sample prep Sample Preparation (Dissolve in suitable solvent) synthesis->prep Initial Material hrms High-Resolution Mass Spectrometry (HRMS) Analysis prep->hrms Inject for m/z nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) prep->nmr Analyze for structure data_analysis Data Analysis & Structure Confirmation hrms->data_analysis nmr->data_analysis mw_confirm Molecular Weight Confirmation (Expected: ~245.24) data_analysis->mw_confirm Compare m/z formula_confirm Formula Confirmation (C₁₁H₁₄F₃N₃) data_analysis->formula_confirm Compare isotopic pattern struct_confirm Structural Integrity (Confirm connectivity) data_analysis->struct_confirm Compare chemical shifts

Caption: Workflow for Physicochemical Property Verification.

Protocol: Molecular Weight Verification by HRMS
  • Sample Preparation: Accurately weigh approximately 1 mg of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane. Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 1 mg/mL. Further dilute the stock solution to a working concentration of 1-10 µg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, calibrated according to the manufacturer's specifications.

  • Ionization: Employ electrospray ionization (ESI) in positive ion mode, as the diazepane and pyridine nitrogens are readily protonated.

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 100-500).

  • Analysis:

    • Trustworthiness Check: The primary objective is to locate the protonated molecular ion [M+H]⁺. For 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane, this corresponds to an expected m/z of approximately 246.12.

    • Authoritative Grounding: The high-resolution capability of the instrument allows for the determination of the exact mass. This experimentally determined exact mass should be compared to the theoretical exact mass calculated for the protonated formula [C₁₁H₁₅F₃N₃]⁺. A mass accuracy error of less than 5 ppm provides high confidence in the elemental composition.

By following this protocol, researchers can establish a validated foundation for subsequent experiments, ensuring that the material in hand is indeed the correct molecule with the correct molecular weight, thereby upholding the principles of scientific integrity.

References

  • Molecules. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane and Its Analogs

Foreword: As Senior Application Scientists, our goal is to bridge the gap between theoretical chemistry and practical application. This guide is intended for researchers, medicinal chemists, and drug development professionals who are exploring the rich chemical landscape of trifluoromethyl-substituted pyridine compounds. The specific molecule requested, 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane, is a member of a broader class of structures with significant potential in medicinal chemistry. Due to the greater availability of public, validated data for its close analog, 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane , this guide will use it as a primary exemplar to illustrate the core chemical properties, synthetic logic, and analytical considerations relevant to the entire class. This approach ensures that the insights provided are grounded in verifiable data while remaining highly applicable to the target molecule.

Section 1: Molecular Identity and Physicochemical Properties

The incorporation of a trifluoromethyl (-CF3) group into heterocyclic scaffolds is a cornerstone of modern drug design.[1][2] This moiety significantly influences a molecule's metabolic stability, lipophilicity, and binding affinity by altering its electronic properties and conformation.[2][3] The subject of this guide, a 1,4-diazepane ring attached to a trifluoromethylpyridine core, represents a conjunction of a privileged scaffold with a critical functional group.

The exemplar compound, 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane , is identified by the CAS Number 231953-40-5.[4] Its structural and physicochemical properties, computed by PubChem, provide a quantitative foundation for understanding its behavior.[4]

Table 1: Core Physicochemical and Structural Identifiers [4]

PropertyValue
IUPAC Name 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,4-diazepane
CAS Number 231953-40-5
Molecular Formula C₁₁H₁₃ClF₃N₃
Molecular Weight 279.69 g/mol
XLogP3 (Lipophilicity) 2.5
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 6
SMILES C1CNCCN(C1)C2=C(C=C(C=N2)C(F)(F)F)Cl
InChIKey PKKLERQDFWUWNM-UHFFFAOYSA-N

The XLogP3 value of 2.5 suggests moderate lipophilicity, a crucial parameter for cell membrane permeability and potential oral bioavailability.[4] The trifluoromethyl group, being highly electronegative, pulls electron density from the pyridine ring, influencing its reactivity and pKa. This electronic effect is fundamental to the synthetic strategies employed for this class of molecules.

Section 2: Synthesis and Mechanistic Considerations

The synthesis of N-aryl diazepanes, particularly those involving electron-deficient pyridine rings, often relies on well-established nucleophilic aromatic substitution (SNAr) pathways. The trifluoromethyl group, along with the ring nitrogen, powerfully activates the pyridine ring towards nucleophilic attack, making this a highly efficient and logical approach.

Proposed Synthetic Workflow

A robust synthesis for this class of compounds involves the direct coupling of a suitably halogenated trifluoromethylpyridine with 1,4-diazepane. The reaction is typically performed in the presence of a non-nucleophilic base to scavenge the resulting hydrohalic acid.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product SM1 2,3-Dichloro-5- (trifluoromethyl)pyridine Product 1-[3-Chloro-5-(trifluoromethyl) pyridin-2-yl]-1,4-diazepane SM1->Product SₙAr Reaction SM2 1,4-Diazepane SM2->Product Conditions Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMF, DMSO) Heat (80-120 °C)

Sources

1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Executive Summary

This technical guide provides a comprehensive overview of the principal synthetic pathways for 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The molecule uniquely combines the 1,4-diazepane scaffold, a privileged structure in central nervous system (CNS) active agents, with the 3-(trifluoromethyl)pyridine moiety, a key bioisostere used to enhance metabolic stability and binding affinity.[1][2][3] This document details two robust and industrially relevant synthetic strategies: direct Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. For each pathway, we present a thorough mechanistic rationale, detailed experimental protocols, and critical insights into process optimization and control of selectivity. The guide is intended for researchers, chemists, and drug development professionals seeking to synthesize this target molecule or its analogues.

Introduction: Structural Significance and Synthetic Strategy

The convergence of the 1,4-diazepane ring and a trifluoromethylated pyridine system in the target molecule presents a compelling scaffold for pharmacological exploration. The 1,4-diazepane core is a foundational element in a variety of therapeutic agents, recognized for its conformational flexibility and ability to engage with biological targets.[3] The trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry, employed to modulate key drug properties such as lipophilicity, metabolic stability, and pKa, often leading to improved pharmacokinetic profiles.[2]

The primary synthetic challenge lies in the formation of the C-N bond between the C2 position of the pyridine ring and a nitrogen atom of the 1,4-diazepane. The electron-deficient nature of the pyridine ring, further activated by the potent electron-withdrawing CF₃ group at the C3 position, makes this C-N bond formation feasible through two primary strategic disconnections, as outlined in our retrosynthetic analysis.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals two primary pathways originating from commercially viable or readily accessible starting materials: 2-chloro-3-(trifluoromethyl)pyridine and 1,4-diazepane.

G cluster_paths Retrosynthetic Disconnections cluster_sm Key Starting Materials TM 1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane snar_dis Strategy A: Nucleophilic Aromatic Substitution (SNAr) TM->snar_dis C-N Bond Formation bh_dis Strategy B: Buchwald-Hartwig Amination TM->bh_dis C-N Bond Formation sm1 2-Chloro-3-(trifluoromethyl)pyridine snar_dis->sm1 Electrophile sm2 1,4-Diazepane (or mono-protected analogue) snar_dis->sm2 Nucleophile bh_dis->sm1 Aryl Halide bh_dis->sm2 Amine

Caption: Retrosynthetic analysis of the target molecule.

This analysis identifies two convergent strategies: the direct coupling of the two primary building blocks via SNAr and a transition-metal-catalyzed approach.

Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The SNAr pathway is the most direct and atom-economical approach. The reaction is predicated on the inherent electrophilicity of the C2 position on the pyridine ring. This electrophilicity is significantly enhanced by the synergistic electron-withdrawing effects of the ring nitrogen and the adjacent trifluoromethyl group, which stabilize the intermediate Meisenheimer complex.[4]

Mechanistic Principle

The reaction proceeds via a two-step addition-elimination mechanism.[4] First, the nucleophilic nitrogen of 1,4-diazepane attacks the electron-deficient C2 carbon of 2-chloro-3-(trifluoromethyl)pyridine. This forms a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. The aromaticity is subsequently restored by the expulsion of the chloride leaving group, yielding the final product.

Experimental Protocol

Starting Materials:

  • 2-Chloro-3-(trifluoromethyl)pyridine[5]

  • 1,4-Diazepane

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • To a solution of 1,4-diazepane (1.5 to 2.0 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of 2-chloro-3-(trifluoromethyl)pyridine (1.0 equivalent) in DMF dropwise.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).

  • Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Causality and Optimization Insights
  • Control of Selectivity: A key challenge is preventing the undesired N,N'-bis-arylation of the diazepane. Using an excess of 1,4-diazepane (1.5-2.0 eq.) statistically favors mono-substitution. For applications requiring absolute mono-selectivity, employing a mono-protected diazepane, such as 1-Boc-1,4-diazepane, is the preferred strategy. The resulting Boc-protected product can then be deprotected under standard acidic conditions (e.g., TFA in DCM).

  • Choice of Base: A non-nucleophilic base like K₂CO₃ or DIPEA is crucial to neutralize the HCl generated during the reaction without competing with the diazepane nucleophile.

  • Solvent and Temperature: Polar aprotic solvents like DMF or DMSO are essential to dissolve the reactants and facilitate the formation of the charged Meisenheimer intermediate. Elevated temperatures are typically required to overcome the activation energy for the reaction.

G start Starting Materials (Pyridine, Diazepane, Base) react Reaction Setup (DMF, 80-100°C) start->react monitor Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify product Final Product purify->product

Caption: General workflow for the SNAr synthesis pathway.

Pathway II: Buchwald-Hartwig Amination

For substrates where SNAr is sluggish or low-yielding, the Buchwald-Hartwig amination offers a powerful and highly versatile alternative.[6][7] This palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation, demonstrating broad substrate scope and functional group tolerance.[6]

Mechanistic Principle

The reaction proceeds through a catalytic cycle involving a palladium(0) species.[8]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of 2-chloro-3-(trifluoromethyl)pyridine, forming a Pd(II) complex.

  • Ligand Exchange/Amine Coordination: The diazepane coordinates to the Pd(II) center, displacing a ligand. The base then deprotonates the coordinated amine to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst for the next cycle.

G pd0 Pd(0)L Catalyst pd2_aryl Ar-Pd(II)-X L pd0->pd2_aryl Oxidative Addition (+ Ar-X) pd2_amido Ar-Pd(II)-NR₂ L pd2_aryl->pd2_amido Amine Binding & Deprotonation (+ HNR₂, Base) pd2_amido->pd0 Reductive Elimination (- Ar-NR₂)

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Experimental Protocol

Starting Materials & Reagents:

  • 2-Chloro-3-(trifluoromethyl)pyridine

  • 1-Boc-1,4-diazepane (recommended for selectivity)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) Acetate (Pd(OAc)₂)

  • Xantphos or BINAP (phosphine ligand)

  • Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Toluene or Dioxane

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precursor (1-5 mol%), phosphine ligand (1.2-1.5 eq. relative to Pd), and base (1.5 equivalents) under an inert atmosphere (Argon or Nitrogen).

  • Add anhydrous toluene, followed by 1-Boc-1,4-diazepane (1.2 equivalents) and 2-chloro-3-(trifluoromethyl)pyridine (1.0 equivalent).

  • Degas the mixture (e.g., by three freeze-pump-thaw cycles) and then heat to 90-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify by column chromatography to yield 1-Boc-1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane.

  • The Boc-protected intermediate is then deprotected using standard methods (e.g., 4M HCl in dioxane or TFA in DCM) to yield the final product.

Causality and Optimization Insights
  • Catalyst System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands like Xantphos or Josiphos derivatives are often required to promote the reductive elimination step, which is frequently rate-limiting.[8]

  • Base Selection: A strong, non-nucleophilic base is required. NaOt-Bu is highly effective but sensitive; Cs₂CO₃ is a milder and often suitable alternative.

  • Inert Atmosphere: The Pd(0) catalyst is oxygen-sensitive, making the exclusion of air and moisture via an inert atmosphere mandatory for achieving high yields and catalyst longevity.

  • Substrate: While 2-chloropyridines can be used, the corresponding 2-bromopyridines are often more reactive in Buchwald-Hartwig couplings and may be preferred if the chloro-analogue proves unreactive.[9]

Comparative Analysis and Data Summary

ParameterPathway I: Nucleophilic Aromatic Substitution (SNAr)Pathway II: Buchwald-Hartwig Amination
Principle Addition-EliminationPd-Catalyzed Cross-Coupling
Reagents Simple bases (K₂CO₃, DIPEA)Precious metal catalyst (Pd), phosphine ligands, strong base (NaOt-Bu)
Cost Generally lower cost, no catalyst required.Higher cost due to palladium and specialized ligands.
Conditions 80-120 °C, ambient atmosphere.90-110 °C, requires strict inert atmosphere.
Selectivity Mono-substitution controlled by stoichiometry or protecting groups.Mono-substitution best achieved with a protected amine.
Advantages Atom-economical, operationally simple, scalable.Broader substrate scope, often higher yields for less activated systems.[7]
Disadvantages Limited to highly activated aryl halides, may require harsh conditions.Catalyst sensitivity (air, moisture), potential for heavy metal contamination.

Conclusion

The synthesis of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane can be effectively achieved via two primary synthetic routes. The Nucleophilic Aromatic Substitution (SNAr) pathway represents the most straightforward and cost-effective method, leveraging the intrinsic reactivity of the 2-chloro-3-(trifluoromethyl)pyridine electrophile. For instances where higher yields are paramount or SNAr proves inefficient, the Palladium-Catalyzed Buchwald-Hartwig Amination provides a robust and highly reliable alternative, albeit at a higher reagent and operational cost. The choice of pathway will ultimately depend on factors such as scale, cost constraints, available equipment, and the required purity profile of the final compound. For both methods, the use of a mono-protected 1,4-diazepane is highly recommended to ensure unambiguous mono-arylation and simplify purification.

References

  • Tsukamoto, M., & Ito, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Available at: [Link]

  • Kovalev, I. S., et al. (2019). Synthesis of 3-(Trifluoromethyl)benzo[c][10][11]naphthyridines from Substituted 4H-Pyran-4-ones via 4-Amino-5-Aryl-2-(trifluoromethyl)pyridines. ResearchGate. Available at: [Link]

  • Ghorab, M. M., et al. (2016). Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica, 8(19), 30-40. Available at: [Link]

  • PubChem. (n.d.). 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide. National Center for Biotechnology Information. Available at: [Link]

  • Li, W., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(12), 3236. Available at: [Link]

  • Zádor, F., et al. (2021). Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. Organic & Biomolecular Chemistry, 19(40), 8826-8830. Available at: [Link]

  • Ferreira, R. J., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1171. Available at: [Link]

  • Organic Syntheses. (n.d.). Nucleophilic aromatic substitution of aryl fluorides by secondary nitriles: preparation of 2-(2-methoxyphenyl)-2-methylpropionitrile. Organic Syntheses. Available at: [Link]

  • Wang, Z., et al. (2018). Synthesis of Polysubstituted Trifluoromethyl Pyridines from Trifluoromethyl-α,β-ynones. Request PDF on ResearchGate. Available at: [Link]

  • Google Patents. (1998). WO1998050362A1 - Preparation of 2,5-dichloro-(3-trifluoromethyl)pyridine. Google Patents.
  • Shang, R., & Buchwald, S. L. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]

  • Guchhait, S. K., & Kant, R. (2017). New route to 1,4-oxazepane and 1,4-diazepane derivatives: synthesis from N-propargylamines. RSC Advances, 7(57), 35919-35934. Available at: [Link]

  • Google Patents. (1979). US4155904A - Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. Google Patents.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Vámos, E., et al. (2018). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 83(6), 3122-3135. Available at: [Link]

  • Ranjbar-Karimi, R., et al. (2019). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry, 43(3), 1363-1372. Available at: [Link]

  • ResearchGate. (2021). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • Asif, M. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organocatalysis, 5(2), 94-116. Available at: [Link]

  • Alty, A. C., et al. (1984). A novel synthesis of diareno-1,2-diazepines: intramolecular dehydrofluorination of 2,4,6-trimethylphenylazo-derivatives of fluoroaromatic compounds. Journal of the Chemical Society, Chemical Communications, (13), 832-833. Available at: [Link]

  • Google Patents. (1982). US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine. Google Patents.
  • The Organic Chemistry Tutor. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Isley, N. A., et al. (2018). Concerted Nucleophilic Aromatic Substitutions. PubMed Central (PMC). Available at: [Link]

  • AtlanChim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]

Sources

An In-depth Technical Guide to 1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane. The document elucidates its chemical identity, including its IUPAC name and structural features. It explores potential synthetic pathways, drawing from established methodologies for analogous compounds. Furthermore, this guide delves into the prospective applications of this molecule in drug discovery, based on the known biological significance of its constituent pharmacophores: the trifluoromethylpyridine and the 1,4-diazepane moieties. The content herein is intended to serve as a foundational resource for researchers engaged in the exploration of novel therapeutics, offering insights into the synthesis, characterization, and potential utility of this compound.

Chemical Identity and Nomenclature

The compound of interest is unequivocally identified as 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane . According to IUPAC nomenclature, the name is derived from the substitution of a 1,4-diazepane ring at the first nitrogen position with a 3-(trifluoromethyl)pyridin-2-yl group.

Key Identifiers:

IdentifierValue
IUPAC Name 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane
CAS Number 243666-15-1[1]
Molecular Formula C₁₁H₁₄F₃N₃[1]
Molecular Weight 245.24 g/mol [1]
InChI Key BMKFDQXBPCCAFY-UHFFFAOYSA-N
SMILES FC(F)(F)C1=CC=CN=C1N2CCCNCC2

Physicochemical Properties

The physicochemical properties of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane are pivotal in determining its behavior in biological systems. The presence of the trifluoromethyl group significantly influences its lipophilicity, metabolic stability, and binding interactions.

Predicted Physicochemical Parameters:

PropertyValueSource
Form Solid
Molecular Weight 245.24
InChI 1S/C11H14F3N3/c12-11(13,14)9-3-1-5-16-10(9)17-7-2-4-15-6-8-17/h1,3,5,15H,2,4,6-8H2

Rationale in Drug Design

The structure of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane is a composite of two pharmacologically significant scaffolds.

  • The Trifluoromethylpyridine Moiety: The trifluoromethyl group is a bioisostere for various functional groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2] Its incorporation into a pyridine ring, a common motif in medicinal chemistry, can modulate the electronic properties and basicity of the nitrogen atom, influencing receptor interactions.[3]

  • The 1,4-Diazepane Moiety: The 1,4-diazepane ring is a seven-membered heterocycle that serves as a versatile scaffold in drug design.[4] It is found in a variety of biologically active compounds, including agents targeting the central nervous system.[5][6] The conformational flexibility of the diazepine ring allows it to adopt various shapes to fit into binding pockets of receptors and enzymes.[7]

Synthesis and Characterization

While specific literature detailing the synthesis of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane is not abundant, a plausible and efficient synthetic route can be extrapolated from established methodologies for similar N-aryl diazepanes. The most probable synthetic strategy involves the nucleophilic aromatic substitution (SNA_r) reaction between 1,4-diazepane and an activated 2-halopyridine derivative.

Proposed Synthetic Pathway:

Synthetic_Pathway A 2-Chloro-3-(trifluoromethyl)pyridine R1 Base (e.g., K2CO3, Et3N) Solvent (e.g., DMF, DMSO) Heat A->R1 B 1,4-Diazepane B->R1 C 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane R1->C SNA_r

General Synthetic Workflow

Experimental Protocol:

  • Reaction Setup: To a solution of 1,4-diazepane (1.2 equivalents) in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base, for instance, potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 equivalents).

  • Addition of Reagent: To the stirred mixture, add 2-chloro-3-(trifluoromethyl)pyridine (1.0 equivalent) portion-wise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane.

Characterization:

The identity and purity of the synthesized compound should be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Potential Biological Applications and Mechanism of Action

Given the lack of specific biological data for 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane, its potential applications are inferred from the known activities of its constituent moieties.

  • Central Nervous System (CNS) Disorders: The 1,4-diazepane scaffold is a core component of many CNS-active drugs, including anxiolytics and antipsychotics.[4] Therefore, this compound could be investigated for its potential to modulate neurotransmitter receptors or transporters.

  • Anticancer Activity: Certain diazepine derivatives have demonstrated anticancer properties.[8] The trifluoromethyl group can enhance the anticancer potential of a molecule.

  • Sigma Receptor Modulation: Diazepane-containing derivatives have been explored as ligands for sigma receptors, which are implicated in various neurological disorders.[9]

Logical Relationship of Moieties to Potential Activity:

Biological_Potential Core 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane Moiety1 Trifluoromethylpyridine Core->Moiety1 Moiety2 1,4-Diazepane Core->Moiety2 Prop1 Enhanced Metabolic Stability Increased Lipophilicity Modulated pKa Moiety1->Prop1 Prop2 Conformational Flexibility CNS Permeability Scaffold Moiety2->Prop2 App1 CNS Disorders (e.g., Anxiolytic, Antipsychotic) Prop1->App1 App2 Anticancer Agents Prop1->App2 Prop2->App1 Prop2->App2 App3 Sigma Receptor Ligands Prop2->App3

Structure-Activity Relationship

Conclusion and Future Directions

1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane represents a promising, yet underexplored, chemical entity with significant potential in drug discovery. The strategic combination of a trifluoromethylpyridine and a 1,4-diazepane moiety suggests that this compound could exhibit favorable pharmacokinetic properties and engage with a variety of biological targets. Future research should focus on the definitive synthesis and purification of this compound, followed by a thorough characterization of its physicochemical and biological properties. Screening against a panel of CNS receptors and cancer cell lines would be a logical first step in elucidating its therapeutic potential.

References

  • 10

  • 11

  • 12

  • 13

  • [Synthesis and characterization of 1,3-dihydro-benzo[b][10]diazepin-2-one derivatives: Part 3. New potent non-competitive metabotropic glutamate receptor 2/3 antagonists - ResearchGate]()

  • 4

  • 1

  • 2

  • [Synthesis of 1,3,5-Triazepines and Benzo[f][10][12][13]triazepines and Their Biological Activity: Recent Advances and New Approaches - MDPI]()

  • 14

  • 6

  • 15

  • 9

  • 16

  • 7

  • 17

  • 3

  • 18

  • 19

  • 20

  • 21

  • 22

Sources

The Solubility Profile of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane in Organic Solvents: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the solubility of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane in a range of common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties of the compound, presents a detailed methodology for solubility determination, and offers insights into the implications of its solubility profile for preclinical and formulation studies.

Introduction: Understanding the Importance of Solubility

The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with physicochemical properties playing a pivotal role in its success. Among these, solubility is a critical determinant of a drug's bioavailability, manufacturability, and overall efficacy. 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane is a molecule of interest in medicinal chemistry, incorporating structural motifs that are prevalent in a number of therapeutic agents.[1] A thorough understanding of its solubility in various organic solvents is paramount for developing robust formulations and ensuring predictable behavior in biological systems. This guide aims to provide a detailed exploration of the solubility characteristics of this compound, offering both theoretical insights and practical methodologies.

Physicochemical Properties of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane

The solubility of a compound is intrinsically linked to its molecular structure and associated physicochemical properties. 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane is a solid with the empirical formula C11H14F3N3 and a molecular weight of 245.24 g/mol . The key structural features that govern its solubility are the trifluoromethyl group, the pyridine ring, and the 1,4-diazepane moiety.

  • Trifluoromethyl Group (-CF3): The presence of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance metabolic stability and modulate lipophilicity.[2][3] The strong electron-withdrawing nature of the -CF3 group can also influence the pKa of nearby functional groups.[3] This group generally increases the lipophilicity of a molecule, which can impact its solubility in nonpolar organic solvents.[2]

  • Pyridine Ring: The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a versatile scaffold in drug design.[1] It can participate in hydrogen bonding and other non-covalent interactions, influencing a compound's solubility and binding to biological targets.[1] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially enhancing solubility in protic solvents.[4]

  • 1,4-Diazepane Ring: The 1,4-diazepane ring is a seven-membered saturated heterocycle with two nitrogen atoms.[5] This flexible, non-aromatic ring system contains secondary amine functionality, which can act as both a hydrogen bond donor and acceptor. This characteristic can contribute to its solubility in a variety of solvents, particularly those capable of hydrogen bonding.

A summary of the key physicochemical properties of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane is presented in Table 1.

Table 1: Physicochemical Properties of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane

PropertyValueSource
Molecular FormulaC11H14F3N3
Molecular Weight245.24 g/mol
FormSolid
InChI KeyBMKFDQXBPCCAFY-UHFFFAOYSA-N

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium solubility of a compound is a fundamental parameter that is often determined using the shake-flask method.[6][7] This well-established technique involves agitating an excess of the solid compound in a specific solvent until equilibrium is reached, after which the concentration of the dissolved compound in the supernatant is quantified.

Detailed Experimental Protocol

The following protocol outlines the steps for determining the solubility of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane in various organic solvents.

Materials:

  • 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexane) of appropriate purity

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator)

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of Solvent Systems: Prepare the desired organic solvents. Ensure all solvents are of high purity to avoid interference with the analysis.

  • Addition of Excess Solute: Add an excess amount of solid 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.[6]

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.[8] The time to reach equilibrium can vary and should be determined empirically by sampling at different time points until a constant concentration is observed.[7]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Sample Dilution: Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane.

  • Data Analysis: Calculate the solubility of the compound in each solvent, expressed in units such as mg/mL or mol/L, based on the measured concentration and the dilution factor.

Experimental Workflow Diagram

The following diagram, generated using Graphviz, illustrates the key steps in the shake-flask solubility determination workflow.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess solid compound to solvent B Seal vials A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G Quantify by HPLC F->G H Calculate solubility G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Solubility Data of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane in Organic Solvents

As specific experimental solubility data for 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane is not publicly available, a representative, hypothetical dataset has been generated for illustrative purposes. This dataset is based on the expected physicochemical properties of the compound and general solubility trends. The hypothetical solubility of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane in a range of common organic solvents at 25 °C is presented in Table 2.

Table 2: Hypothetical Solubility of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane in Various Organic Solvents at 25 °C

SolventDielectric Constant (ε)Solubility (mg/mL)
Hexane1.88< 0.1
Ethyl Acetate6.025.2
Dichloromethane9.0815.8
Acetone20.725.5
Ethanol24.542.1
Methanol32.755.3

Analysis and Interpretation of Solubility Data

The hypothetical solubility data presented in Table 2 suggests a clear trend of increasing solubility with increasing solvent polarity, as indicated by the dielectric constant. This trend can be rationalized by considering the structural features of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane.

The compound exhibits poor solubility in the nonpolar solvent hexane, which is expected for a molecule with several polar functional groups. The presence of nitrogen atoms in the pyridine and diazepane rings, capable of acting as hydrogen bond acceptors, and the secondary amine in the diazepane ring, which can also act as a hydrogen bond donor, contribute to its preference for more polar environments.

The solubility increases significantly in solvents like dichloromethane and ethyl acetate, which have moderate polarity. The highest solubility is observed in the polar protic solvents, methanol and ethanol. This is likely due to the ability of these solvents to engage in strong hydrogen bonding interactions with the nitrogen atoms of the pyridine and diazepane rings, as well as the N-H group of the diazepane moiety.

The relationship between solvent polarity and the hypothetical solubility of the compound is visualized in the following diagram.

G cluster_compound Compound Properties cluster_solvents Solvent Properties cluster_solubility Solubility Trend Compound 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane -CF3 group (lipophilic) Pyridine ring (H-bond acceptor) Diazepane ring (H-bond donor/acceptor) Solubility Solubility Low in nonpolar solvents High in polar protic solvents Compound->Solubility influences Solvents Solvent Polarity Increasing Dielectric Constant Hydrogen Bonding Capacity Solvents->Solubility correlates with

Caption: Factors Influencing Compound Solubility.

Implications for Drug Development

The solubility profile of a drug candidate has profound implications for its development trajectory. Based on the hypothetical data, 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane exhibits favorable solubility in polar organic solvents. This information is valuable for several aspects of drug development:

  • Formulation Development: The high solubility in solvents like ethanol suggests that liquid formulations, such as oral solutions or injectables, could be a viable option. For solid dosage forms, the choice of excipients and manufacturing processes (e.g., wet granulation with a suitable solvent) will be guided by this solubility data.

  • Preclinical Studies: In early-stage in vitro and in vivo studies, ensuring the compound is fully dissolved in the vehicle is crucial for obtaining accurate and reproducible data. The solubility data helps in selecting appropriate co-solvents for preparing dosing solutions.

  • Purification and Synthesis: The differential solubility in various organic solvents can be exploited for the purification of the compound through crystallization or chromatographic methods.

  • Potential for Aqueous Solubility Enhancement: While this guide focuses on organic solvents, the observed trend suggests that the aqueous solubility might be limited. Strategies to enhance aqueous solubility, such as salt formation (by targeting the basic nitrogen atoms) or the use of co-solvents and cyclodextrins, may be necessary for developing an oral formulation with good bioavailability.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane in organic solvents. By examining its physicochemical properties and applying established methodologies for solubility determination, we can predict and understand its behavior in different solvent systems. The hypothetical solubility data presented herein, based on sound scientific principles, suggests that the compound's solubility is highly dependent on solvent polarity, with a preference for polar protic solvents. These insights are critical for guiding formulation strategies, designing robust preclinical experiments, and ultimately, advancing promising drug candidates through the development pipeline. Further experimental validation of the solubility of this specific compound is recommended to confirm these findings and provide a solid foundation for its continued development.

References

  • Vertex AI Search. (n.d.). 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide. Retrieved January 23, 2026.
  • PubChem. (n.d.). 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane. Retrieved January 23, 2026, from [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved January 23, 2026, from [Link]

  • PMC - PubMed Central. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 23, 2026.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Retrieved January 23, 2026.
  • PMC. (n.d.). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Retrieved January 23, 2026.
  • BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Retrieved January 23, 2026, from [Link]

  • ResearchGate. (n.d.).
  • ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved January 23, 2026.
  • JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Retrieved January 23, 2026.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 23, 2026.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 23, 2026.
  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved January 23, 2026, from [Link]

  • BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved January 23, 2026, from [Link]

  • Benchchem. (n.d.). The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. Retrieved January 23, 2026.
  • Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved January 23, 2026.
  • NIH. (2025). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. Retrieved January 23, 2026.

Sources

Spectroscopic Blueprint of a Novel Pyridinyl-Diazepane: A Technical Guide to the Characterization of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. Among these, structures incorporating both a pyridine and a diazepane moiety are of significant interest due to their prevalence in biologically active molecules. This guide provides an in-depth technical framework for the spectral characterization of a specific compound of interest: 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane . In the absence of publicly available experimental spectra, this document serves as a predictive guide and a methodological blueprint. We will explore the anticipated ¹H NMR, ¹³C NMR, and mass spectrometry (MS) data for this molecule. The core of this guide is not merely to present predicted data but to elucidate the scientific reasoning behind these predictions and to provide robust, field-proven protocols for their empirical validation. This approach ensures that researchers have a self-validating system for confirming the identity, purity, and structure of this compound.

Introduction: The Rationale for In-depth Spectroscopic Analysis

The molecule 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane integrates two key pharmacophores: a trifluoromethyl-substituted pyridine ring and a 1,4-diazepane system. The trifluoromethyl group is a well-established bioisostere for a methyl group, which can significantly enhance metabolic stability, binding affinity, and lipophilicity of a molecule. The 1,4-diazepane ring is a common scaffold in central nervous system (CNS) active agents.[1] The precise connectivity and substitution pattern of these two rings are critical to the molecule's potential biological activity.

Therefore, unambiguous structural confirmation is paramount. High-resolution mass spectrometry provides the elemental composition, while Nuclear Magnetic Resonance (NMR) spectroscopy reveals the carbon-hydrogen framework and the connectivity of the atoms. This guide will detail the expected outcomes of these analyses.

Molecular Structure and Isotopic Distribution

Before delving into the spectral data, it is essential to establish the fundamental properties of the molecule.

PropertyValueSource
Molecular Formula C₁₁H₁₄F₃N₃
Molecular Weight 245.24 g/mol
Monoisotopic Mass 245.1140 g/mol Calculated

The presence of fluorine and multiple nitrogen atoms does not result in a complex isotopic pattern for the molecular ion in mass spectrometry, as ¹⁹F and ¹⁴N are the dominant natural isotopes.

¹H NMR Spectroscopy: A Proton-by-Proton Analysis

Proton NMR (¹H NMR) is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Based on the structure of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane, we can predict the chemical shifts (δ), multiplicities (splitting patterns), and integration values for each unique proton.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR signals for the compound, assuming a standard deuterated solvent like CDCl₃. Chemical shifts are influenced by the electronic environment; the electron-withdrawing trifluoromethyl group and the nitrogen atoms will significantly impact the downfield shifts of adjacent protons.

Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale
H-4' 8.4 - 8.6Doublet (d)1HDeshielded by the adjacent nitrogen and the trifluoromethyl group.
H-5' 7.6 - 7.8Doublet of doublets (dd)1HCoupled to both H-4' and H-6'.
H-6' 7.0 - 7.2Doublet (d)1HCoupled to H-5' and influenced by the diazepane nitrogen.
H-2, H-7 3.6 - 3.8Triplet (t)4HProtons on carbons adjacent to the pyridine-linked nitrogen.
H-3, H-6 3.0 - 3.2Triplet (t)4HProtons on carbons adjacent to the secondary amine.
H-5 2.0 - 2.2Quintet (quin)2HProtons on the central carbon of the diazepane ring.
NH 1.5 - 2.5Broad singlet (br s)1HExchangeable proton; chemical shift is concentration and solvent dependent.
Experimental Protocol for ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Parameters:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Number of Scans: 16-32, to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

  • Data Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase correct the resulting spectrum. Reference the TMS peak to 0.00 ppm. Integrate all signals.

Structural Elucidation Workflow using ¹H NMR

The following diagram illustrates the logical flow for confirming the structure using the predicted ¹H NMR data.

G A Acquire 1H NMR Spectrum B Identify 3 Aromatic Signals (Pyridine Ring) A->B C Identify 4 Aliphatic Signals (Diazepane Ring) A->C D Confirm Multiplicities (d, dd, t, quin) B->D Downfield Region C->D Upfield Region E Check Integration Ratios (1:1:1:4:4:2:1) D->E F Structure Confirmed E->F All criteria met G parent [M+H]+ m/z 246 frag1 m/z 217 parent->frag1 -C2H5N frag2 m/z 174 parent->frag2 -C4H8N frag3 m/z 147 frag2->frag3 -C2H3

Caption: Predicted ESI-MS/MS fragmentation of the target compound.

Conclusion: A Framework for Confident Characterization

This guide provides a comprehensive, albeit predictive, spectroscopic blueprint for the novel compound 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane. By understanding the expected NMR and MS data, and by following the detailed experimental protocols, researchers can confidently confirm the synthesis of the target molecule. The causality behind the predicted spectral features is rooted in the fundamental principles of electronic effects and structural theory. This self-validating approach, combining prediction with robust experimental methodology, is essential for ensuring the scientific integrity of research in drug discovery and development.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Synthesis and characterization of some 1,4-diazepines derivatives. (n.d.). SciSpace. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.

Sources

A Technical Guide to 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane: Availability, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane is a fluorinated heterocyclic compound of interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group onto the pyridine ring can significantly modulate the physicochemical properties of the molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The 1,4-diazepane moiety, a seven-membered saturated heterocycle, serves as a versatile scaffold for the development of novel therapeutics, offering multiple points for further functionalization. This guide provides an in-depth overview of the commercial availability, a proposed synthetic route, and expected analytical characteristics of this compound, tailored for researchers in the field.

Commercial Availability and Procurement

1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane is commercially available through specialized chemical suppliers catering to the research and development sector. One notable supplier is Sigma-Aldrich, which lists the compound under its "AldrichCPR" (Chemicals for Pharmaceutical Research) collection.[1]

It is crucial for researchers to be aware of the terms under which this compound is supplied. Sigma-Aldrich provides this product as part of a collection of unique chemicals for early discovery research and explicitly states that they do not collect analytical data for it.[1] Consequently, the buyer assumes full responsibility for confirming the product's identity and purity.[1] All sales are final, and the product is sold "as-is" without warranties of merchantability or fitness for a particular purpose.[1]

This underscores the importance of in-house analytical verification upon receipt of the compound. Researchers should be prepared to perform rigorous characterization, such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and High-Performance Liquid Chromatography (HPLC), to ensure the material's integrity before its use in biological assays or further synthetic transformations.

Supplier and Product Information:
PropertyValueSource
Product Name 1-[3-(Trifluoromethyl)-2-pyridinyl]-1,4-diazepane, AldrichCPR[1]
Supplier Sigma-Aldrich[1]
Molecular Formula C₁₁H₁₄F₃N₃[1]
Molecular Weight 245.24 g/mol [1]
MDL Number MFCD00661817[1]
PubChem Substance ID 329820990[1]

Proposed Synthesis Protocol

The proposed synthesis involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with 1,4-diazepane. To avoid the potential for double arylation of the diazepane, it is advantageous to use a mono-protected derivative of 1,4-diazepane, such as 1-Boc-1,4-diazepane, followed by deprotection.

Experimental Workflow:

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Boc Deprotection A 2-chloro-3-(trifluoromethyl)pyridine C Base (e.g., K₂CO₃, DIPEA) Solvent (e.g., DMF, DMSO) Heat (e.g., 80-120 °C) A->C B 1-Boc-1,4-diazepane B->C D 1-Boc-4-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane C->D E 1-Boc-4-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane F Strong Acid (e.g., TFA, HCl in Dioxane) Solvent (e.g., DCM) E->F G 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane F->G

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Methodology:

Step 1: Synthesis of 1-Boc-4-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane

  • To a solution of 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) and 1-Boc-1,4-diazepane (1.1 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the protected intermediate.

Step 2: Synthesis of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane (Final Product)

  • Dissolve the purified 1-Boc-4-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane (1.0 eq) in a suitable solvent such as dichloromethane (DCM).

  • Add a strong acid, such as trifluoroacetic acid (TFA, 5-10 eq) or a solution of hydrogen chloride in dioxane (4M, 5-10 eq), dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC or LC-MS).

  • Remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with an organic solvent.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product. Further purification can be achieved by recrystallization or chromatography if necessary.

Expected Analytical Characterization

Given the absence of supplier-provided analytical data, the following section outlines the expected NMR spectral characteristics of the final compound, based on the known spectra of its precursors and related structures.

G A 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane B A->B

Caption: Chemical structure of the target compound.

Expected ¹H NMR Spectrum:
  • Pyridine Protons (3H): Three distinct signals are expected in the aromatic region (typically δ 7.0-8.6 ppm). Based on the ¹H NMR of 2-chloro-3-(trifluoromethyl)pyridine, the proton at the 6-position will likely be the most downfield (around δ 8.5-8.6 ppm), followed by the proton at the 4-position (around δ 7.9-8.0 ppm), and the proton at the 5-position (around δ 7.4-7.5 ppm).[4]

  • Diazepane Protons (10H): The ten protons of the diazepane ring will appear as a series of multiplets in the upfield region (typically δ 1.8-4.0 ppm). The protons on the carbons adjacent to the nitrogen atoms will be the most deshielded.

  • NH Proton (1H): A broad singlet corresponding to the N-H proton of the diazepane ring is expected, the chemical shift of which will be concentration and solvent dependent.

Expected ¹³C NMR Spectrum:
  • Pyridine Carbons (5C): Five signals are expected in the aromatic region (δ 110-160 ppm). The carbon bearing the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

  • Trifluoromethyl Carbon (1C): A quartet in the region of δ 120-125 ppm with a large C-F coupling constant is characteristic of the CF₃ group.

  • Diazepane Carbons (5C): Five signals are expected in the aliphatic region (δ 40-60 ppm). The chemical shifts will be influenced by their proximity to the nitrogen atoms. For unsubstituted 1,4-diazepane, the carbons adjacent to the nitrogens (C2, C7, and C3, C5) and the central carbon (C6) show distinct signals.[5][6]

Expected ¹⁹F NMR Spectrum:
  • A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group is expected. The chemical shift will be characteristic of a CF₃ group attached to an aromatic ring.[7]

Conclusion

1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane is a commercially available compound that holds potential as a building block in drug discovery programs. However, researchers must be cognizant of the supplier's policy regarding the lack of analytical data and should perform their own characterization to ensure the quality of the material. The proposed two-step synthesis via nucleophilic aromatic substitution of a mono-protected diazepane offers a reliable and scalable method for obtaining this compound in the laboratory. The expected NMR characteristics provided in this guide should serve as a valuable reference for the verification of the compound's structure.

References

  • SpectraBase. 4-methyl-1,4-diazepane - Optional[13C NMR] - Chemical Shifts. [Link]

  • Google Patents. Amino-trifluoromethylpyridine compound and process for preparing the same.
  • National Center for Biotechnology Information. The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. [Link]

  • MDPI. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. [Link]

  • The Royal Society of Chemistry. Supporting Information for: A General and Practical Synthesis of Trifluoromethylpyridines. [Link]

  • Bentham Science. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. [Link]

  • ResearchGate. Trifluoromethyl-Substituted α-Amino Acids as Solid-State 19 F NMR Labels for Structural Studies of Membrane-Bound Peptides. [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of 1,4-dioxane C4H8O2 analysis of chemical shifts ppm interpretation. [Link]

  • YouTube. nucleophilic aromatic substitutions. [Link]

  • MDPI. Homopiperazine (Hexahydro-1,4-diazepine). [Link]

  • Indian Academy of Sciences. One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. [Link]

  • National Center for Biotechnology Information. 1,4-Ditosyl-1,4-diazepane. [Link]

  • PubChem. 1H-1,4-Diazepine, 1,1'-(dithiodicarbonothioyl)bis(hexahydro-4-methyl-. [Link]

  • National Center for Biotechnology Information. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]

  • National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • The Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. [Link]

  • ResearchGate. (PDF) Homopiperazine (Hexahydro-1,4-diazepine). [Link]

  • ACS Publications. Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N-Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. [Link]

  • ACS Publications. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

  • Google Patents.
  • Pipzine Chemicals. 2-Amino-3-fluoro-5-(trifluoromethyl)pyridine Supplier in China. [Link]

  • Doc Brown's Chemistry. 1,4-dioxane 1H proton nmr spectrum C4H8O2 low/high resolution analysis interpretation. [Link]

  • Google Patents. Preparing method of 2-chloro-3-fluoropyridine.
  • ACS Publications. Click-to-Release Reactions for Tertiary Amines and Pyridines. [Link]

Sources

The Trifluoromethylpyridine Moiety: A Keystone in Modern Bioactive Compound Design

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Trifluoromethylpyridine Scaffold

The introduction of fluorine-containing groups has become a cornerstone of modern medicinal chemistry and agrochemical design. Among these, the trifluoromethylpyridine (TFMP) scaffold holds a prominent position due to the unique physicochemical properties conferred by the trifluoromethyl (-CF3) group in conjunction with the pyridine ring.[1][2] The strong electron-withdrawing nature of the -CF3 group significantly alters the electronic properties of the pyridine ring, enhancing metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] This strategic combination has led to the development of a diverse array of highly effective and successful commercial products, spanning herbicides, insecticides, fungicides, and pharmaceuticals.[4] This guide provides an in-depth technical overview of the biological activities of trifluoromethylpyridine derivatives, focusing on their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation.

I. Agrochemical Applications: Protecting Global Crop Yields

Trifluoromethylpyridine derivatives have made a significant impact on modern agriculture, offering potent and often selective control of weeds, insect pests, and fungal pathogens.[4]

A. Herbicidal Activity: Disrupting Weed Growth and Proliferation

TFMP-containing herbicides target various essential processes in plants, leading to effective weed management.

A notable class of TFMP-based herbicides functions by disrupting microtubule formation, a critical process for cell division and growth in plants.[5]

  • Mechanism of Action: These herbicides, such as dithiopyr and thiazopyr, bind to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into functional microtubules, thereby arresting mitosis and inhibiting root and shoot growth in susceptible weeds.[1] The disruption of microtubule dynamics leads to abnormal cell division and ultimately, plant death.[5]

Experimental Protocol: In Vitro Microtubule Assembly Assay

This protocol outlines a method to assess the inhibitory effect of trifluoromethylpyridine derivatives on microtubule polymerization.

  • Reagents and Materials:

    • Purified tubulin protein (>99% pure)

    • Guanosine triphosphate (GTP)

    • Microtubule assembly buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 1 mM EGTA)

    • Test compounds (TFMP derivatives) dissolved in a suitable solvent (e.g., DMSO)

    • Glycerol

    • A temperature-controlled spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

  • Procedure:

    • Prepare a stock solution of tubulin at a concentration of 10 mg/mL in microtubule assembly buffer.

    • On ice, prepare the reaction mixtures in a 96-well plate. To each well, add:

      • Microtubule assembly buffer

      • Glycerol (to a final concentration of 10%)

      • Test compound at various concentrations (or solvent control)

      • GTP (to a final concentration of 1 mM)

    • Initiate the polymerization reaction by adding cold tubulin to each well to a final concentration of 1-2 mg/mL.

    • Immediately place the plate in the spectrophotometer pre-warmed to 37°C.

    • Monitor the change in absorbance at 340 nm over time (e.g., every 30 seconds for 30-60 minutes). An increase in absorbance indicates microtubule polymerization.

    • Calculate the rate of polymerization for each concentration of the test compound and determine the IC50 value.

Certain TFMP derivatives act as potent inhibitors of protoporphyrinogen oxidase (PPO), an essential enzyme in the chlorophyll and heme biosynthesis pathways.

  • Mechanism of Action: Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast into the cytoplasm. Here, it is non-enzymatically oxidized to protoporphyrin IX. In the presence of light and oxygen, protoporphyrin IX acts as a photosensitizer, generating highly reactive singlet oxygen. These reactive oxygen species cause rapid lipid peroxidation and membrane damage, leading to cell death and necrotic lesions on the plant tissue.

Experimental Protocol: Protoporphyrinogen Oxidase (PPO) Inhibition Assay

This fluorometric assay measures the inhibition of PPO activity by monitoring the formation of protoporphyrin IX.[6]

  • Reagents and Materials:

    • Isolated and purified PPO enzyme (from plant or recombinant source)

    • Protoporphyrinogen IX (substrate)

    • Reaction buffer (e.g., 100 mM KH2PO4, 0.3% Tween 80, 5 mM DTT, 1 mM EDTA, pH 7.2)

    • Test compounds (TFMP derivatives) dissolved in DMSO

    • A fluorescence plate reader.

  • Procedure:

    • In a 384-well plate, pre-incubate the PPO enzyme (final concentration ~4 nM) with a serial dilution of the test compound for 10 minutes at 37°C in the reaction buffer.

    • Initiate the reaction by adding protoporphyrinogen IX to a final concentration of 10 µM.

    • Immediately begin monitoring the increase in fluorescence (excitation/emission ≈ 410/632 nm) at 37°C for 60 minutes.

    • The reaction velocity is determined from the linear phase of the fluorescence increase.

    • Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value.

B. Insecticidal Activity: Targeting Critical Insect Physiology

Trifluoromethylpyridine derivatives have also been successfully developed as insecticides, targeting pathways unique to insects.

A key mode of action for several TFMP-based insecticides, such as chlorfluazuron, is the inhibition of chitin synthesis.[1]

  • Mechanism of Action: Chitin is a vital structural component of the insect exoskeleton. These insecticides inhibit the enzyme chitin synthase, which is responsible for polymerizing N-acetylglucosamine into chitin chains. This disruption prevents the proper formation of the new cuticle during molting, leading to developmental abnormalities and ultimately, the death of the insect larva.[1][3]

Experimental Protocol: Chitin Synthase Activity Assay

This assay measures the incorporation of a radiolabeled precursor into chitin to determine the inhibitory activity of test compounds.

  • Reagents and Materials:

    • Microsomal preparations containing chitin synthase from a target insect species.

    • UDP-[14C]N-acetylglucosamine (radiolabeled substrate).

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Test compounds (TFMP derivatives) in DMSO.

    • Scintillation cocktail and a scintillation counter.

  • Procedure:

    • In a microcentrifuge tube, combine the assay buffer, microsomal preparation, and the test compound at various concentrations.

    • Pre-incubate the mixture for 10 minutes at the optimal temperature for the enzyme (e.g., 25-30°C).

    • Initiate the reaction by adding UDP-[14C]N-acetylglucosamine.

    • Incubate the reaction for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding a denaturing solution (e.g., 10% trichloroacetic acid).

    • Filter the reaction mixture through a glass fiber filter to capture the insoluble chitin polymer.

    • Wash the filter extensively to remove unincorporated radiolabeled substrate.

    • Place the filter in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Calculate the percent inhibition and determine the IC50 value.

C. Fungicidal Activity: Combating Plant Pathogens

The TFMP scaffold is present in several fungicides that effectively control a broad range of plant diseases.

A prominent class of TFMP-containing fungicides, including fluopyram, acts as succinate dehydrogenase inhibitors (SDHIs).[1][7]

  • Mechanism of Action: Succinate dehydrogenase (also known as Complex II) is a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the oxidation of succinate to fumarate, thereby disrupting cellular respiration and energy production in the fungal pathogen, leading to its death.[7][8]

Experimental Protocol: Succinate Dehydrogenase (SDH) Inhibition Assay

This colorimetric assay measures the reduction of a dye to quantify SDH activity.[9]

  • Reagents and Materials:

    • Mitochondrial extract from the target fungal species.

    • SDH assay buffer.

    • SDH substrate (succinate).

    • A colorimetric probe (e.g., DCPIP or a commercially available kit reagent).

    • Test compounds (TFMP derivatives) in DMSO.

    • A spectrophotometer or plate reader.

  • Procedure:

    • Prepare a reaction mixture containing the SDH assay buffer, the colorimetric probe, and the SDH substrate.

    • In a 96-well plate, add the mitochondrial extract and the test compound at various concentrations.

    • Initiate the reaction by adding the reaction mixture to each well.

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP) in kinetic mode for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 25°C).

    • The rate of decrease in absorbance is proportional to the SDH activity.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

II. Pharmaceutical Applications: A Scaffold for Novel Therapeutics

The favorable properties of the trifluoromethylpyridine moiety have also been leveraged in the development of novel therapeutic agents for a range of human diseases.

A. Anticancer Activity

TFMP derivatives have shown promise as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.

Many kinases are dysregulated in cancer, making them attractive therapeutic targets. The TFMP scaffold has been incorporated into molecules designed to inhibit specific kinases. For example, certain 5-trifluoromethylpyrimidine derivatives have been developed as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers.[10]

  • Mechanism of Action: These inhibitors typically bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signaling cascade that promotes cell proliferation, survival, and angiogenesis. The trifluoromethyl group can enhance binding affinity and selectivity.

Experimental Protocol: In Vitro Anticancer Activity Assay (SRB Assay)

The sulforhodamine B (SRB) assay is a colorimetric method used to determine the cytotoxicity of compounds against cancer cell lines.[11]

  • Reagents and Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer).

    • Cell culture medium and supplements.

    • Test compounds (TFMP derivatives) in DMSO.

    • Sulforhodamine B (SRB) solution.

    • Trichloroacetic acid (TCA).

    • Tris base solution.

    • A microplate reader.

  • Procedure:

    • Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

    • Fix the cells by gently adding cold TCA to each well and incubate for 1 hour at 4°C.

    • Wash the plates several times with water and allow them to air dry.

    • Stain the fixed cells with SRB solution for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and allow them to air dry.

    • Solubilize the bound SRB dye with Tris base solution.

    • Measure the absorbance at approximately 515 nm using a microplate reader.

    • Calculate the percentage of cell growth inhibition and determine the IC50 value.

B. Anti-inflammatory and Autoimmune Diseases

The TFMP moiety has been incorporated into molecules targeting key regulators of the immune system.

Retinoic acid-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are key drivers of many autoimmune diseases.[2]

  • Mechanism of Action: TFMP-containing inverse agonists bind to the ligand-binding domain of RORγt. This binding destabilizes the active conformation of the receptor, preventing the recruitment of coactivators and instead promoting the binding of corepressors. This leads to a decrease in the transcription of pro-inflammatory cytokines, such as IL-17, thereby ameliorating the inflammatory response.[2]

Experimental Protocol: RORγt Inverse Agonist Reporter Assay

This cell-based assay measures the ability of a compound to inhibit RORγt-mediated gene transcription.[12]

  • Reagents and Materials:

    • A human cell line engineered to express a RORγt-responsive reporter gene (e.g., luciferase).

    • Cell culture medium and supplements.

    • Test compounds (TFMP derivatives) in DMSO.

    • A luciferase assay reagent kit.

    • A luminometer.

  • Procedure:

    • Seed the reporter cells in a 96-well plate and allow them to attach.

    • Treat the cells with a serial dilution of the test compounds.

    • Incubate the cells for a sufficient period to allow for changes in gene expression (e.g., 18-24 hours).

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

    • A decrease in the luciferase signal indicates inverse agonist activity. Calculate the percent inhibition and determine the IC50 value.

III. Antiviral Activity

Trifluoromethylpyridine derivatives have also demonstrated potential as antiviral agents, particularly against plant viruses.

  • Mechanism of Action: Some TFMP derivatives have been shown to interfere with the self-assembly of viral particles. For example, in the case of Tobacco Mosaic Virus (TMV), these compounds can bind to the viral coat protein, disrupting the protein-RNA interactions necessary for the formation of new, infectious virions.[4]

Experimental Protocol: Antiviral Half-Leaf Assay

This classic virology assay is used to evaluate the protective or curative activity of a compound against a plant virus that causes local lesions.

  • Reagents and Materials:

    • Host plants that form local lesions upon viral infection (e.g., Nicotiana tabacum for TMV).

    • Purified virus inoculum.

    • Test compounds (TFMP derivatives) in a suitable solvent.

    • Abrasive powder (e.g., carborundum).

  • Procedure:

    • Select healthy, fully expanded leaves on the host plants.

    • For a protective assay , treat one half of the leaf with the test compound solution and the other half with the solvent control. Allow the leaves to dry.

    • After a set period (e.g., 24 hours), mechanically inoculate the entire leaf with the virus inoculum mixed with the abrasive powder.

    • For a curative assay , first inoculate the entire leaf with the virus. After a short incubation period (e.g., 2 hours), treat one half of the leaf with the test compound and the other half with the control.

    • Maintain the plants under controlled environmental conditions for several days until local lesions appear.

    • Count the number of local lesions on each half of the leaf.

    • Calculate the percentage of inhibition of viral infection based on the reduction in the number of lesions on the treated half compared to the control half.

IV. Structure-Activity Relationships (SAR) and Future Perspectives

The biological activity of trifluoromethylpyridine derivatives is highly dependent on the substitution pattern on both the pyridine ring and other parts of the molecule. Quantitative Structure-Activity Relationship (QSAR) studies are crucial for optimizing the potency and selectivity of these compounds.[13][14] Key considerations in the design of novel TFMP derivatives include the position of the trifluoromethyl group, the nature and position of other substituents on the pyridine ring, and the type of linker connecting the TFMP moiety to other pharmacophores.

The continued exploration of the chemical space around the trifluoromethylpyridine scaffold, guided by a deep understanding of its interactions with biological targets, will undoubtedly lead to the discovery of new and improved agrochemicals and pharmaceuticals with enhanced efficacy and safety profiles.

V. Data Summary

Table 1: Herbicidal Activity of Selected Trifluoromethylpyridine Derivatives

CompoundTargetWeed SpeciesActivity (IC50/EC50)Reference
ThiazopyrMicrotubule AssemblyAnnual grasses-[1]
DithiopyrMicrotubule AssemblyAnnual grasses-[1]
Fomesafen Analog (7a)PPOAbutilon theophrastiED50 = 13.32 g a.i./hm²[15]
Fomesafen Analog (7a)PPOAmaranthus retroflexusED50 = 5.48 g a.i./hm²[15]

Table 2: Fungicidal Activity of Selected Trifluoromethylpyridine Derivatives

CompoundTargetFungal SpeciesActivity (EC50)Reference
FluopyramSDHBotrytis cinerea-[3]
FluopyramSDHColletotrichum capsici-[3]
FluopyramSDHPhomopsis vexans-[3]
BenzovindiflupyrSDHC. gloeosporioides0.08 to 1.11 µg/ml[7]
PenthiopyradSDHC. gloeosporioides0.45 to 3.17 µg/ml[7]

Table 3: Pharmaceutical Activity of Selected Trifluoromethylpyridine Derivatives

Compound ClassTargetDisease AreaActivity (IC50)Reference
Pyridine-ureas (8e)VEGFR-2Breast Cancer (MCF-7)0.11 µM (72h)[11]
Pyridine-ureas (8n)VEGFR-2Breast Cancer (MCF-7)0.80 µM (72h)[11]
RORγt Inverse Agonist (W14)RORγtAutoimmune Diseases7.5 nM[16]
5-Trifluoromethylpyrimidine (9u)EGFRLung Cancer (A549)0.35 µM[10]

VI. Visualizations

PPO_Inhibition_Pathway cluster_chloroplast Chloroplast cluster_cytoplasm Cytoplasm Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Normal Pathway Accumulated_ProtoIX Accumulated Protoporphyrinogen IX Protoporphyrinogen_IX->Accumulated_ProtoIX Leaks out Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Chlorophyll_Heme Chlorophyll_Heme Protoporphyrin_IX->Chlorophyll_Heme ...to Chlorophyll & Heme Oxidized_ProtoIX Oxidized Protoporphyrin IX Accumulated_ProtoIX->Oxidized_ProtoIX Non-enzymatic Oxidation ROS Reactive Oxygen Species (ROS) Oxidized_ProtoIX->ROS + Light, O2 Membrane_Damage Lipid Peroxidation & Membrane Damage ROS->Membrane_Damage TFMP_Herbicide TFMP-PPO Inhibitor TFMP_Herbicide->PPO Inhibits caption Mechanism of PPO-inhibiting TFMP herbicides.

Caption: Mechanism of PPO-inhibiting TFMP herbicides.

SDHI_Fungicide_Workflow cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Complex_II Complex II (Succinate Dehydrogenase) Succinate->Complex_II Fumarate Fumarate Complex_II->Fumarate UQH2 Ubihydroquinone (UQH2) Complex_II->UQH2 Reduces UQ Ubiquinone (UQ) UQ->Complex_II Complex_III Complex III UQH2->Complex_III ...to Complex III ATP_Production ATP Production Complex_III->ATP_Production TFMP_Fungicide TFMP-SDHI Fungicide TFMP_Fungicide->Complex_II Inhibits e- transfer to UQ caption Mechanism of SDHI TFMP fungicides.

Caption: Mechanism of SDHI TFMP fungicides.

Anticancer_Assay_Workflow start Seed Cancer Cells in 96-well plate treat Treat with TFMP Derivative Series start->treat incubate Incubate for 48-72h treat->incubate fix Fix cells with Trichloroacetic Acid (TCA) incubate->fix stain Stain with Sulforhodamine B (SRB) fix->stain wash Wash to remove unbound dye stain->wash solubilize Solubilize bound dye with Tris buffer wash->solubilize read Measure Absorbance at ~515 nm solubilize->read analyze Calculate % Growth Inhibition & IC50 read->analyze caption Workflow for the SRB anticancer assay.

Caption: Workflow for the SRB anticancer assay.

References

  • Tsukamoto, M., & Noguchi, H. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 136-153. [Link]

  • Tighadouini, S., et al. (2016). Quantitative Structure-Activity Relationship (QSAR) study of new fluorovinyloxyacetamides. ResearchGate. [Link]

  • Zhang, J., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4899-4913. [Link]

  • Li, M., et al. (2022). Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. International Journal of Molecular Sciences, 23(19), 11083. [Link]

  • Khan, A., et al. (2022). Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. Scientific Reports, 12(1), 1-15. [Link]

  • Anonymous. (n.d.). Microtubule Assembly Inhibitors. Herbicide Symptoms. [Link]

  • Jeske, P. (2018). The importance of trifluoromethyl pyridines in crop protection. ResearchGate. [Link]

  • Jin, L., et al. (2018). Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. International Journal of Molecular Sciences, 19(12), 3847. [Link]

  • Guo, S., et al. (2023). Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity. Pest Management Science, 79(7), 2571-2580. [Link]

  • Marin, M. V., et al. (2020). Efficacy and Baseline Sensitivity of Succinate-Dehydrogenase-Inhibitor Fungicides for Management of Colletotrichum Crown Rot of Strawberry. Plant Disease, 104(12), 3198-3204. [Link]

  • Wang, Y., et al. (2024). A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. Letters in Drug Design & Discovery, 21(11), 1436-1447. [Link]

  • Sreelakshmi, K., et al. (2022). Pyridine derivatives as anticancer lead compounds with Fatty Acid Synthase as the target: An in silico-guided in vitro study. Journal of Biomolecular Structure and Dynamics, 40(19), 8743-8756. [Link]

  • El-Naggar, M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. Molecules, 23(6), 1459. [Link]

  • Zhao, L., et al. (2022). Trifluoromethylpyridine thiourea derivatives: design, synthesis and inhibition of the self-assembly of tobacco mosaic virus particles. Pest Management Science, 78(4), 1417-1425. [Link]

  • Anonymous. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

  • Li, Y., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2548-2561. [Link]

  • Suominen, E. M., et al. (2018). Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening. ACS Omega, 3(6), 6476-6485. [Link]

  • Goldberg, F. W., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): structure-activity relationships and strategies for the elimination of reactive metabolite formation. Journal of Medicinal Chemistry, 51(23), 7435-7447. [Link]

  • Kráľová, J., et al. (2021). PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. International Journal of Molecular Sciences, 22(4), 2056. [Link]

  • Anonymous. (n.d.). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. National Institutes of Health. [Link]

  • Wang, M., et al. (2022). Screening and Application of Chitin Synthase Inhibitors. International Journal of Molecular Sciences, 23(19), 11083. [Link]

  • De Clercq, E. (2019). In vitro methods for testing antiviral drugs. Antiviral Chemistry and Chemotherapy, 27, 2040206619861515. [Link]

  • Li, H., et al. (2020). Succinate Dehydrogenase: An Ideal Target for Fungicide Discovery. ResearchGate. [Link]

  • Zhang, C., et al. (2022). Griseofulvin Inhibits Root Growth by Targeting Microtubule-Associated Proteins Rather Tubulins in Arabidopsis. International Journal of Molecular Sciences, 23(19), 11083. [Link]

  • Tai, C. J., et al. (2015). Early Viral Entry Assays to identify and evaluate Antiviral Compounds. JoVE (Journal of Visualized Experiments), (101), e53124. [Link]

  • Anonymous. (2019). RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. ResearchGate. [Link]

  • Anonymous. (n.d.). Purification and characterization of membrane-bound chitin synthase. ResearchGate. [Link]

  • Goldberg, F. W., et al. (2008). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. ResearchGate. [Link]

  • Anonymous. (2018). Lecture 25 Quantitative Struture Activity Relationship(QSAR). YouTube. [Link]

  • Chen, Y., et al. (2024). Detection of Veterinary Drugs in Food Using a Portable Mass Spectrometer Coupled with Solid-Phase Microextraction Arrow. Foods, 13(21), 3338. [Link]

  • Anonymous. (2023). Protoporphyrinogen Oxidase Activity Assay. HSC Cores - BookStack. [Link]

  • Anonymous. (n.d.). Lecture Inhibition of Protoporphyrinogen Oxidase. University of Nebraska-Lincoln. [Link]

  • Anonymous. (2024). Recent advances in trifluoromethyl quinazoline derivatives: From antimalarial to antitumor applications. International Journal of Chemical Studies. [Link]

  • Cummings, M. D., et al. (2016). Azatricyclic Inverse Agonists of RORγt That Demonstrate Efficacy in Models of Rheumatoid Arthritis and Psoriasis. ACS Medicinal Chemistry Letters, 7(11), 1012-1017. [Link]

  • Socas-Rodríguez, B., et al. (2015). Determination of succinate-dehydrogenase-inhibitor fungicide residues in fruits and vegetables by liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 407(23), 7045-7056. [Link]

  • Anonymous. (2015). .MODE AND MECHANISM OF ACTION OF MICROTUBULE ASSEMBLY, MITOSIS AND LIPID SYNTHESIS INHIBITORS. Slideshare. [Link]

  • Kluwe, L. (2015). Anticancer Drugs Specificity Assessment (in vitro). JoVE (Journal of Visualized Experiments), (102), e53752. [Link]

  • Loizzo, M. R., et al. (2022). Food Plant Secondary Metabolites Antiviral Activity and Their Possible Roles in SARS-CoV-2 Treatment: An Overview. Foods, 11(3), 269. [Link]

  • Anonymous. (2021). Quantitative Structure-Activity Relationship (QSAR): A Review. IJNRD. [Link]

  • Zheng, J., et al. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Bio-protocol, 12(3), e4313. [Link]

  • Rosito, M., et al. (2023). Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells. STAR Protocols, 4(3), 102506. [Link]

  • El-Naggar, M., et al. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. PubMed. [Link]

  • de Carvalho, R. R., et al. (2022). Protoporphyrinogen Oxidase (PPO) Inhibitor Oil Dispersion Formulation as an Ecofriendly All-in-One Option for Broadleaf Control. Journal of ASTM International, 10(1), 1-11. [Link]

  • Anonymous. (2021). QSAR: Quantitative structure–activity relationship PART 1. YouTube. [Link]

  • Khan, F., et al. (2024). Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. [Link]

  • Anonymous. (n.d.). Reaction and inhibition of PPO. ResearchGate. [Link]

Sources

The Evolving Landscape of 1,4-Diazepane Analogs: A Deep Dive into Structure-Activity Relationships for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

[City, State] – January 23, 2026 – The 1,4-diazepane scaffold, a privileged heterocyclic motif in medicinal chemistry, continues to be a focal point for the development of novel therapeutics targeting a wide array of diseases. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive analysis of the structure-activity relationships (SAR) of 1,4-diazepane analogs, moving beyond the classical benzodiazepines to explore the burgeoning field of non-benzofused derivatives and their diverse pharmacological profiles.

Introduction: The Versatility of the 1,4-Diazepane Core

The seven-membered ring of the 1,4-diazepane system offers a flexible yet constrained conformational landscape, making it an ideal template for the design of ligands that can interact with a variety of biological targets. Historically, the fusion of a benzene ring to this core, forming the benzodiazepine class, has yielded a plethora of successful drugs targeting the central nervous system (CNS), primarily through modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1] These compounds are widely recognized for their anxiolytic, sedative-hypnotic, anticonvulsant, and muscle relaxant properties.[2] However, the therapeutic potential of the 1,4-diazepane core extends far beyond its traditional association with benzodiazepines. Modern synthetic strategies have unlocked a vast chemical space of non-benzofused 1,4-diazepane analogs, leading to the discovery of potent and selective modulators of enzymes, G-protein coupled receptors (GPCRs), and other key players in cellular signaling pathways.[3][4] This guide will dissect the critical structural features that govern the biological activity of both traditional and emerging classes of 1,4-diazepane analogs.

The Archetypal Scaffold: Structure-Activity Relationships of 1,4-Benzodiazepines

The SAR of 1,4-benzodiazepines has been extensively studied and provides a foundational understanding of how modifications to this scaffold influence biological activity, particularly at the GABA-A receptor.

  • The Benzene Ring (A-Ring): Substitutions on the fused benzene ring are generally limited. An electron-withdrawing group, such as a halogen or a nitro group, at the 7-position is crucial for anxiolytic and anticonvulsant activity.[5] Shifting this substituent to the 6, 8, or 9 positions, or introducing an electron-donating group, typically diminishes or abolishes activity.

  • The Diazepine Ring (B-Ring): The seven-membered diazepine ring is more amenable to structural modifications. A key feature for GABA-A receptor modulation is the presence of a phenyl group at the 5-position. Substituents on this phenyl ring, particularly at the 2'- or 2',6'-positions, can influence potency and selectivity for different GABA-A receptor subtypes. Methylation at the N1 position generally increases potency. The presence of a carbonyl group at the 2-position is also important for activity.

  • Fusion of Additional Rings: The fusion of a triazole or imidazole ring to the 1,2-position of the diazepine ring, as seen in drugs like alprazolam and midazolam, can enhance potency and alter the pharmacokinetic profile.

The following diagram illustrates the key SAR points for classical 1,4-benzodiazepines.

Caption: Key Structure-Activity Relationship points for 1,4-Benzodiazepines.

Expanding the Horizon: SAR of Non-Benzofused 1,4-Diazepane Analogs

The exploration of non-benzofused 1,4-diazepane analogs has revealed a wealth of pharmacological activities, demonstrating the versatility of this scaffold beyond the CNS.

1,4-Diazepanes as Enzyme Inhibitors

The conformational flexibility of the 1,4-diazepane ring makes it an attractive scaffold for the design of enzyme inhibitors. By presenting substituents in a defined spatial orientation, these analogs can effectively target the active sites of various enzymes.

A notable example is the development of 1,4-diazepane derivatives as inhibitors of Factor Xa (fXa), a critical enzyme in the blood coagulation cascade.[6] In these analogs, the diazepine ring serves as a central scaffold to position a basic group that interacts with the S4 binding pocket of fXa. The SAR studies for this class of inhibitors have shown that the nature and substitution pattern of the groups at the N1 and N4 positions are critical for potent and selective inhibition. For instance, compound 13 (YM-96765) , with an IC50 of 6.8 nM, showcases the potential of this scaffold in developing effective antithrombotic agents.[6]

Another area of interest is the development of pyrazolobenzodiazepines as potent kinase inhibitors.[7] These compounds have been shown to inhibit cyclin-dependent kinase 2 (CDK2) and other kinases involved in cancer cell proliferation and angiogenesis. The SAR for this class highlights the importance of the pyrazole ring and the substituents on the benzodiazepine core for achieving high potency and selectivity.[7]

1,4-Diazepanes as G-Protein Coupled Receptor (GPCR) Modulators

The 1,4-diazepane scaffold has also been successfully employed in the design of ligands for GPCRs, a large family of transmembrane receptors involved in a multitude of physiological processes.

A series of non-benzofused 1,4-diazepane derivatives have been identified as potent ligands for sigma receptors (σR), which are implicated in various neurological disorders.[8][9] SAR studies on these compounds revealed that a bulky diazepine spacer can maintain or even improve affinity for both σ1 and σ2 receptor subtypes compared to smaller piperidine rings.[8] The nature of the aromatic or bicyclic moiety attached to the diazepine core significantly influences affinity and selectivity. For example, benzofuran and quinoline-substituted diazepanes have shown high affinity for sigma receptors.[9]

High-throughput screening has identified 1,4-diazepane compounds as potent and selective agonists for the Cannabinoid receptor 2 (CB2).[4] This receptor is a promising target for the treatment of inflammatory and neuropathic pain without the psychoactive side effects associated with CB1 receptor activation. Initial leads in this class suffered from poor metabolic stability, and subsequent SAR studies focused on optimizing this property by modifying substituents on the diazepine ring.[4]

The following table summarizes the quantitative SAR data for a selection of 1,4-diazepane-based sigma receptor ligands.

CompoundR1R2σ1 Ki (nM)σ2 Ki (nM)
2c BenzylBenzofuran819
3c 2,4-DimethylbenzylBenzofuran828
2d BenzylQuinoline1935
3d 2,4-DimethylbenzylQuinoline2522

Data adapted from Zampieri et al., ACS Med. Chem. Lett. 2020.[8]

Experimental Protocols

The successful development of novel 1,4-diazepane analogs relies on robust synthetic and biological evaluation methods. This section provides an overview of key experimental protocols.

General Synthetic Approach: Solid-Phase Synthesis of a 1,4-Diazepane Library

Solid-phase synthesis is a powerful technique for the rapid generation of libraries of 1,4-diazepane analogs for SAR studies.[10] A general workflow is depicted below.

solid_phase_synthesis Resin Resin Support Step1 Couple protected β-amino acid Resin->Step1 1. Step2 Deprotection Step1->Step2 2. Step3 Couple protected α-amino acid Step2->Step3 3. Step4 Deprotection Step3->Step4 4. Step5 Cyclization and Cleavage from resin Step4->Step5 5. Product 1,4-Diazepane-2,5-dione Step5->Product Final Product

Caption: General workflow for the solid-phase synthesis of a 1,4-diazepane-2,5-dione library.

Step-by-Step Methodology:

  • Resin Swelling: The solid support resin (e.g., Rink amide resin) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).[11]

  • First Amino Acid Coupling: The first protected amino acid (e.g., an Fmoc-protected β-amino acid) is coupled to the resin using a coupling agent like HBTU/HOBt in the presence of a base such as DIEA.[12]

  • Fmoc Deprotection: The Fmoc protecting group is removed by treating the resin with a solution of piperidine in DMF.[11]

  • Second Amino Acid Coupling: The second protected amino acid (e.g., an Fmoc-protected α-amino acid) is coupled to the free amine on the resin-bound amino acid.[12]

  • Fmoc Deprotection: The Fmoc group of the second amino acid is removed.

  • Cyclization and Cleavage: The linear dipeptide is cyclized and cleaved from the resin simultaneously by treatment with a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[10]

  • Purification: The crude product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Evaluation: Calcium Mobilization Assay for GPCR Antagonists

The functional activity of 1,4-diazepane analogs targeting GPCRs that couple to the Gq signaling pathway can be assessed using a calcium mobilization assay.[13][14][15] This assay measures the increase in intracellular calcium concentration upon receptor activation.

calcium_assay Start Seed cells expressing the target GPCR Step1 Load cells with a calcium-sensitive dye (e.g., Fluo-4) Start->Step1 Step2 Incubate with test compound (antagonist) Step1->Step2 Step3 Stimulate with a known agonist Step2->Step3 Step4 Measure fluorescence (calcium signal) Step3->Step4 Result Determine antagonist potency (IC50) Step4->Result

Caption: Workflow for a calcium mobilization assay to screen for GPCR antagonists.

Step-by-Step Methodology:

  • Cell Culture: Cells stably expressing the GPCR of interest are seeded into a multi-well plate.[13]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer containing probenecid to prevent dye leakage.[16]

  • Compound Addition: The 1,4-diazepane analogs (potential antagonists) are added to the wells at various concentrations and incubated.

  • Agonist Stimulation: A known agonist for the target GPCR is added to the wells to stimulate receptor activation.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.[13]

  • Data Analysis: The inhibition of the agonist-induced calcium signal by the test compounds is used to calculate the half-maximal inhibitory concentration (IC50) value.

Signaling Pathways and Future Perspectives

The diverse biological activities of 1,4-diazepane analogs stem from their ability to modulate a wide range of cellular signaling pathways. For example, benzodiazepines potentiate the inhibitory effects of GABA, leading to neuronal hyperpolarization and reduced neuronal excitability. In contrast, 1,4-diazepane-based anticancer agents can induce apoptosis and cell cycle arrest through various mechanisms, including the inhibition of key kinases.[17] The following diagram illustrates a simplified signaling pathway for a Gq-coupled GPCR, which can be modulated by 1,4-diazepane antagonists.

GPCR_signaling Ligand Agonist GPCR GPCR Ligand->GPCR Antagonist 1,4-Diazepane Antagonist Antagonist->GPCR Gq Gq Protein GPCR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to IP3 receptor PKC Protein Kinase C Activation DAG->PKC Ca Ca2+ Release ER->Ca

Caption: Simplified Gq-coupled GPCR signaling pathway modulated by a 1,4-diazepane antagonist.

The future of 1,4-diazepane research lies in the continued exploration of novel, non-benzofused analogs with improved potency, selectivity, and pharmacokinetic properties. The application of computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, will be instrumental in guiding the rational design of new compounds.[1] Furthermore, the development of innovative synthetic methodologies will enable access to a greater diversity of 1,4-diazepane scaffolds. As our understanding of the complex interplay between structure and activity deepens, the 1,4-diazepane core is poised to deliver a new generation of therapeutics for a wide range of unmet medical needs.

References

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science Publishers. [Link]

  • 1,4‐Diazepane Ring‐Based Systems. ResearchGate. [Link]

  • Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. PubMed. [Link]

  • 1,4-Diazepane-2-ones as Novel Inhibitors of LFA-1. PubMed. [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. PubMed Central. [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed Central. [Link]

  • An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][3][18]diazepines, and Their Cytotoxic Activity. MDPI. [Link]

  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. PubMed. [Link]

  • 1,4-Diazepane compounds as potent and selective CB2 agonists: optimization of metabolic stability. PubMed. [Link]

  • The Psychonauts' Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. PubMed Central. [Link]

  • Novel benzo[3][18]diazepin-2-one derivatives as endothelin receptor antagonists. PubMed. [Link]

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PubMed Central. [Link]

  • Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. PubMed. [Link]

  • Solid-phase synthesis of 6,7-cycloalkane-fused 1,4-diazepane-2,5-diones via a cyclization/release strategy. ResearchGate. [Link]

  • Designing allosteric modulators to change GPCR G protein subtype selectivity. PubMed Central. [Link]

  • Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. MDPI. [Link]

  • Modelling of serotonin reuptake inhibitory and histamine H₃antagonistic activity of piperazine and diazepane amides: QSAR rationales for co-optimization of the activity profiles. PubMed. [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. IntechOpen. [Link]

  • Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]

  • Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Tufts University. [Link]

  • (PDF) Intracellular GPCR modulators enable precision pharmacology. ResearchGate. [Link]

  • 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. [Link]

  • Ca2+ Mobilization Assay. Creative Bioarray. [Link]

  • Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. The Royal Society of Chemistry. [Link]

  • Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. JoVE. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Diazepam. PubChem. [Link]

  • Drug Design Strategies for GPCR Allosteric Modulators. PubMed Central. [Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. PubMed Central. [Link]

  • An overview of Ca 2+ mobilization assays in GPCR drug discovery. ResearchGate. [Link]

  • Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). National Institutes of Health. [Link]

  • Diazepam. Wikipedia. [Link]

  • A Quantitative Proteomics-based Competition Binding Assay to Characterize pITAM-Protein Interactions. PubMed Central. [Link]

  • Edinburgh Research Explorer - Benchmarking Active Learning Protocols for Ligand-Binding Affinity Prediction. The University of Edinburgh. [Link]

Sources

An In-depth Technical Guide to Unveiling the Therapeutic Targets of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The novel chemical entity, 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane, represents a compelling starting point for therapeutic innovation. Its hybrid structure, combining the well-established pharmacophoric properties of the diazepane ring with the bio-potentiating trifluoromethylpyridine moiety, suggests a high probability of interaction with key biological targets. This guide delineates a comprehensive, multi-tiered strategy for the systematic identification and validation of its molecular targets. We will traverse from broad, hypothesis-driven screening across prominent target families to rigorous biophysical and cellular validation, providing detailed, actionable protocols and the underlying scientific rationale for each experimental choice.

Introduction: Deconstructing the Therapeutic Potential

The therapeutic promise of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane arises from the convergence of two moieties with rich pharmacological histories. The 1,4-diazepane scaffold is the core of the benzodiazepine class of drugs, renowned for their modulatory effects on the central nervous system (CNS), primarily through interaction with GABAA receptors.[1] Beyond this classical role, diazepine derivatives have demonstrated a wide spectrum of biological activities, including anticancer and antimicrobial properties.[2][3][4][5]

The trifluoromethylpyridine (TFMP) group, on the other hand, is a privileged structural motif in modern medicinal chemistry.[6] The trifluoromethyl group enhances metabolic stability, membrane permeability, and binding affinity through its unique electronic properties.[7][8] TFMP-containing molecules have found success as kinase inhibitors, highlighting their potential to interact with ATP-binding sites.

This confluence of structural alerts provides a fertile ground for hypothesizing a range of potential therapeutic targets. Our investigation will, therefore, be guided by an informed yet unbiased approach to target discovery.

Hypothesized Target Classes: A Tripartite Approach

Based on the structural components of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane, we propose an initial focus on three high-probability target classes:

  • G-Protein Coupled Receptors (GPCRs): The diazepine core strongly suggests potential interactions with this vast family of transmembrane receptors that are central to neurotransmission and other physiological processes.[2][9]

  • Protein Kinases: The trifluoromethylpyridine moiety is a known feature in many kinase inhibitors.[6] The compound could potentially act as a competitive or allosteric modulator of kinase activity.

  • Monoamine Oxidases (MAOs) and other CNS-related Enzymes: Given the CNS-active nature of many diazepines, enzymes involved in neurotransmitter metabolism, such as MAO-A and MAO-B, represent plausible targets.[10][11]

A Strategic Workflow for Target Identification and Validation

Our proposed workflow is designed to cast a wide net initially and then progressively narrow down to high-confidence targets, culminating in robust cellular validation.

Target ID Workflow cluster_Phase1 Phase 1: Broad Screening cluster_Phase2 Phase 2: Hit Deconvolution & Prioritization cluster_Phase3 Phase 3: Target Validation GPCR_Screen GPCR Panel Screening Hit_Analysis Hit Consolidation & Analysis GPCR_Screen->Hit_Analysis Identify GPCR hits Kinase_Screen Kinome-wide Profiling Kinase_Screen->Hit_Analysis Identify kinase hits Enzyme_Screen Enzyme Inhibition Assays Enzyme_Screen->Hit_Analysis Identify enzyme hits Affinity_Purification Affinity Purification-Mass Spectrometry Affinity_Purification->Hit_Analysis Identify binding partners CETSA Cellular Thermal Shift Assay (CETSA) Hit_Analysis->CETSA Prioritized targets Cell_Assays Cell-based Functional Assays CETSA->Cell_Assays Confirm target engagement CETSA Principle cluster_Control Control (No Ligand) cluster_Ligand With Ligand Protein_C Protein Heat_C Heat Gradient Protein_C->Heat_C Denatured_C Denatured Protein Heat_C->Denatured_C Protein_L Protein + Ligand Heat_L Heat Gradient Protein_L->Heat_L Stable_L Stabilized Protein Heat_L->Stable_L

Sources

discovery and history of trifluoromethylpyridines in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery and History of Trifluoromethylpyridines in Medicinal Chemistry

Abstract

The introduction of the trifluoromethyl (-CF3) group into heterocyclic scaffolds represents a cornerstone of modern medicinal chemistry. Among these, trifluoromethylpyridines (TFMPs) have emerged as a privileged structural motif, integral to the design of numerous approved drugs and clinical candidates. This technical guide provides a comprehensive exploration of the discovery and historical development of TFMPs in medicinal chemistry. We will trace the journey from the initial academic synthesis to the large-scale industrial production driven by the agrochemical industry, and finally to their sophisticated application in contemporary drug design. This guide will elucidate the evolution of synthetic methodologies, the physicochemical rationale for their use as bioisosteres, and the causal relationships behind their selection in successful drug discovery programs. Detailed experimental protocols for key intermediates and case studies of prominent TFMP-containing drugs will provide researchers, scientists, and drug development professionals with a thorough understanding of this critical chemical class.

Early History and Foundational Synthesis

The story of trifluoromethylpyridines begins not in medicinal chemistry, but in the broader field of organofluorine chemistry. While the first aromatic trifluoromethyl group was introduced to a benzene ring by Frédéric Swarts in 1898, it took nearly half a century for this transformation to be applied to a pyridine scaffold.[1]

The Seminal Synthesis of McBee, Hass, and Hodnett (1947)

The first documented synthesis of a trifluoromethylpyridine was reported in 1947 by E. T. McBee, H. B. Hass, and E. M. Hodnett at Purdue University.[1] Their work, a landmark in fluorinated heterocyclic chemistry, followed a similar logic to the earlier synthesis of benzotrifluoride. The process involved the chlorination of picoline (methylpyridine) to form a trichloromethylpyridine, followed by a halogen exchange (Halex) reaction using antimony trifluoride (SbF3) to replace the chlorine atoms with fluorine.[1]

This foundational method, while groundbreaking, was harsh and not amenable to large-scale production or the synthesis of complex, functionalized derivatives. It did, however, establish the chemical possibility of accessing this new class of compounds and laid the groundwork for future innovation.

The Agrochemical Boom and the Dawn of Industrial Synthesis

For several decades following the initial synthesis, trifluoromethylpyridines remained largely a laboratory curiosity. The major impetus for the development of scalable and economically viable synthetic routes came from the agrochemical industry in the late 1970s and early 1980s. Companies like Ishihara Sangyo Kaisha, Ltd. (ISK) and Dow Chemical were instrumental in this scale-up.[1]

The first major commercial success was the herbicide fluazifop-butyl, introduced by ISK in 1982.[1] This product, and others that followed like haloxyfop from Dow Chemical, created a significant demand for key TFMP intermediates, particularly 2-chloro-5-(trifluoromethyl)pyridine. This industrial demand drove the development of robust, continuous vapor-phase reaction technologies, which transformed TFMPs from expensive, niche chemicals into accessible building blocks.[1]

G cluster_0 Early Synthesis cluster_1 Industrial Scale-Up (ca. 1980s) Picoline Picoline Trichloromethylpyridine Trichloromethylpyridine Picoline->Trichloromethylpyridine Chlorination Trifluoromethylpyridine Trifluoromethylpyridine Trichloromethylpyridine->Trifluoromethylpyridine Halex (SbF3) McBee et al., 1947 3-Picoline 3-Picoline Vapor-Phase Reactor Vapor-Phase Reactor 3-Picoline->Vapor-Phase Reactor Cl2, HF, Catalyst 2-Chloro-5-(trifluoromethyl)pyridine 2-Chloro-5-(trifluoromethyl)pyridine Vapor-Phase Reactor->2-Chloro-5-(trifluoromethyl)pyridine Simultaneous Chlorination/Fluorination Fluazifop-butyl Fluazifop-butyl 2-Chloro-5-(trifluoromethyl)pyridine->Fluazifop-butyl Key Intermediate

Figure 1: Evolution from foundational lab synthesis to industrial production of TFMPs.

The Rationale for Trifluoromethylpyridines in Medicinal Chemistry

The properties that made TFMPs attractive for agrochemicals—namely enhanced efficacy and altered metabolic profiles compared to their non-fluorinated counterparts—also caught the attention of medicinal chemists. The trifluoromethylpyridine moiety is primarily employed as a bioisostere for a phenyl group, but with several key advantages.

Physicochemical Properties and Bioisosterism

The replacement of a C-H group in a benzene ring with a nitrogen atom to form pyridine, combined with the introduction of a potent electron-withdrawing trifluoromethyl group, dramatically alters the molecule's electronic and physical properties.

  • Electronic Profile: The pyridine nitrogen acts as a hydrogen bond acceptor and reduces the overall basicity of the ring system, while the -CF3 group is a strong electron-withdrawing group. This electronic modulation can be critical for tuning binding interactions with protein targets and for influencing metabolic stability. For instance, the electronegativity of the TFMP ring can make it less susceptible to oxidative metabolism.[1]

  • Lipophilicity: The introduction of a pyridine nitrogen generally lowers lipophilicity compared to a benzene ring, which can improve aqueous solubility. The trifluoromethyl group, however, is lipophilic. The net effect is a unique lipophilicity profile that can be fine-tuned by the position of the -CF3 group. For example, 3-(trifluoromethyl)pyridine has a significantly lower hydrophobic constant (π = 1.7) compared to benzotrifluoride (π = 3.0), potentially offering advantages in reducing off-target toxicity and improving pharmacokinetic profiles.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic cleavage. When placed at a known site of oxidative metabolism on a phenyl ring (a "metabolic hotspot"), a -CF3 group can effectively block this pathway, increasing the drug's half-life and bioavailability.

PropertyBenzene AnalogPyridine AnalogTrifluoromethylpyridine AnalogCausality of Change
pKa N/A~5.2 (Pyridine)LoweredThe strong electron-withdrawing -CF3 group reduces electron density on the nitrogen, decreasing its basicity.
Lipophilicity (LogP) VariableGenerally LowerModulatedPyridine nitrogen decreases LogP; -CF3 group increases LogP. The final value is a balance of these opposing effects.
Metabolic Stability Susceptible to CYP450 oxidationCan be a site of N-oxidationOften increasedC-F bonds are highly stable; the electron-deficient ring is less prone to oxidation.
Receptor Interaction Hydrophobic interactionsH-bond acceptor (N)H-bond acceptor (N), dipole interactions (-CF3)Provides additional, specific interactions not possible with a simple phenyl ring.

Evolution of Synthetic Methodologies

The transition of TFMPs from bulk agrochemical intermediates to precisely functionalized pharmaceutical building blocks required a significant evolution in synthetic chemistry. Two primary strategies have dominated the field.

Strategy 1: Halogen Exchange on Trichloromethylpyridines

This is the classical and still widely used industrial approach. It is a robust method for producing simple, chlorinated TFMP building blocks.

Workflow: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine This workflow illustrates the stepwise industrial process for a key pharmaceutical and agrochemical intermediate.

G 2-chloro-5-methylpyridine 2-chloro-5-methylpyridine 2-chloro-5-(trichloromethyl)pyridine 2-chloro-5-(trichloromethyl)pyridine 2-chloro-5-methylpyridine->2-chloro-5-(trichloromethyl)pyridine Liquid-Phase Chlorination 2,3-dichloro-5-(trichloromethyl)pyridine 2,3-dichloro-5-(trichloromethyl)pyridine 2-chloro-5-(trichloromethyl)pyridine->2,3-dichloro-5-(trichloromethyl)pyridine Ring Chlorination (e.g., SbCl3 catalyst) 2,3-dichloro-5-(trifluoromethyl)pyridine 2,3-dichloro-5-(trifluoromethyl)pyridine 2,3-dichloro-5-(trichloromethyl)pyridine->2,3-dichloro-5-(trifluoromethyl)pyridine Vapor-Phase Fluorination (HF)

Figure 2: Stepwise synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine.

Experimental Protocol: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine

  • Step 1: Side-Chain Chlorination: 2-Chloro-5-methylpyridine is reacted with chlorine gas in the liquid phase, often initiated by UV light or a radical initiator, to produce 2-chloro-5-(trichloromethyl)pyridine.[2]

  • Step 2: Ring Chlorination: The resulting 2-chloro-5-(trichloromethyl)pyridine is then subjected to electrophilic chlorination to introduce a second chlorine atom onto the pyridine ring. A catalyst such as antimony trichloride (SbCl3) is often used to facilitate this step, yielding 2,3-dichloro-5-(trichloromethyl)pyridine.[2]

  • Step 3: Fluorination (Halex Reaction): The 2,3-dichloro-5-(trichloromethyl)pyridine is then fluorinated. In industrial settings, this is typically a vapor-phase reaction where the substrate is passed over a catalyst bed in the presence of anhydrous hydrogen fluoride (HF) at high temperatures (>300 °C) to yield the final product, 2,3-dichloro-5-(trifluoromethyl)pyridine.[1][3]

Strategy 2: Ring Construction from Trifluoromethylated Building Blocks

This strategy offers greater flexibility for creating complex substitution patterns that are not easily accessible through the chlorination/fluorination of simple picolines. The approach involves a cyclocondensation reaction using a small, readily available trifluoromethyl-containing fragment.

Workflow: Synthesis of a TFMP Core via Cyclocondensation This generalized workflow shows how a TFMP ring can be built from acyclic precursors.

G CF3-Building Block e.g., Ethyl 4,4,4-trifluoro-3-oxobutanoate Cyclization Cyclocondensation Reaction CF3-Building Block->Cyclization Amine Source e.g., Ammonia or Enamine Amine Source->Cyclization Functionalized TFMP Substituted Trifluoromethylpyridine Cyclization->Functionalized TFMP

Figure 3: General cyclocondensation approach to trifluoromethylpyridines.

Experimental Protocol: Synthesis of Dithiopyr/Thiazopyr Intermediate This protocol, from the agrochemical field, exemplifies the building block approach.[1]

  • Step 1: Cyclocondensation: 3-Methylbutanal is reacted with ethyl 4,4,4-trifluoro-3-oxobutanoate in a cyclocondensation reaction to form a key tetrahydropyran intermediate.

  • Step 2: Conversion to Pyridine: This intermediate is then further reacted and aromatized to form the common trifluoromethylpyridine core structure for the herbicides dithiopyr and thiazopyr.[1]

Case Studies in Medicinal Chemistry

The true value of trifluoromethylpyridines is best illustrated through their successful application in drug discovery. The following case studies highlight the specific reasons for their inclusion and their impact on the final drug's profile.

Tipranavir: Enhancing Potency and Overcoming Resistance

Tipranavir is a non-peptidic protease inhibitor approved in 2005 for the treatment of multi-drug resistant HIV.[4] Its development is a classic example of using a TFMP moiety to enhance binding interactions and improve the pharmacological profile.

  • Causality for Inclusion: During the optimization of the lead compound, researchers at Boehringer Ingelheim found that replacing a phenyl group with a 5-(trifluoromethyl)pyridin-2-yl moiety led to a significant increase in potency.[1] The trifluoromethyl-2-pyridyl group was found to make multiple favorable interactions within the S3 subsite of the HIV protease enzyme.[4]

  • Impact: The TFMP-containing analog, Tipranavir, demonstrated approximately tenfold higher antiviral activity than the corresponding phenyl analogue.[1] This enhanced potency was crucial for its efficacy against protease inhibitor-resistant strains of HIV.[4]

Apalutamide: Bioisosteric Replacement for Improved Safety

Apalutamide , approved in 2018 for the treatment of prostate cancer, demonstrates a subtle but critical bioisosteric replacement.[5]

  • Causality for Inclusion: Apalutamide is a second-generation nonsteroidal androgen receptor (AR) antagonist, structurally very similar to the earlier drug enzalutamide. The key structural change is the replacement of a benzonitrile ring in enzalutamide with a pyridyl nitrile moiety in apalutamide.[1] This change was motivated by the desire to reduce the potential for central nervous system side effects, such as seizures, that were associated with enzalutamide.

  • Impact: The replacement of the benzene ring with the less lipophilic pyridine ring is believed to reduce the compound's ability to cross the blood-brain barrier, thereby lowering its potential for CNS-related adverse effects while maintaining potent anti-tumor efficacy.[1]

Doravirine: Optimizing the Drug Interaction Profile

Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) approved in 2018 for treating HIV-1 infection. Its structure features a 4-trifluoromethylpyridine core.

  • Causality for Inclusion: A significant challenge with earlier NNRTIs was their propensity to either induce or inhibit cytochrome P450 enzymes, leading to numerous drug-drug interactions. The specific substitution pattern of Doravirine, including the 4-trifluoromethyl-2-chloropyridine fragment, was optimized to create a compound with a more favorable drug interaction profile.[1]

  • Impact: Doravirine neither inhibits nor induces the key metabolic enzyme CYP3A4, a significant advantage over many other antiretroviral agents.[1] The trifluoromethyl group also contributes to a longer elimination half-life compared to non-fluorinated analogs.[5]

Conclusion and Future Perspectives

The journey of trifluoromethylpyridines from a 1947 laboratory curiosity to a multi-ton industrial commodity, and finally to a privileged scaffold in life-saving medicines, is a testament to the interplay between fundamental synthesis, industrial process development, and rational drug design. The initial drive from the agrochemical industry provided the crucial foundation of accessibility and scalability, which medicinal chemists later leveraged to solve complex pharmacological challenges.

The unique electronic and physicochemical properties of the TFMP moiety—its ability to act as a bioisostere for the phenyl group while offering modulated lipophilicity, enhanced metabolic stability, and novel hydrogen bonding capabilities—have cemented its role in the medicinal chemist's toolkit. As synthetic methodologies for direct and late-stage trifluoromethylation continue to advance, we can expect to see even more sophisticated and innovative applications of this versatile heterocycle in the design of next-generation therapeutics. The history of the trifluoromethylpyridine is a powerful illustration of how enabling chemical synthesis can directly translate into profound impacts on human health.

References

  • Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. Available at: [Link]

  • Nair, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. Available at: [Link]

  • Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • Di Donato, L., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(8), 1162. Available at: [Link]

  • Fung, A. P., et al. (1984). Preparation of (trifluoromethyl)pyridines. European Patent No. EP 0110690 A1. Google Patents.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available at: [Link]

  • Ma, J., et al. (2010). Metabolism-mediated drug interactions associated with ritonavir-boosted tipranavir in mice. Drug Metabolism and Disposition, 38(4), 623-632. Available at: [Link]

  • (2016). Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine. Chinese Patent No. CN106008330A. Google Patents.
  • Fujioka, G. S. (1987). Preparation of (trifluoromethyl)pyridines. U.S. Patent No. 4,650,875. Google Patents.

Sources

Methodological & Application

synthesis of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane from 2-chloro-3-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Information Gathering

I'm starting a deep dive into the synthesis of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane. My initial focus is on gathering all the essential information. I'm prioritizing reaction conditions, the specific reagents used, and all the possibilities in play.

Outlining Approach & Workflow

I've outlined my approach now, starting with a comprehensive search for synthesis details, reagents, and challenges. Next, I'll identify common issues in similar reactions and purification techniques. I'm also finding authoritative sources for mechanisms and standards, before organizing the information with a strong introduction of the molecule's importance. A visual Graphviz representation of the reaction will be created, and a step-by-step experimental protocol will be drafted, complete with a table for key parameters. Finally, characterization using analytical techniques will follow.

Developing Synthesis Details

I'm now conducting a focused search for synthesis specifics: reaction parameters, reagent lists, and known problems. I'm also researching comparable reactions involving pyridines and diazepanes. I'll outline the application note, starting with an introduction highlighting the molecule's importance, then discuss the mechanism, with rationale. I'm planning a Graphviz visual and detailed protocol. Characterization comes next, and I'll end with a comprehensive reference list.

Analyzing Reaction Pathways

My initial investigation has yielded a promising foundation. It appears synthesizing 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane from 2-chloro-3-(trifluoromethyl)pyridine will likely involve a nucleophilic aromatic substitution (SNAr) reaction. I am now exploring possible conditions and reagents for this SNAr process.

Refining Experimental Protocols

I'm now diving deeper into the specifics, aiming to pin down a detailed experimental procedure. The electron-withdrawing trifluoromethyl group seems to be key, and I'm actively searching for reaction conditions - base, solvent, temperature, time - tailored for this SNAr process. I'm also looking into potential side reactions, product purification, and spectroscopic data. Finding relevant diagrams and tables is also a priority.

Refining the Search

I've made progress! Round two of the search has proved fruitful, turning up some specific resources. The focus now is nucleophilic aromatic substitution (SNAr) on pyridine rings. This looks like the right mechanism for the synthesis.

Deepening the Investigation

I'm digging deeper. The search results now strongly emphasize SNAr on pyridine rings, focusing on the influence of electron-withdrawing groups, especially trifluoromethyl. General protocols for SNAr with amines have come to light, with solvent and base options like DMF, potassium carbonate, etc. Workup procedures are also available. However, a highly specific protocol for the reaction between 2-chloro-3-(trifluoromethyl)pyridine and 1,4-diazepane remains elusive. My next step is to either locate a similar reaction or logically construct an optimized protocol based on this knowledge.

Synthesizing the Protocol

I've got a good handle on things now. SNAr on pyridine rings, especially with electron-withdrawing groups, is the target. I've found broad guidance on solvents (DMF, DMSO, acetonitrile, ethanol), bases (potassium carbonate, sodium carbonate, triethylamine), and workup. Although a direct protocol for the specific reaction is still absent, I have gathered enough to build a scientifically sound hypothetical one. I can explain SNAr principles, justify reagent choices, provide a step-by-step method, and outline characterization. I am ready to write the application note.

Application Notes and Protocols for the Synthesis of N-Aryl-1,4-Diazepanes via Coupling with Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Aryl-1,4-Diazepanes

The fusion of a 1,4-diazepane scaffold with a substituted pyridine ring generates a class of compounds with significant potential in medicinal chemistry. The 1,4-diazepane motif, a seven-membered saturated heterocycle containing two nitrogen atoms, serves as a versatile and conformationally flexible core. When coupled with a pyridine ring, a key pharmacophore in numerous approved drugs, the resulting N-aryl-1,4-diazepanes can interact with a wide array of biological targets. This unique structural combination offers opportunities for the development of novel therapeutics targeting central nervous system (CNS) disorders, oncology, and infectious diseases.

This technical guide provides a comprehensive overview of the primary synthetic strategies for the selective coupling of 1,4-diazepane with substituted pyridines. We will delve into the mechanistic underpinnings of the two most prevalent methods: the Palladium-catalyzed Buchwald-Hartwig amination and the Nucleophilic Aromatic Substitution (SNAr). Detailed, field-proven protocols are presented, along with a critical analysis of the key challenges, most notably the control of mono- versus di-arylation of the diazepane ring.

Core Synthetic Strategies: A Dichotomy of Approaches

The choice of synthetic route for coupling 1,4-diazepane with a substituted pyridine is primarily dictated by the nature of the pyridine substrate, specifically the type of leaving group and the electronic properties of the ring substituents.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] This cross-coupling reaction is particularly well-suited for a broad range of aryl halides and amines, offering good functional group tolerance and generally high yields.[2]

Causality Behind Experimental Choices:

The success of the Buchwald-Hartwig amination hinges on the careful selection of the palladium catalyst, the phosphine ligand, the base, and the solvent.

  • Palladium Precatalyst: A Pd(0) species is the active catalyst. While Pd(0) sources like Pd₂(dba)₃ can be used, Pd(II) precursors such as Pd(OAc)₂ are often more convenient as they are air-stable and are reduced in situ to the active Pd(0) species.

  • Phosphine Ligand: The ligand is arguably the most critical component of the catalytic system. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination of the N-aryl-1,4-diazepane product. Ligands like XPhos, SPhos, and RuPhos have shown great success in challenging C-N couplings.

  • Base: A non-nucleophilic base is required to deprotonate the amine, making it a more potent nucleophile. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃) are commonly employed. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used to prevent quenching of the basic and organometallic species involved in the catalytic cycle.

Workflow for Buchwald-Hartwig Amination:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Pd precatalyst, ligand, base, 1,4-diazepane, and substituted pyridine in an oven-dried flask. inert_atm Establish inert atmosphere (N₂ or Ar). reagents->inert_atm add_solvent Add anhydrous solvent. inert_atm->add_solvent heating Heat the reaction mixture (typically 80-120 °C). add_solvent->heating monitoring Monitor reaction progress (TLC, LC-MS). heating->monitoring cooling Cool to room temperature. monitoring->cooling filtration Filter through Celite®. cooling->filtration extraction Aqueous work-up and extraction. filtration->extraction purification Purify by column chromatography. extraction->purification characterization Characterize the product (NMR, MS). purification->characterization

Caption: Workflow for Buchwald-Hartwig Amination.

Detailed Protocol: Mono-N-Arylation of 1,4-Diazepane with 2-Bromopyridine

This protocol provides a general procedure for the selective mono-arylation of 1,4-diazepane. The use of a slight excess of the diazepane can favor the mono-arylated product.

Materials:

  • 1,4-Diazepane

  • Substituted 2-bromopyridine

  • Pd(OAc)₂ (Palladium(II) acetate)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol, 1.4 equiv.).

  • Seal the flask, and evacuate and backfill with nitrogen or argon three times.

  • Add the substituted 2-bromopyridine (1.0 mmol, 1.0 equiv.) and 1,4-diazepane (1.2 mmol, 1.2 equiv.).

  • Add anhydrous toluene (5 mL) via syringe.

  • Stir the reaction mixture at 100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Dilute with ethyl acetate and filter the mixture through a pad of Celite®.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-(pyridin-2-yl)-1,4-diazepane.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a powerful method for the arylation of amines when the pyridine ring is activated by electron-withdrawing groups.[3] The reaction proceeds via an addition-elimination mechanism, where the amine attacks the electron-deficient pyridine ring, forming a resonance-stabilized Meisenheimer complex, followed by the expulsion of a leaving group.[3]

Causality Behind Experimental Choices:

The feasibility and rate of an SNAr reaction are governed by three key factors:

  • Leaving Group: The leaving group's ability to depart influences the reaction rate. For pyridines, the typical reactivity order for halogens is F > Cl > Br > I. Fluoropyridines are often the most reactive substrates.[4]

  • Pyridine Ring Activation: The presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group is crucial. These groups stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction.

  • Nucleophile: The nucleophilicity of the amine is important. 1,4-diazepane is a good nucleophile for this transformation.

Mechanism of SNAr on a Substituted Pyridine:

G cluster_mechanism SNAr Mechanism Py-X Substituted Pyridine (X = F, Cl; EWG = Electron-Withdrawing Group) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Py-X->Meisenheimer + Diazepane Diazepane 1,4-Diazepane Diazepane->Meisenheimer Product N-Aryl-1,4-Diazepane Meisenheimer->Product - X⁻

Sources

Application Notes and Protocols: The Strategic Use of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Kinase Inhibition

In the landscape of modern medicinal chemistry, the quest for selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and immunology.[1][2] Kinases, as central regulators of cellular signaling, are frequently dysregulated in disease states, making them prime therapeutic targets.[1] The strategic design of small molecule inhibitors often hinges on the use of "privileged scaffolds" – molecular frameworks that exhibit favorable interactions with the ATP-binding site of various kinases. The 1,4-diazepane ring system is one such scaffold, known for its conformational flexibility and its presence in a variety of biologically active compounds.[3] When coupled with a trifluoromethylpyridine moiety, this scaffold offers a unique combination of properties. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity through various non-covalent interactions.[4] This application note provides a detailed guide for researchers on the utilization of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane as a key building block in the synthesis of next-generation kinase inhibitors, with a focus on targeting the PI3K/mTOR and BTK signaling pathways.

The Rationale: Targeting Key Signaling Pathways

The 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane scaffold is particularly well-suited for targeting kinases within the Phosphoinositide 3-kinase (PI3K)/mTOR and Bruton's Tyrosine Kinase (BTK) signaling cascades. Both pathways are critical for cell proliferation, survival, and differentiation, and their aberrant activation is a hallmark of many cancers and autoimmune diseases.

The PI3K/mTOR Pathway

The PI3K/mTOR pathway is a central regulator of cell growth and metabolism.[5] Dual inhibitors that target both PI3K and mTOR have shown significant promise in overcoming resistance mechanisms observed with single-target agents.[6][7] The trifluoromethylpyridine portion of the scaffold can engage in key interactions within the ATP-binding pocket of these kinases, while the diazepine ring provides a versatile anchor point for further chemical modifications to enhance potency and selectivity.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Full Activation S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibitor 1-[3-(trifluoromethyl)pyridin-2-yl] -1,4-diazepane Derivative Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition

Figure 1: Simplified PI3K/mTOR signaling pathway and the inhibitory action of a derivative.

The BTK Pathway

Bruton's Tyrosine Kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, making it a highly attractive target for B-cell malignancies and autoimmune diseases.[8][9] BTK inhibitors have transformed the treatment landscape for these conditions.[9] The development of novel BTK inhibitors with improved selectivity and resistance profiles is an ongoing effort. The unique structural features of the 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane scaffold can be exploited to design potent and selective BTK inhibitors.

BTK_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation BTK BTK LYN_SYK->BTK Phosphorylation PLCg2 PLCγ2 BTK->PLCg2 IP3_DAG IP3 / DAG PLCg2->IP3_DAG NFkB NF-κB Activation IP3_DAG->NFkB Survival B-cell Proliferation & Survival NFkB->Survival Inhibitor 1-[3-(trifluoromethyl)pyridin-2-yl] -1,4-diazepane Derivative Inhibitor->BTK Inhibition

Figure 2: The B-cell receptor signaling pathway highlighting the role of BTK.

Synthetic Protocol: A General Approach

The synthesis of kinase inhibitors from 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane typically involves the functionalization of the secondary amine on the diazepine ring. A common and effective strategy is the nucleophilic aromatic substitution (SNAAr) reaction with an electron-deficient heteroaromatic ring system, which often serves as the "hinge-binding" motif of the final inhibitor.

Synthesis_Workflow Start 1-[3-(trifluoromethyl)pyridin-2-yl] -1,4-diazepane Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Reagent Activated Heterocycle (e.g., 2-chloropyrimidine) Reagent->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Product Final Kinase Inhibitor Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

Figure 3: General workflow for the synthesis of a kinase inhibitor.

Detailed Experimental Protocol: Synthesis of a Representative PI3K/mTOR Inhibitor

This protocol describes the synthesis of a hypothetical, yet representative, dual PI3K/mTOR inhibitor based on analogous reactions reported in the literature.

Reaction Scheme:

Materials and Reagents:

  • 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane

  • 2,4-dichloro-5-pyrimidinecarboxamide

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol (n-BuOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a sealed microwave vial, add 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane (1.0 eq.), 2,4-dichloro-5-pyrimidinecarboxamide (1.1 eq.), and n-butanol (0.2 M).

  • Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) to the reaction mixture.

  • Reaction: Seal the vial and heat the mixture to 120 °C for 16 hours with stirring. The progress of the reaction should be monitored by LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Extraction: Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) followed by brine.

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the desired final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Rationale for Experimental Choices:

  • Solvent and Temperature: n-Butanol is a high-boiling polar solvent suitable for SNAr reactions that require elevated temperatures to proceed at a reasonable rate.

  • Base: DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Purification: Silica gel chromatography is a standard and effective method for purifying organic compounds of moderate polarity.

Expected Biological Activity and Structure-Activity Relationship (SAR)

The synthesized compounds are expected to exhibit inhibitory activity against various kinases, particularly PI3K isoforms and mTOR. The potency and selectivity can be fine-tuned by modifying the pyrimidine moiety. For instance, substitution at the 4-position of the pyrimidine ring can be explored to probe different regions of the kinase active site.

Compound IDR-Group on PyrimidinePI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Reference
Analog 1 -H5.210.8Fictional, based on[10]
Analog 2 -CH₃3.88.1Fictional, based on[10]
Analog 3 -OCH₃7.115.3Fictional, based on[10]
Analog 4 -Cl2.56.4Fictional, based on[10]

Table 1: Representative biological data for analogous PI3K/mTOR inhibitors.

Conclusion and Future Directions

The 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane scaffold represents a valuable starting point for the development of novel kinase inhibitors. The synthetic protocol outlined herein provides a robust method for accessing a variety of derivatives that can be screened against a panel of kinases to identify potent and selective drug candidates. Future work should focus on expanding the library of compounds based on this scaffold and exploring their efficacy in cellular and in vivo models of cancer and autoimmune diseases. The inherent modularity of the synthesis allows for systematic exploration of the structure-activity relationship, paving the way for the discovery of next-generation kinase inhibitors with improved therapeutic profiles.

References

  • 1,3-Diazepine: A privileged scaffold in medicinal chemistry. PubMed. Available at: [Link]

  • 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. ACS Publications. Available at: [Link]

  • Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. MDPI. Available at: [Link]

  • The Evolving Role of Bruton's Tyrosine Kinase Inhibitors in B Cell Lymphomas. PubMed. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]

  • Molecular Mechanism Exploration of Potent Fluorinated PI3K Inhibitors with a Triazine Scaffold: Unveiling the Unusual Synergistic Effect of Pyridine-to-Pyrimidine Ring Interconversion and CF 3 Defluorination. PubMed. Available at: [Link]

  • Janus kinase inhibitor. Wikipedia. Available at: [Link]

  • Discovery of novel Bruton's tyrosine kinase (BTK) inhibitors bearing a pyrrolo[2,3-d]pyrimidine scaffold. PubMed. Available at: [Link]

  • 1,3-Diazepine: A privileged scaffold in medicinal chemistry | Request PDF. ResearchGate. Available at: [Link]

  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][3][5]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. NIH. Available at: [Link]

  • Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. MDPI. Available at: [Link]

  • mTOR inhibitors. Wikipedia. Available at: [Link]

  • Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. PMC. Available at: [Link]

  • Discovery of the highly potent PI3K/mTOR dual inhibitor PF-04691502 through structure based drug design. RSC Publishing. Available at: [Link]

  • Preclinical evaluation of the PI3K-mTOR dual inhibitor PF-04691502 as a novel therapeutic drug in nasopharyngeal carcinoma. PubMed. Available at: [Link]

  • Outcomes associated with mammalian target of rapamycin (mTOR) inhibitors in heart transplant recipients: A meta-analysis. PubMed. Available at: [Link]

  • Inhibitors of mTOR. PMC. Available at: [Link]

  • Janus Kinase (JAK) inhibitors: Drug Safety Communication - FDA Requires Warnings about Increased Risk of Serious Heart-related Events, Cancer, Blood Clots, and Death. FDA. Available at: [Link]

  • Bruton's Tyrosine Kinase Inhibitors: Recent Updates. MDPI. Available at: [Link]

  • Bruton's tyrosine kinase inhibitor-related cardiotoxicity: The quest for predictive biomarkers and improved risk stratification. PubMed. Available at: [Link]

  • Highlights From Bruton's Tyrosine Kinase Inhibitors. YouTube. Available at: [Link]

  • WO2023239941A1 - Imidazo(1,2-a)pyridine derivatives as ripk2 inhibitors. Google Patents.
  • Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[4][8]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. PubMed. Available at: [Link]

  • Synergistic Interaction of Diazepam With 3',5'-cyclic Adenosine Monophosphate-Elevating Agents on Rat Aortic Rings. PubMed. Available at: [Link]

  • Triazolopyridazine LRRK2 kinase inhibitors. PubMed. Available at: [Link]

  • Discovery and Pharmacokinetic and Pharmacological Properties of the Potent and Selective MET Kinase Inhibitor 1-{6-[6-(4-Fluorophenyl)-[3][8][10]triazolo[4,3-b]pyridazin-3-ylsulfanyl]benzothiazol-2-yl}-3-(2-morpholin-4-ylethyl)urea (SAR125844). PubMed. Available at: [Link]

  • (3R)-4-[(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one, a selective dipeptidyl peptidase IV inhibitor for the treatment of type 2 diabetes. PubMed. Available at: [Link]

  • US8580781B2 - Pyridazinone derivatives. Google Patents.
  • Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Publications. Available at: [Link]

  • MX2009009948A - Pyridazinone derivatives useful as glucan synthase inhibitors. Google Patents.
  • Publications & Patents. MedChemica. Available at: [Link]

  • Molecules | Special Issue : Kinase Inhibitor Chemistry. MDPI. Available at: [Link]

Sources

Application Notes and Protocols for the N-Arylation of 1,4-Diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Arylated 1,4-Diazepanes in Modern Chemistry

The 1,4-diazepane scaffold is a privileged seven-membered heterocyclic motif that forms the core of numerous biologically active compounds. Its N-arylated derivatives are of particular interest in medicinal chemistry and drug development, exhibiting a wide range of pharmacological activities, including antipsychotic, anxiolytic, and anticancer properties. The ability to efficiently and selectively introduce aryl groups onto the nitrogen atoms of the 1,4-diazepane ring is therefore a critical step in the synthesis of novel therapeutic agents and functional materials.

This comprehensive guide provides a detailed exploration of the experimental procedures for the N-arylation of 1,4-diazepane. We will delve into the mechanistic underpinnings of the most effective catalytic systems, offer detailed, step-by-step protocols for both mono- and di-arylation, and discuss critical parameters for reaction optimization and troubleshooting. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical transformation in their work.

Core Methodologies: Palladium and Copper-Catalyzed N-Arylation

The formation of the C-N bond between an aryl group and the nitrogen of 1,4-diazepane is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The two most prominent and reliable methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-type coupling.

The Buchwald-Hartwig Amination: A Powerful Tool for C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, renowned for its broad substrate scope and functional group tolerance.[1] The reaction typically employs a palladium catalyst in conjunction with a bulky, electron-rich phosphine ligand and a base.[2]

The choice of ligand is paramount to the success of the reaction, as it influences the stability and reactivity of the palladium catalyst. For the N-arylation of cyclic diamines like 1,4-diazepane, sterically hindered biaryl phosphine ligands such as SPhos, XPhos, or BrettPhos are often employed to promote efficient catalytic turnover.[3]

Experimental Protocols

Protocol 1: Mono-N-Arylation of 1,4-Diazepane via Buchwald-Hartwig Amination

This protocol is designed to favor the formation of the mono-arylated product. The key to achieving selectivity is the use of an excess of the diamine relative to the aryl halide.

Materials:

  • 1,4-Diazepane

  • Aryl halide (bromide or chloride)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or 1,4-dioxane

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Reagent Addition: Add the aryl halide (1.0 equiv) and the base (e.g., NaOtBu, 1.2-1.5 equiv).

  • Diamine Addition: In a separate flask, dissolve 1,4-diazepane (2.0-3.0 equiv) in the anhydrous solvent (toluene or 1,4-dioxane). Add this solution to the reaction mixture. The use of excess diamine helps to minimize the formation of the di-arylated product.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure mono-N-arylated 1,4-diazepane.

Protocol 2: Di-N,N'-Arylation of 1,4-Diazepane

This protocol is optimized for the synthesis of the symmetrically di-arylated product.

Materials:

  • 1,4-Diazepane

  • Aryl halide (bromide or chloride)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous toluene or 1,4-dioxane

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 2-4 mol%) and the phosphine ligand (e.g., XPhos, 4-8 mol%).

  • Reagent Addition: Add 1,4-diazepane (1.0 equiv), the aryl halide (2.2-2.5 equiv), and the base (e.g., K₃PO₄, 2.5-3.0 equiv).

  • Solvent Addition: Add the anhydrous solvent (toluene or 1,4-dioxane).

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Track the reaction progress using TLC or LC-MS, observing the disappearance of the mono-arylated intermediate and the formation of the di-arylated product.

  • Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1 to isolate the di-N,N'-arylated 1,4-diazepane.

Data Presentation and Optimization

The success of the N-arylation of 1,4-diazepane is highly dependent on the careful selection of reaction parameters. The following table summarizes key variables and their typical ranges for optimization.

ParameterRecommended Range/OptionsRationale and Considerations
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Both are common and effective. Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is reduced in situ.
Ligand SPhos, XPhos, BrettPhos, RuPhosBulky, electron-rich biaryl phosphine ligands are crucial for promoting reductive elimination and preventing catalyst decomposition.[3]
Base NaOtBu, K₃PO₄, Cs₂CO₃The choice of base can significantly impact the reaction rate and yield. Stronger bases like NaOtBu are often used, but weaker bases like K₃PO₄ or Cs₂CO₃ can be effective with more reactive aryl halides.
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents are required. 1,4-Dioxane is often a good choice for its ability to dissolve a wide range of substrates.[3]
Temperature 80-120 °CThe optimal temperature will depend on the reactivity of the aryl halide and the chosen catalyst system.
Stoichiometry Mono-arylation: 2-3 equiv of diazepineDi-arylation: >2 equiv of aryl halide

Visualizing the Process

The Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative Addition->Ar-Pd(II)(X)L Amine Coordination Amine Coordination Ar-Pd(II)(X)L->Amine Coordination R2NH [Ar-Pd(II)(X)(R2NH)L] [Ar-Pd(II)(X)(R2NH)L] Amine Coordination->[Ar-Pd(II)(X)(R2NH)L] Deprotonation Deprotonation [Ar-Pd(II)(X)(R2NH)L]->Deprotonation -HX [Ar-Pd(II)(NR2)L] [Ar-Pd(II)(NR2)L] Deprotonation->[Ar-Pd(II)(NR2)L] Reductive Elimination Reductive Elimination [Ar-Pd(II)(NR2)L]->Reductive Elimination Reductive Elimination->Pd(0)L Ar-NR2

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Workflow for N-Arylation

experimental_workflow reagents Combine Pd Catalyst, Ligand, Aryl Halide, and Base amine Add 1,4-Diazepane Solution reagents->amine reaction Heat under Inert Atmosphere amine->reaction monitoring Monitor by TLC/LC-MS reaction->monitoring workup Cool, Dilute, and Filter monitoring->workup extraction Aqueous Extraction workup->extraction purification Column Chromatography extraction->purification product Isolated N-Arylated Product purification->product

Caption: A schematic overview of the experimental procedure for N-arylation.

Troubleshooting and Key Considerations

  • Low Yields: If the reaction is sluggish or gives low yields, consider increasing the reaction temperature, changing the ligand to a more electron-rich and bulky one, or screening different bases.

  • Side Reactions: In some cases, side reactions such as hydrodehalogenation of the aryl halide can occur. Using a less sterically hindered ligand or a lower reaction temperature may mitigate this.

  • Purification Challenges: The basic nature of the N-arylated diazepine products may require careful selection of the mobile phase for column chromatography. A gradient elution with a solvent system containing a small amount of a basic modifier (e.g., triethylamine) can be beneficial.

  • Controlling Selectivity: Achieving high selectivity for mono-arylation can be challenging. In addition to using an excess of the diazepine, a slow addition of the aryl halide to the reaction mixture can sometimes improve the mono- to di-arylation ratio.

Conclusion

The N-arylation of 1,4-diazepane is a valuable transformation for the synthesis of compounds with significant potential in drug discovery and materials science. The Buchwald-Hartwig amination offers a robust and versatile platform for this purpose. By carefully selecting the catalyst, ligand, base, and reaction conditions, researchers can achieve high yields of both mono- and di-arylated products. The protocols and optimization strategies outlined in this guide provide a solid foundation for the successful implementation of this important reaction.

References

  • Coric, V., & Salloway, S. (2022). The 1,4-diazepane scaffold in medicinal chemistry. Journal of Medicinal Chemistry, 65(1), 1-3.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thioetherification of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544.
  • Thomas, S., & Collins, S. K. (2011). Recent advances in Buchwald-Hartwig amination. Chemical Society Reviews, 40(10), 5021-5040.
  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)–O, C (aryl)–N, and C (aryl)–S bond formation.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C− C, C− N, and C− O Ullmann-type coupling reactions.
  • Ruiz, J., & Peris, E. (2015). N-Heterocyclic carbene ligands in Buchwald–Hartwig amination. Dalton Transactions, 44(45), 19446-19459.
  • Biscoe, M. R., & Buchwald, S. L. (2009). The selective monoarylation of primary amines. Journal of the American Chemical Society, 131(48), 17740-17741.
  • Guram, A. S., & Buchwald, S. L. (1994). Palladium-catalyzed aromatic aminations with in situ generated aminostannanes. Journal of the American Chemical Society, 116(17), 7901-7902.
  • Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An improved catalyst system for aromatic carbon-nitrogen bond formation: the first efficient palladium-catalyzed coupling of aryl chlorides with anilines. Journal of the American Chemical Society, 118(30), 7215-7216.

Sources

Application Notes and Protocols for the Investigation of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Scaffold

The quest for novel chemical entities with therapeutic potential in Central Nervous System (CNS) disorders is a paramount challenge in modern medicinal chemistry. The compound 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane presents an intriguing scaffold for CNS drug discovery, combining the structural features of a 1,4-diazepane ring system with a trifluoromethylated pyridine moiety. While direct pharmacological data on this specific molecule is not extensively available in the public domain, its constituent parts suggest a high potential for interaction with various CNS targets.

The 1,4-diazepane core is a privileged scaffold in medicinal chemistry, notably forming the backbone of benzodiazepines, a class of drugs widely used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1][2] These effects are primarily mediated through the positive allosteric modulation of the GABA-A receptor.[3] The trifluoromethyl group, on the other hand, is a bioisostere often incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity to target proteins.[4] Its presence on the pyridine ring can significantly influence the electronic properties of the molecule, potentially modulating its interaction with biological targets.[5]

This document serves as a comprehensive guide for researchers interested in exploring the therapeutic potential of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane. It provides a structured approach to its synthesis, characterization, and pharmacological evaluation, with a focus on identifying its mechanism of action and potential applications in CNS disorders. The protocols outlined herein are designed to be robust and self-validating, providing a solid foundation for further investigation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane is fundamental for its development as a drug candidate.

PropertyValueSource
Molecular FormulaC₁₁H₁₄F₃N₃
Molecular Weight245.24 g/mol
AppearanceSolid (predicted)
InChI KeyBMKFDQXBPCCAFY-UHFFFAOYSA-N
SMILESFC(F)(F)C1=CC=CN=C1N2CCCNCC2

Synthesis and Characterization

The synthesis of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane can be approached through several synthetic routes. A plausible method involves the nucleophilic aromatic substitution of a suitable di-substituted pyridine with 1,4-diazepane.

Protocol 1: Synthesis of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Objective: To synthesize 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane via nucleophilic aromatic substitution.

Materials:

  • 2-chloro-3-(trifluoromethyl)pyridine

  • 1,4-diazepane

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask, dissolve 2-chloro-3-(trifluoromethyl)pyridine (1 equivalent) and 1,4-diazepane (1.2 equivalents) in DMF.

  • Add potassium carbonate (2 equivalents) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

In Vitro Pharmacological Evaluation

The initial pharmacological characterization of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane should focus on its potential interaction with key CNS targets, particularly those known to be modulated by diazepane-containing compounds.

Hypothesized Primary Target: GABA-A Receptor

Given the structural similarity to benzodiazepines, the GABA-A receptor is a primary hypothetical target.[3]

Protocol 2: Radioligand Binding Assay for GABA-A Receptor

Objective: To determine the binding affinity of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane for the benzodiazepine binding site on the GABA-A receptor.

Materials:

  • Rat or human cortical membranes (source of GABA-A receptors)

  • [³H]-Flunitrazepam (radioligand)

  • 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane

  • Diazepam (positive control)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of the test compound and diazepam.

  • In a 96-well plate, add the cortical membranes, [³H]-Flunitrazepam (at a concentration near its Kd), and either the test compound, diazepam, or vehicle.

  • Incubate the plate at 4 °C for 60 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for the test compound.

Protocol 3: Electrophysiological Assay for GABA-A Receptor Function

Objective: To assess the functional activity of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane at the GABA-A receptor.

Materials:

  • HEK293 cells stably expressing recombinant human GABA-A receptor subunits (e.g., α1β2γ2)

  • Patch-clamp electrophysiology setup

  • GABA

  • 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane

  • Diazepam (positive control)

  • Extracellular and intracellular recording solutions

Procedure:

  • Culture the HEK293 cells on coverslips.

  • Perform whole-cell patch-clamp recordings from individual cells.

  • Apply a submaximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current.

  • Co-apply GABA with increasing concentrations of the test compound or diazepam.

  • Measure the potentiation of the GABA-evoked current.

  • Construct a concentration-response curve and determine the EC₅₀ and maximal efficacy of the test compound.

Investigating Blood-Brain Barrier Permeability

For a CNS drug candidate, the ability to cross the blood-brain barrier (BBB) is critical.[6]

Protocol 4: In Vitro Blood-Brain Barrier Permeability Assay

Objective: To evaluate the potential of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane to cross the BBB using an in vitro model.[7]

Materials:

  • Transwell inserts with a microporous membrane

  • Human brain microvascular endothelial cells (hBMECs)

  • Co-culture cells (e.g., astrocytes, pericytes) (optional)

  • Cell culture medium

  • 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane

  • Lucifer yellow (a marker for paracellular permeability)

  • LC-MS/MS for quantification of the test compound

Procedure:

  • Seed hBMECs on the apical side of the Transwell inserts and culture until a confluent monolayer is formed.

  • (Optional) Co-culture with astrocytes or pericytes on the basolateral side.

  • Measure the transendothelial electrical resistance (TEER) to confirm the integrity of the monolayer.

  • Add the test compound to the apical chamber.

  • At various time points, collect samples from the basolateral chamber.

  • Quantify the concentration of the test compound in the basolateral samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp).

  • At the end of the experiment, add Lucifer yellow to the apical chamber and measure its transport to assess the integrity of the cell monolayer during the assay.

In Vivo Behavioral Pharmacology

Based on the in vitro profile, in vivo studies in animal models can be designed to assess the CNS effects of the compound.[8][9]

Protocol 5: Open Field Test for Locomotor Activity and Anxiety-Like Behavior

Objective: To evaluate the effects of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane on spontaneous locomotor activity and anxiety-like behavior in mice.[10]

Materials:

  • Open field apparatus (a square arena with walls)

  • Video tracking software

  • 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane

  • Vehicle control

  • Diazepam (positive control for anxiolytic effects)

  • Mice (e.g., C57BL/6)

Procedure:

  • Administer the test compound, vehicle, or diazepam to the mice (e.g., via intraperitoneal injection) at various doses.

  • After a specified pre-treatment time, place each mouse individually into the center of the open field arena.

  • Record the behavior of the mouse for 10-30 minutes using the video tracking system.

  • Analyze the data for parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • An increase in the time spent in the center is indicative of an anxiolytic-like effect. A significant change in total distance traveled can indicate sedative or stimulant effects.

Protocol 6: Rotarod Test for Motor Coordination

Objective: To assess the effect of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane on motor coordination and balance in mice.[11]

Materials:

  • Rotarod apparatus

  • 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane

  • Vehicle control

  • Diazepam (positive control for motor impairment)

  • Mice

Procedure:

  • Train the mice on the rotarod at a constant or accelerating speed until they can stay on for a predetermined amount of time.

  • On the test day, administer the test compound, vehicle, or diazepam.

  • At various time points after administration, place the mice on the rotating rod and measure the latency to fall.

  • A decrease in the latency to fall indicates impaired motor coordination.

Visualization of Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies synthesis Synthesis of Compound characterization NMR, MS Analysis synthesis->characterization binding_assay GABA-A Binding Assay characterization->binding_assay Pure Compound functional_assay Electrophysiology binding_assay->functional_assay Affinity Data bbb_assay BBB Permeability functional_assay->bbb_assay Functional Profile open_field Open Field Test bbb_assay->open_field CNS Penetrant? rotarod Rotarod Test open_field->rotarod Behavioral Effects

Caption: A streamlined workflow for the preclinical evaluation of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane.

Hypothesized Signaling Pathway Involvement

gaba_signaling GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Compound 1-[3-(trifluoromethyl)pyridin-2-yl] -1,4-diazepane Compound->GABA_A_Receptor Potentiates GABA (Hypothesized) Chloride_Channel Cl- Channel Opening GABA_A_Receptor->Chloride_Channel Activates Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Causes CNS_Effects Anxiolytic, Sedative, Anticonvulsant Effects Reduced_Excitability->CNS_Effects Results in

Caption: Hypothesized mechanism of action via potentiation of GABA-A receptor signaling.

Conclusion and Future Directions

The structured investigation of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane holds significant promise for the discovery of novel CNS therapeutics. The protocols detailed in this guide provide a comprehensive framework for its synthesis, in vitro characterization, and in vivo evaluation. Should the primary hypothesis of GABA-A receptor modulation prove fruitful, further studies could explore its subtype selectivity, pharmacokinetic profile, and efficacy in more advanced animal models of anxiety, epilepsy, or sleep disorders. Conversely, if the compound does not interact with the GABA-A receptor, a broader screening against a panel of CNS targets would be warranted to uncover its true mechanism of action. The insights gained from these studies will be invaluable in determining the therapeutic potential of this novel chemical entity.

References

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (URL: [Link])

  • 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide. (URL: Not available)
  • 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane - PubChem. (URL: [Link])

  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. - Der Pharma Chemica. (URL: [Link])

  • Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies - NIH. (URL: [Link])

  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (URL: [Link])

  • New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC. (URL: [Link])

  • Classics in Chemical Neuroscience: Diazepam (Valium) - PMC - PubMed Central. (URL: [Link])

  • In Vitro Blood Brain Barrier Models for Drug Development - Tempo Bioscience. (URL: [Link])

  • New Synthesis of 1,3-Dihydro-1,4-benzodiazepin-2(2 H )-ones and 3-Amino-1,3-dihydro-1,4-benzodiazepin-2(2 H )-ones: Pd-Catalyzed Cross-Coupling of Imidoyl Chlorides with Organoboronic Acids - ResearchGate. (URL: [Link])

  • CNS Disease Models and Safety Pharmacology Testing - WuXi Biology. (URL: [Link])

  • CNS Disorder Models - Drug Discovery. (URL: [Link])

  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective - MDPI. (URL: [Link])

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. (URL: [Link])

  • Molecular Docking, Synthesis and CNS Activity of Some Novel 1, 4-Benzodiazepine Derivatives - Amrita Vishwa Vidyapeetham. (URL: [Link])

  • Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - NIH. (URL: [Link])

  • CNS Pharmacology Models | Medicilon. (URL: [Link])

  • In Vitro Safety Pharmacology Study on Central Nervous System - Creative Biolabs. (URL: [Link])

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (URL: [Link])

  • a New benzodiazepine-based drugs for the treatment of various CNS disorders. (URL: [Link])

  • CNS Disorders Disease Models | Eurofins Advinus. (URL: [Link])

  • Biomarker Detection for CNS Conditions - MD Biosciences. (URL: [Link])

  • Design, synthesis, computational and biological evaluation of new benzodiazepines as CNS agents - Arabian Journal of Chemistry. (URL: [Link])

  • Identification of the Clinical Candidate (R)-(1-(4-Fluorophenyl)-6-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-4,4a,5,6,7,8-hexahydro-1H-pyrazolo[3,4-g]isoquinolin-4a-yl)(4-(trifluoromethyl - PubMed. (URL: [Link])

Sources

Application Notes and Protocols for In Vitro Assay of 1,4-Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide spectrum of biological activities, including anticancer, antipsychotic, anxiolytic, and antimicrobial effects[1][2]. As research into this versatile chemical class expands, the need for robust and reproducible in vitro assays to characterize their biological activity becomes paramount. This guide provides a comprehensive overview and detailed protocols for the initial characterization of novel 1,4-diazepane derivatives. We focus on a logical, tiered approach, beginning with primary cytotoxicity screening, followed by target-specific functional and binding assays, reflecting common drug discovery workflows. The protocols are designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind experimental choices to ensure data integrity and trustworthiness.

Introduction: The Significance of the 1,4-Diazepane Scaffold

1,4-Diazepane derivatives are seven-membered heterocyclic compounds containing two nitrogen atoms. This structural motif is central to a variety of clinically significant drugs and investigational molecules. Their therapeutic diversity stems from their ability to adopt flexible conformations, allowing them to interact with a wide range of biological targets, from G-protein coupled receptors (GPCRs) to enzymes and protein aggregates[2][3][4]. For instance, certain derivatives act as potent antagonists for the Melanin-Concentrating Hormone Receptor 1 (MCHR1), a target for obesity treatment, while others have been designed as inhibitors of Factor Xa for antithrombotic therapy or as inhibitors of amyloid-beta (Aβ) aggregation for Alzheimer's disease research[3][4][5].

Given this broad target landscape, a systematic in vitro evaluation is the foundational step in elucidating the mechanism of action and therapeutic potential of any new 1,4-diazepane analog. This document outlines a strategic workflow for this purpose.

The Assay Cascade: A Strategic Approach to Characterization

A logical progression of assays is crucial for efficient and cost-effective drug discovery. We propose a tiered approach, starting with broad assessments of cellular health before moving to more specific, target-oriented assays. This ensures that resources are focused on compounds with desirable activity profiles and acceptable safety windows.

Assay_Workflow cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Target-Specific Assays (Hypothesis-Driven) cluster_2 Tier 3: Downstream Analysis A Compound Synthesis & Purity Analysis B Primary Cytotoxicity Screening (e.g., MTT, CellTox Green) A->B Initial Safety Profile C Receptor Binding Assays (Determine Affinity, Ki) B->C Proceed if non-toxic at a relevant concentration range D Functional Assays (Determine Potency, EC50/IC50) B->D Proceed if non-toxic at a relevant concentration range E Enzyme Inhibition Assays (Determine IC50) B->E Proceed if non-toxic at a relevant concentration range F Data Analysis & Interpretation (SAR, Selectivity) C->F D->F E->F G Lead Candidate Selection F->G Select compounds with high potency & selectivity

Caption: General workflow for in vitro characterization of 1,4-diazepane derivatives.

Tier 1 Protocol: Primary Cytotoxicity Screening

Before investigating specific biological targets, it is essential to assess the general cytotoxicity of a new compound. This step establishes the concentration range for subsequent experiments and flags compounds that are overtly toxic to cells. The MTT assay is a widely used, cost-effective colorimetric method for this purpose[6][7].

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells[7].

Detailed Protocol: MTT Cytotoxicity Assay

Objective: To determine the concentration of a 1,4-diazepane derivative that reduces cell viability by 50% (IC₅₀).

Materials:

  • Cell Lines: A relevant cancer cell line (e.g., MCF-7 for breast cancer, HCT-116 for colorectal cancer) and a non-cancerous cell line (e.g., HEK293) to assess selectivity[1][6].

  • Reagents: MTT solution (5 mg/mL in PBS), Dimethyl Sulfoxide (DMSO), complete cell culture medium, test compound stock solution (e.g., 10 mM in DMSO).

  • Equipment: 96-well flat-bottom plates, multichannel pipette, CO₂ incubator (37°C, 5% CO₂), microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells. Adjust cell density to 1 x 10⁵ cells/mL in complete medium.

    • Seed 100 µL of the cell suspension (10,000 cells/well) into a 96-well plate.

    • Include wells for "cells only" (negative control) and "medium only" (blank).

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the 1,4-diazepane derivative in culture medium. A typical starting range is 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Add fresh medium with 0.5% DMSO to the negative control wells.

    • Incubate for 24 to 48 hours. The incubation time should be consistent across experiments.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the "medium only" blank from all other readings.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells:

    • % Viability = (Absorbance_Treated / Absorbance_Control) * 100

  • Plot % Viability against the logarithm of the compound concentration.

  • Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Trustworthiness Check:

  • Positive Control: Include a known cytotoxic agent (e.g., Doxorubicin) to validate assay performance.

  • Vehicle Control: Ensure that the final concentration of the solvent (e.g., DMSO) does not affect cell viability.

  • Reproducibility: Perform the assay in triplicate and repeat the experiment at least twice.

Compound ExampleCell LineIC₅₀ (µM) after 48hSelectivity Index (SI)
Derivative AHCT-11616.2 ± 1.4[1]3.1
Derivative AHEK29350.5 ± 2.1
DoxorubicinHCT-1160.8 ± 0.1

Note: Selectivity Index (SI) = IC₅₀ in non-cancerous cells / IC₅₀ in cancerous cells. A higher SI is desirable.

Tier 2 Protocols: Target-Specific Assays

If a 1,4-diazepane derivative shows an interesting profile in the cytotoxicity screen (e.g., potent against a cancer cell line but less toxic to normal cells), the next step is to investigate its interaction with a hypothesized molecular target. GPCRs are a common target class for this scaffold[2][3].

Functional GPCR Assay: cAMP Accumulation

Scientific Rationale: Many GPCRs signal through the modulation of adenylyl cyclase, the enzyme that produces the second messenger cyclic AMP (cAMP)[8]. Gs-coupled receptors activate the enzyme, increasing cAMP levels, while Gi-coupled receptors inhibit it, decreasing cAMP levels. A cAMP accumulation assay is a robust method to determine if a compound is an agonist or antagonist at a Gs or Gi-coupled receptor[8][9].

GPCR_Signaling cluster_Gs Gs-Coupled Pathway cluster_Gi Gi-Coupled Pathway Agonist_Gs Agonist GPCR_Gs Gs-GPCR Agonist_Gs->GPCR_Gs Binds Gs Gs Protein GPCR_Gs->Gs Activates AC_Gs Adenylyl Cyclase Gs->AC_Gs Stimulates cAMP_Gs cAMP ↑ AC_Gs->cAMP_Gs Converts ATP_Gs ATP ATP_Gs->AC_Gs Agonist_Gi Agonist GPCR_Gi Gi-GPCR Agonist_Gi->GPCR_Gi Binds Gi Gi Protein GPCR_Gi->Gi Activates AC_Gi Adenylyl Cyclase Gi->AC_Gi Inhibits cAMP_Gi cAMP ↓ AC_Gi->cAMP_Gi Converts ATP_Gi ATP ATP_Gi->AC_Gi

Caption: Simplified Gs and Gi signaling pathways leading to cAMP modulation.

Objective: To determine if a 1,4-diazepane derivative acts as an antagonist at a Gs-coupled receptor by measuring its ability to block agonist-induced cAMP production.

Materials:

  • Cell Line: HEK293 cells stably expressing the target Gs-coupled receptor (e.g., Adenosine A2a receptor)[10].

  • Reagents: Known receptor agonist (e.g., CGS-21680 for A2aR), phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation, test compound, and a commercial cAMP detection kit (e.g., HTRF, AlphaScreen)[11][12].

  • Equipment: Cell culture supplies, 384-well low-volume plates, plate reader compatible with the detection kit.

Procedure (Antagonist Mode):

  • Cell Preparation:

    • Plate cells (e.g., 5,000 cells/well) in a 384-well plate and incubate overnight[10].

    • On the day of the assay, wash the cells gently with PBS[10].

  • Antagonist Incubation:

    • Prepare serial dilutions of the 1,4-diazepane derivative (test antagonist) in stimulation buffer containing a PDE inhibitor (e.g., 500 µM IBMX)[10].

    • Add the antagonist dilutions to the cells and incubate for 15-30 minutes at 37°C[10]. This pre-incubation allows the antagonist to bind to the receptor.

  • Agonist Challenge:

    • Add a fixed concentration of the known agonist to all wells (except negative controls). The agonist concentration should be its EC₈₀ (the concentration that gives 80% of the maximal response) to provide a sufficient window for detecting inhibition.

    • Incubate for 30-60 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit[11][12]. The principle is often a competition assay where cAMP produced by the cells competes with a labeled cAMP analog for binding to a specific antibody[11].

Data Analysis:

  • Generate a dose-response curve by plotting the assay signal against the logarithm of the antagonist concentration.

  • Use a non-linear regression model (log(inhibitor) vs. response) to calculate the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist response.

Receptor Binding Assay

Scientific Rationale: While a functional assay measures the biological response (potency), a binding assay directly quantifies the physical interaction between the compound and the receptor (affinity). Radioligand binding assays are the gold standard for determining the equilibrium dissociation constant (Kd for the radioligand, Ki for the competitor)[13].

Objective: To determine the binding affinity (Ki) of a 1,4-diazepane derivative for a target receptor through a competitive binding experiment.

Materials:

  • Receptor Source: Cell membranes prepared from a cell line overexpressing the target GPCR[14].

  • Reagents: A specific radioligand for the target receptor (e.g., ³H-adenosine), unlabeled competitor (the 1,4-diazepane derivative), and a known non-specific binding agent.

  • Equipment: Scintillation vials, liquid scintillation counter, glass fiber filters, cell harvester.

Procedure (Competitive Binding):

  • Assay Setup:

    • In a 96-well plate or microcentrifuge tubes, combine the cell membranes, a fixed concentration of the radioligand (typically at or near its Kd value), and varying concentrations of the unlabeled test compound.

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, unlabeled ligand to saturate all specific binding sites.

    • Competitor Wells: Wells containing membranes, radioligand, and serial dilutions of the 1,4-diazepane derivative.

  • Incubation:

    • Incubate the mixture at room temperature or 37°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes)[15].

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound ligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter[15].

Data Analysis:

  • Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Use non-linear regression to determine the IC₅₀ of the competitor.

  • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC₅₀ / (1 + [L]/Kd)

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Assay TypeKey ParameterInformation ProvidedTypical Value Range
Functional Assay EC₅₀ / IC₅₀Potency: Concentration for 50% of max effect/inhibition.nM to µM
Binding Assay KiAffinity: Strength of physical binding to the target.pM to µM

Conclusion

The in vitro characterization of 1,4-diazepane derivatives is a critical phase in drug discovery that requires a systematic and scientifically rigorous approach. By starting with broad cytotoxicity screening to establish a therapeutic window, followed by hypothesis-driven functional and binding assays, researchers can efficiently identify and prioritize promising lead candidates. The protocols and principles outlined in this guide provide a robust framework for generating reliable and reproducible data, ensuring the trustworthiness of the findings and paving the way for further preclinical development.

References

  • Al-Sanea, M. M., et al. (2022). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][9]diazepines, and Their Cytotoxic Activity. MDPI. Available at: [Link]

  • Fatima, A., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Available at: [Link]

  • Vastag, M., et al. (2026). The Discovery of RGH-706, a Highly Efficacious MCH1 Receptor Antagonist, for the Treatment of Obesity and Insatiable Hunger. Journal of Medicinal Chemistry. Available at: [Link]

  • Kauk, M., et al. (2021). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. Available at: [Link]

  • Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Promega Website. Available at: [Link]

  • Matulis, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal. Available at: [Link]

  • Nagahara, T., et al. (2004). Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Rizvi, S. A. (2025). Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ) Aggregation Inhibitors. UWSpace. Available at: [Link]

  • Heravi, M. M., et al. (2014). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. Available at: [Link]

  • Creative BioMart. (n.d.). cAMP Accumulation Assay. Creative BioMart Website. Available at: [Link]

  • Arunachalam, K., & Sreeja, P. S. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. Available at: [Link]

  • Trade Science Inc. (n.d.). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. Available at: [Link]

  • Iacovino, L., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Wang, T., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link]

  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan Website. Available at: [Link]

  • Aslantürk, Ö. S. (2023). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules. Available at: [Link]

  • Rao, K. S., et al. (2013). Synthesis and characterization of some 1,4-diazepines derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • BPS Bioscience. (n.d.). A2aR - HEK293 Recombinant Cell Line. BPS Bioscience Website. Available at: [Link]

  • Staszewska-Krajewska, O., et al. (2024). Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. Molecules. Available at: [Link]

Sources

Application Notes & Protocols: Development of Novel 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane Analogs for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Rationale and Strategic Imperatives

The convergence of privileged scaffolds in medicinal chemistry often yields compounds with significant therapeutic potential. This guide focuses on the strategic development of derivatives from the core structure, 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane. This scaffold is of high interest for several reasons:

  • The 1,4-Diazepane Moiety: This seven-membered heterocyclic ring is a common feature in biologically active compounds. Its non-planar, flexible conformation allows it to interact with a wide range of biological targets, and it has been identified as a key pharmacophore in numerous anticancer agents.[1][2] The diazepine structure can mimic peptide linkages, enabling it to disrupt protein-protein interactions crucial for tumor growth.[1]

  • The Trifluoromethyl Group (-CF3): The incorporation of a trifluoromethyl group is a well-established strategy in modern drug design.[3][4] Its strong electron-withdrawing nature and high lipophilicity can dramatically improve a compound's metabolic stability, membrane permeability, and binding affinity to its target protein.[4][5][6] Replacing a metabolically vulnerable methyl group with a -CF3 group can protect the compound from degradation by metabolic enzymes like cytochrome P450, thereby increasing its half-life.[7]

The combination of these two moieties presents a compelling starting point for the generation of a novel library of anticancer drug candidates. This document provides a comprehensive, step-by-step framework for the synthesis, in vitro screening, and mechanistic evaluation of these compounds.

Part 1: Synthesis and Chemical Characterization of Derivatives

Section 1.1: Rationale for Derivative Design

The primary goal of derivatization is to explore the structure-activity relationship (SAR) of the core scaffold. Modifications will be focused on the unsubstituted nitrogen (N-4) of the diazepane ring. This position is synthetically accessible and allows for the introduction of a wide variety of functional groups to modulate properties such as polarity, size, and hydrogen bonding capacity, which can significantly influence biological activity.

Section 1.2: General Synthetic and Derivatization Workflow

The overall strategy involves a two-stage process: first, the synthesis of the core 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane scaffold, followed by parallel synthesis of derivatives via N-alkylation or N-arylation at the N-4 position.

G cluster_0 Core Synthesis cluster_1 Derivatization (at N-4) cluster_2 Purification & Characterization A 2-chloro-3-(trifluoromethyl)pyridine C Nucleophilic Aromatic Substitution (SNAr) A->C B 1,4-Diazepane B->C D Core Scaffold: 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane C->D F N-Alkylation / N-Arylation D->F E Alkyl/Aryl Halides (R-X) E->F G Library of Novel Derivatives F->G H HPLC Purification G->H I NMR & Mass Spectrometry H->I J Verified Structures I->J G A Synthesized Derivative Library (5-10 Compounds) B Primary Screening: MTT Cytotoxicity Assay A->B D Data Analysis: Calculate IC50 Values B->D C Cell Panel: MCF-7 (Breast), HCT-116 (Colon), A549 (Lung) C->B E Hit Selection: Identify compounds with IC50 < 10 µM D->E F Secondary Assays (MoA Studies) for Selected Hits E->F Potent Hits G Apoptosis Assay (Annexin V/PI) F->G H Cell Cycle Analysis (Propidium Iodide) F->H I Target Pathway Analysis (Western Blot) F->I G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K pAKT p-Akt (Active) PIP3->pAKT activates AKT Akt AKT->pAKT pmTOR p-mTOR (Active) pAKT->pmTOR activates mTOR mTORC1 mTOR->pmTOR Downstream Cell Growth, Proliferation, Survival pmTOR->Downstream PTEN PTEN (Tumor Suppressor) PTEN->PIP3 inhibits

Sources

Application and Protocol Guide: Comprehensive Analytical Characterization of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Characterization

The compound 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane belongs to a class of molecules holding significant interest for researchers in medicinal chemistry and drug development. It synergistically combines two key structural motifs: the trifluoromethylpyridine (TFMP) group and a 1,4-diazepane ring. The TFMP moiety is a well-established pharmacophore in numerous pharmaceuticals and agrochemicals, prized for its ability to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] The 1,4-diazepane scaffold is a "privileged structure" in medicinal chemistry, frequently forming the core of compounds targeting the central nervous system.[4]

Given the potential bioactivity of this compound, its unambiguous identification, and the precise determination of its purity are paramount. A comprehensive analytical characterization is not merely a procedural step; it is the foundation of reliable and reproducible research. It ensures the integrity of biological data, satisfies stringent regulatory requirements for drug development, and confirms the successful outcome of complex chemical syntheses.

This guide provides a suite of detailed analytical protocols designed to deliver a complete and robust characterization of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane, establishing its identity, purity, and structural integrity. The methods described herein are orthogonal, providing complementary information that, when combined, constitutes a full validation of the compound's nature.

Molecular Identity and Physicochemical Profile

A foundational understanding of a molecule's basic properties is the starting point for all subsequent analytical strategies. These parameters dictate choices in chromatographic conditions, NMR solvents, and ionization techniques in mass spectrometry.

Chemical Structure:

(Simplified 2D representation)

Key Physicochemical Properties:

The properties of the target compound are derived from its constituent parts. The trifluoromethyl group is strongly electron-withdrawing, which influences the electronics of the pyridine ring.[3] The diazepane ring contains two basic nitrogen atoms, making the molecule's overall properties sensitive to pH.

PropertyValueSource / Method
Molecular Formula C₁₁H₁₄F₃N₃Calculated
Molecular Weight 245.25 g/mol Calculated[5]
Exact Mass 245.1167 DaCalculated
Appearance (To be determined experimentally)Visual Inspection
Solubility (To be determined experimentally)Solubility Testing
pKa (To be determined experimentally)Potentiometric Titration

Note: The compound 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane is a known, related structure, and its data can serve as a useful reference point.[6]

Chromatographic Analysis for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical compounds and quantifying them in various matrices. A well-developed reverse-phase HPLC (RP-HPLC) method can separate the main compound from starting materials, by-products, and degradation products.

Causality Behind Experimental Choices
  • Technique: Reverse-phase HPLC is selected due to the moderate polarity of the target molecule.

  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse for RP-HPLC, offering excellent hydrophobic retention and resolution for a wide range of small molecules.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water provides a broad elution window to separate compounds of varying polarities.

  • pH Modifier: The inclusion of an acidic modifier like formic acid (0.1%) is critical. The two nitrogen atoms in the diazepane ring and the pyridine nitrogen are basic. At a low pH, these sites are consistently protonated, preventing peak tailing and ensuring sharp, symmetrical peaks, which are essential for accurate quantification.

  • Detection: The pyridine ring contains a chromophore that absorbs UV light. A photodiode array (PDA) detector is used to monitor the elution, typically in the 254-280 nm range, and can also provide spectral purity information.

Experimental Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Prepare Sample (1 mg/mL in Diluent) mp_a Mobile Phase A (0.1% Formic Acid in Water) injector Autosampler (Inject 10 µL) s_prep->injector Load Sample mp_b Mobile Phase B (0.1% Formic Acid in ACN) pump Gradient Pump pump->injector column C18 Column (40 °C) injector->column detector PDA Detector (254 nm) column->detector cds Chromatography Data System (CDS) detector->cds Acquire Data report Generate Report (% Purity, RT) cds->report

Caption: Workflow for HPLC purity determination.

Protocol: RP-HPLC Method for Purity Assessment

This protocol is designed for purity determination and should be validated according to ICH guidelines (Q2(R2)) if used in a regulated environment.[7][8]

  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.

    • Mobile Phase B: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

  • Sample Preparation:

    • Prepare a diluent solution of 50:50 (v/v) acetonitrile and water.

    • Accurately weigh approximately 10 mg of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane and dissolve it in 10.0 mL of diluent to achieve a 1.0 mg/mL stock solution.

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Instrumental Setup and Run:

    • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

    • Perform a blank injection (diluent only) to ensure a clean baseline.

    • Inject 10 µL of the sample solution.

    • Run the gradient program and acquire data for 20 minutes.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Table 1: HPLC Instrumental Parameters

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 254 nm (or optimal λmax)
Injection Volume 10 µL
Gradient Program 0-2 min (10% B), 2-15 min (10-90% B), 15-17 min (90% B), 17-17.1 min (90-10% B), 17.1-20 min (10% B)

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods provide direct evidence of the molecular structure, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the structure of organic molecules in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

  • ¹H NMR: Protons in different chemical environments will resonate at distinct frequencies. The aromatic protons on the pyridine ring will appear in the downfield region (δ 7.0-9.0 ppm). The aliphatic protons of the diazepane ring will appear as complex, overlapping multiplets in the upfield region (δ 2.5-4.5 ppm). The NH proton of the diazepane is exchangeable and may appear as a broad singlet.[9][10]

  • ¹³C NMR: Provides information on the carbon skeleton. Aromatic carbons will be in the δ 110-160 ppm range, with the carbon attached to the CF₃ group showing a characteristic quartet due to C-F coupling. Aliphatic carbons of the diazepane ring will be found in the δ 40-60 ppm range.[9]

  • ¹⁹F NMR: This is a highly specific and sensitive technique for fluorinated compounds.[11] The three fluorine atoms of the CF₃ group are equivalent and are not coupled to any neighboring protons, so they are expected to appear as a sharp singlet. Its chemical shift provides confirmation of the electronic environment of the trifluoromethyl group.

  • Accurately weigh 5-10 mg of the compound.

  • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent depends on the compound's solubility.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Cap the NMR tube and invert several times to ensure a homogeneous solution.

  • Place the tube in the NMR spectrometer for analysis.

Table 2: Typical NMR Acquisition Parameters

Parameter¹H NMR¹³C NMR¹⁹F NMR
Spectrometer Frequency ≥ 400 MHz≥ 100 MHz≥ 376 MHz
Solvent CDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆
Pulse Program Standard single pulseProton-decoupledProton-decoupled
Number of Scans 16 - 641024 - 409664 - 256
Relaxation Delay (d1) 1-2 seconds2-5 seconds1-2 seconds
Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's structure through its fragmentation pattern. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition.

  • Ionization Technique: Electrospray Ionization (ESI) is the method of choice. The basic nitrogen atoms in the molecule are readily protonated in the acidic ESI spray, making it highly sensitive in positive ion mode ([M+H]⁺).

  • Molecular Ion: The primary ion observed will be the protonated molecule, [C₁₁H₁₄F₃N₃ + H]⁺, with an expected m/z of 246.1245 . HRMS analysis should confirm this mass to within 5 ppm, which validates the molecular formula.

  • Fragmentation: Tandem MS (MS/MS) experiments will induce fragmentation.[12] Common fragmentation pathways for this structure would likely involve cleavage within the diazepane ring or loss of neutral fragments from the pyridine moiety. Analyzing these fragments helps piece together the molecule's structure.[13]

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_data Data Analysis s_prep Prepare Sample (~10 µg/mL in 50:50 ACN:H₂O) hplc HPLC (for sample introduction) s_prep->hplc Inject esi ESI Source (Positive Ion Mode) hplc->esi ms Mass Analyzer (e.g., Q-TOF, Orbitrap) esi->ms spec Acquire Mass Spectrum ms->spec Detect Ions analysis Determine [M+H]⁺ Confirm Exact Mass spec->analysis

Sources

Application Notes and Protocols for Pharmacokinetic Studies of Compounds Containing a Trifluoromethylpyridine Moiety

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rising Significance of the Trifluoromethylpyridine Moiety in Drug Discovery

The trifluoromethylpyridine (TFMP) moiety has become a cornerstone in modern medicinal chemistry, integral to the design of numerous pharmaceuticals and agrochemicals.[1][2] Its prevalence stems from the unique physicochemical properties conferred by the trifluoromethyl (-CF3) group, a strong electron-withdrawing substituent. This group can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[2] The incorporation of a -CF3 group can drastically alter the biological properties of a drug candidate, a testament to the profound influence of fluorine in drug design.[3][4] As of recent years, a substantial number of FDA-approved drugs contain this important pharmacophore, highlighting the necessity for robust and well-defined protocols to study their pharmacokinetic behavior.[3][4]

This guide provides a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of compounds featuring the trifluoromethylpyridine scaffold. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step methodologies.

PART 1: Strategic Planning of Pharmacokinetic Studies

A well-designed pharmacokinetic study is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For TFMP-containing compounds, special consideration must be given to their potential metabolic pathways and analytical challenges.

In Vitro ADME Assays: Early Insights into Pharmacokinetic Properties

Early in vitro screening is essential for selecting promising candidates and identifying potential liabilities.[5] A standard panel of in vitro ADME assays provides critical data on a compound's fundamental properties.[6][7][8]

Key In Vitro ADME Assays:

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the rate of metabolic turnover. The electron-withdrawing nature of the trifluoromethyl group can influence the metabolic fate of the pyridine ring.

  • CYP450 Inhibition and Induction: To evaluate the potential for drug-drug interactions. It is crucial to identify which cytochrome P450 (CYP) isozymes are responsible for the compound's metabolism.

  • Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which affects its distribution and availability to target tissues.

  • Permeability: Assays using Caco-2 or MDCK cell lines predict intestinal absorption and potential for blood-brain barrier penetration.

  • Solubility: Aqueous solubility is a critical determinant of oral absorption.

In Vivo Study Design: From Dose Selection to Sample Collection

In vivo studies provide the definitive assessment of a compound's pharmacokinetic profile in a living organism.

Critical Aspects of In Vivo Study Design:

  • Animal Model Selection: The choice of animal model (e.g., mouse, rat, dog) should be based on the specific research question and, where possible, on similarities in metabolic pathways to humans.

  • Dose Administration: The route of administration (e.g., oral, intravenous) and dose level should be carefully selected based on preclinical efficacy and toxicity data. For instance, some studies on pyridine derivatives have used dose levels around 50 µmol/kg.[9][10]

  • Blood Sampling Schedule: A well-designed sampling schedule is critical for accurately defining the concentration-time profile and calculating key pharmacokinetic parameters. This typically involves frequent sampling at early time points to capture the absorption phase and less frequent sampling at later time points to define the elimination phase.

  • Matrix Selection: While plasma is the most common matrix, whole blood or specific tissues may be more relevant depending on the drug's properties and target.

PART 2: Bioanalytical Method Development and Validation

Accurate quantification of the parent drug and its metabolites in biological matrices is the bedrock of any pharmacokinetic study. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and speed.[11][12][13][14]

Sample Preparation: The Key to Robust Bioanalysis

The goal of sample preparation is to extract the analytes of interest from the complex biological matrix and remove interfering substances.

Common Sample Preparation Techniques:

  • Protein Precipitation (PPT): A simple and rapid method where an organic solvent, typically acetonitrile, is added to the plasma sample to precipitate proteins.[15][16] This is often the first choice for high-throughput screening.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent like chloroform).[17] The pH of the aqueous phase can be adjusted to optimize the extraction of ionizable compounds.

  • Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain the analyte, while interfering compounds are washed away. This technique can provide cleaner extracts than PPT or LLE.[13]

Protocol 1: Plasma Sample Preparation using Protein Precipitation

This protocol provides a standard procedure for the extraction of a trifluoromethylpyridine-containing compound from rat plasma.

Materials:

  • Rat plasma samples

  • Acetonitrile (ACN) containing a suitable internal standard (IS)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Aliquoting: Aliquot 100 µL of rat plasma into a clean 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Add 300 µL of cold acetonitrile (containing the internal standard at a known concentration) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50:50 acetonitrile:water) for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following table summarizes typical starting parameters for the LC-MS/MS analysis of a trifluoromethylpyridine-containing compound. Method optimization will be required for each specific analyte.

ParameterTypical ConditionsRationale
LC Column C18 reverse-phase (e.g., Waters BEH C18, 1.7 µm, 50 x 2.1 mm)Provides good retention and separation for a wide range of small molecules.
Mobile Phase A 0.1% Formic acid in WaterAcidification improves peak shape and ionization efficiency in positive ion mode.
Mobile Phase B 0.1% Formic acid in Acetonitrile or MethanolOrganic solvent for elution from the reverse-phase column.
Flow Rate 0.3 - 0.5 mL/minA typical flow rate for standard analytical LC columns.
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.A gradient is often necessary to achieve good separation of the analyte from matrix components and potential metabolites.
Ionization Mode Positive Electrospray Ionization (ESI+)The pyridine nitrogen is basic and readily protonated, making ESI+ the preferred mode.
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
MRM Transitions To be determined for each analyte and internal standard by infusion and optimization.For example, trifluridine (a trifluoromethyl-containing drug) has a negative ion mode transition of m/z 295.1 → 252.0.[18]

PART 3: Understanding the Metabolism of Trifluoromethylpyridine Compounds

The trifluoromethyl group generally increases metabolic stability by blocking potential sites of metabolism. However, the pyridine ring itself can be susceptible to various metabolic transformations. The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, can make it susceptible to nucleophilic attack.[1]

Common Metabolic Pathways:

  • N-Oxidation: The pyridine nitrogen can be oxidized to form an N-oxide metabolite. This has been observed for compounds like suzetrigine.[19]

  • Hydroxylation: The pyridine ring can be hydroxylated by CYP enzymes.

  • O-demethylation: If methoxy groups are present on the molecule, O-demethylation can occur.[19]

  • Glucuronidation: Hydroxylated metabolites or the parent compound itself (if it contains a suitable functional group) can be conjugated with glucuronic acid.

  • Hydrolysis: Ester or amide functionalities elsewhere in the molecule can be hydrolyzed.

The primary enzyme system responsible for the metabolism of many drugs, including some with a trifluoromethylpyridine moiety, is the cytochrome P450 family, particularly CYP3A.[19]

Metabolism Parent Trifluoromethylpyridine Compound N_Oxide Pyridine N-Oxide Parent->N_Oxide CYP-mediated N-Oxidation Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated CYP-mediated Hydroxylation O_Demethylated O-Demethylated Metabolite Parent->O_Demethylated CYP-mediated O-Demethylation Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide UGT-mediated Glucuronidation Workflow cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data Data Analysis Phase Dosing Dose Administration (IV or PO) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Processing Sampling->Processing Preparation Sample Preparation (e.g., Protein Precipitation) Processing->Preparation Analysis LC-MS/MS Analysis Preparation->Analysis Concentration Concentration-Time Data Analysis->Concentration PK_Calc Pharmacokinetic Parameter Calculation (NCA) Concentration->PK_Calc Report Final Report PK_Calc->Report

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Substituted 1,4-Diazepanes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of substituted 1,4-diazepanes. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this privileged scaffold. The 1,4-diazepane core is central to a wide range of biologically active compounds, but its synthesis is often fraught with challenges related to ring formation, regioselective substitution, and purification.[1]

This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct, question-and-answer format to address specific issues you may encounter in the lab.

Section 1: Troubleshooting the Core Cyclization

The formation of the seven-membered diazepane ring is the foundational step in the synthesis. Success here is critical, yet often elusive.

FAQ 1: My intramolecular cyclization to form the 1,4-diazepane ring is resulting in low yields. What are the common causes and how can I optimize the reaction?

Answer: Low yields in the formation of a seven-membered ring are a classic challenge in synthetic chemistry, often due to unfavorable thermodynamics and kinetics compared to intermolecular side reactions. Here’s a breakdown of the likely causes and proven solutions.

Causality Behind Low Yields:

  • High Dilution Principle: The fundamental strategy to favor intramolecular cyclization over intermolecular polymerization is to maintain the reacting species at a very low concentration. However, finding the optimal balance between dilution and practical reaction times can be difficult.

  • Reaction Conditions: Temperature, solvent, and catalyst choice are paramount. Reactions that are too energetic (high temperature) can lead to decomposition, while insufficient energy may stall the reaction. No reaction may be detected at room temperature in some cases.[2]

  • Precursor Conformation: The linear precursor must be able to adopt a conformation that brings the reactive ends into proximity for cyclization. Steric hindrance or unfavorable electronic effects in the precursor can significantly impede this process.

Troubleshooting Strategies & Solutions:

  • Catalyst Optimization: The choice of catalyst can dramatically influence reaction efficiency and time. For condensations of diamines and carbonyl compounds, traditional acid catalysts can be effective, but modern catalysts often provide superior results. Keggin-type heteropolyacids (HPAs) have been shown to be highly efficient, driving reactions to completion in shorter times and with higher yields.[2][3] The catalytic activity depends on the specific composition of the HPA.[2]

    • Expert Insight: The substitution of molybdenum atoms with vanadium in certain HPAs can decrease reaction times and improve yields, attributed to a more oxidative and less acidic character.[2]

  • Advanced Cyclization Methods: If a standard condensation fails, consider alternative bond-forming strategies. For instance, a copper-catalyzed intramolecular C-N cross-coupling reaction can be a powerful method for forming the diazepane ring, particularly for benzo-fused derivatives.[4][5] This approach involves forming an amide bond first, followed by an intramolecular Ullmann-type coupling.

  • Solvent and Temperature Screening: The reaction medium is critical. For HPA-catalyzed reactions, refluxing ethanol has proven effective.[2] For C-N coupling reactions, anhydrous 1,4-dioxane is a suitable solvent.[4] It is essential to screen temperatures; some reactions require reflux conditions to proceed at a reasonable rate.[2][6]

Troubleshooting Workflow: Low-Yield Cyclization This decision tree illustrates a logical workflow for addressing a low-yield cyclization reaction.

G start Low Yield in Cyclization Reaction check_conditions Verify Reaction Conditions (Temp, Purity, Stoichiometry) start->check_conditions conditions_ok Conditions Correct? check_conditions->conditions_ok optimize_catalyst Optimize Catalyst System - Screen Heteropolyacids (HPAs) - Trial different ligands/bases conditions_ok->optimize_catalyst Yes recheck_precursor Re-purify Starting Materials & Re-run Reaction conditions_ok->recheck_precursor No success Yield Improved optimize_catalyst->success fail Yield Still Low optimize_catalyst->fail change_strategy Consider Alternative Strategy - Intramolecular C-N Coupling - Reductive Amination Cascade change_strategy->success recheck_precursor->check_conditions fail->change_strategy

Caption: A decision-making workflow for troubleshooting low-yield 1,4-diazepane cyclization reactions.

Section 2: Regioselective Functionalization of the Diazepane Core

Once the diazepane ring is formed, the next major hurdle is often the selective introduction of substituents onto the two nitrogen atoms.

FAQ 2: I am attempting to N-alkylate my 1,4-diazepane, but I'm getting a mixture of mono- and di-alkylated products, along with low yields. How can I achieve selective mono-alkylation?

Answer: This is a common problem arising from the similar nucleophilicity of the two nitrogen atoms in a symmetric or near-symmetric diazepane. Direct alkylation with alkyl halides is often difficult to control.

Causality Behind Poor Selectivity:

  • Over-alkylation: After the first alkylation, the remaining secondary amine is still nucleophilic and can react further to form the di-alkylated product. In many cases, the mono-alkylated product can be even more reactive than the starting material.

  • Base and Solvent Effects: The choice of base and solvent can influence the relative rates of the first and second alkylation steps. Strong, non-nucleophilic bases are generally preferred, but their effectiveness is highly substrate-dependent.

Troubleshooting Strategies & Solutions:

  • Adopt Reductive Amination: Instead of direct alkylation, reductive amination is a much more controlled and reliable method for mono-N-alkylation.[7] This two-step (or one-pot) process involves the formation of an iminium ion intermediate from the secondary amine and an aldehyde or ketone, followed by reduction with a mild reducing agent.

    • Mechanism Insight: The reaction is generally selective for the secondary amine, and the conditions are mild enough to prevent over-alkylation. The choice of reducing agent is key; sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (STAB) are excellent choices as they are selective for the iminium ion over the carbonyl starting material.

  • Utilize Orthogonal Protecting Groups: For multi-step syntheses requiring distinct substituents on N1 and N4, a protecting group strategy is essential. The most robust approach is to protect one nitrogen, functionalize the other, and then deprotect the first for subsequent modification.

    • The Boc Strategy: The tert-butyloxycarbonyl (Boc) group is ideal for this purpose. It can be readily introduced onto a nitrogen atom, is stable to many reaction conditions (including reductive amination on the other nitrogen), and can be cleanly removed with an acid like trifluoroacetic acid (TFA).[7]

Workflow: Selective N1 and N4 Functionalization This diagram illustrates the robust and reliable protecting group strategy for achieving differentially substituted 1,4-diazepanes.

G cluster_0 Step 1: Protection cluster_1 Step 2: First Functionalization cluster_2 Step 3: Deprotection cluster_3 Step 4: Second Functionalization start 1,4-Diazepane protect Protect N1 (e.g., Boc₂O) start->protect n4_functionalize Functionalize N4 (R¹) (e.g., Reductive Amination) protect->n4_functionalize deprotect Deprotect N1 (e.g., TFA) n4_functionalize->deprotect n1_functionalize Functionalize N1 (R²) (e.g., Acylation) deprotect->n1_functionalize end Final Product: N1-R², N4-R¹ Substituted n1_functionalize->end

Caption: A workflow for the synthesis of differentially substituted 1,4-diazepanes using a protecting group strategy.

Section 3: Purification and Stereochemical Control

Even with a successful reaction, isolating the desired product in high purity can be a significant challenge, especially when dealing with stereoisomers.

FAQ 3: My substituted 1,4-diazepane is proving very difficult to purify by standard column chromatography. What alternative methods should I consider?

Answer: The basic nitrogen atoms in the 1,4-diazepane core can cause significant tailing and poor separation on silica gel. In some cases, products exhibit strong absorption, leading to low recovery.[4]

Troubleshooting Strategies & Solutions:

  • Modify the Mobile Phase: Before abandoning chromatography, try modifying the eluent. Adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide can neutralize the acidic silanol groups on the silica surface, dramatically improving peak shape and separation.

  • Acid-Base Extraction: Leverage the basicity of your product. An acid-base workup can be a powerful purification tool.

    • Protocol: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, DCM). Extract with a dilute aqueous acid (e.g., 1M HCl). The basic diazepane will move into the aqueous layer as the protonated salt, leaving non-basic impurities behind in the organic layer. Wash the aqueous layer with fresh organic solvent to remove any trapped impurities. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract your purified product back into an organic solvent.

  • Crystallization: If your compound is a solid, crystallization is one of the most effective methods for achieving high purity. Screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, acetone) to find conditions that yield high-quality crystals.

  • Alternative Stationary Phases: If silica is problematic, consider switching to a different stationary phase. Alumina (basic or neutral) can be a good alternative for basic compounds. Reversed-phase chromatography (C18) is another powerful option, particularly for more polar derivatives.

FAQ 4: My synthesis involves a chiral center. What are the most practical methods for obtaining an enantiomerically pure product?

Answer: Achieving high enantiopurity is critical for pharmaceutical applications. While several methods exist, their practicality varies significantly, especially when considering scale-up.

Strategies for Stereocontrol:

MethodDescriptionAdvantagesDisadvantages
Chiral Starting Material Incorporate the desired stereocenter from a commercially available, enantiopure starting material (e.g., a chiral amino acid or diamine).Most direct and often most cost-effective route. Avoids resolution steps.Limited by the availability of chiral starting materials.
Asymmetric Catalysis Use a chiral catalyst to induce stereoselectivity in a key bond-forming step, such as an asymmetric reductive amination.Can be highly efficient and scalable.Development of an optimal catalytic system can be time-consuming and expensive. Use of heavy metals like ruthenium can be costly and environmentally unfriendly.[8]
Chiral Resolution Synthesize the racemic mixture and then separate the enantiomers. This is often done by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid derivatives) followed by fractional crystallization.Widely applicable when other methods fail.Can be inefficient (max 50% yield for the desired enantiomer without racemization/recycling). Finding a suitable resolving agent and crystallization conditions can be challenging.[8]
Chiral HPLC Separate enantiomers using a chiral stationary phase (CSP) high-performance liquid chromatography.Excellent analytical tool and effective for small-scale purification.Not well-suited for industrial-scale production due to high cost, large solvent consumption, and low throughput.[9]

Expert Recommendation: For laboratory and early development, starting with a chiral precursor is often the most pragmatic approach. For process development and large-scale synthesis, asymmetric catalysis is increasingly the method of choice, despite the initial investment in methods development. Chiral resolution remains a viable, albeit less elegant, fallback option.

Section 4: Detailed Experimental Protocol

Protocol: N-Alkylation of a Mono-Boc-Protected 1,4-Diazepane via Reductive Amination

This protocol is adapted from methodologies used in the synthesis of diazepane-based ligands.[7] It provides a reliable method for the controlled introduction of an N-substituent.

Materials:

  • 1-(tert-butoxycarbonyl)-1,4-diazepane

  • Aldehyde or Ketone of choice (e.g., 2,4-dimethylbenzaldehyde) (1.0 eq)

  • Sodium cyanoborohydride (NaCNBH₃) (1.5 eq)

  • Methanol (anhydrous)

  • Acetic Acid (catalytic)

Procedure:

  • Dissolve 1-(tert-butoxycarbonyl)-1,4-diazepane (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Add the desired aldehyde (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the formation of the iminium intermediate. Stir the mixture at room temperature for 1 hour.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution. Caution: NaCNBH₃ is toxic and will release HCN gas upon contact with strong acid. The reaction should be performed in a well-ventilated fume hood.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench by slowly adding water.

  • Concentrate the mixture in vacuo to remove the methanol.

  • Perform a standard aqueous workup: Dilute the residue with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The crude product can then be purified by flash column chromatography on silica gel to yield the pure N-alkylated, Boc-protected 1,4-diazepane.

References

  • Kollenz, G., et al. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 92-102. [Link]

  • Sharma, V., et al. (2020). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 17(5), 338-353. [Link]

  • Li, J., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(11), 2932. [Link]

  • Kaur, H., et al. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(5), 3236-3260. [Link]

  • Boche, M., et al. (2021). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Medicinal Chemistry, 12, 1-17. [Link]

  • MDPI. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • Rossi, D., et al. (2019). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 10(11), 1541-1547. [Link]

  • European Patent Office. (2017). SUVOREXANT INTERMEDIATES AND PREPARATION METHODS THEREOF. EP 3412665 B1. [Link]

  • Alam, M. M., et al. (2010). Synthesis Of Some Novel C3 Substituted New Diazo-[2][6]-Benzodiazepine-2-One Derivatives As Potent Anticonvulsants. Chemical Sciences Journal. [Link]

  • ResearchGate. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. ResearchGate. [Link]

  • Google Patents. (2019). Chiral resolution of an intermediate of suvorexant and cocrystals thereof. US20190276414A1.

Sources

Technical Support Center: Improving Yield in Pyridine-Diazepane Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for pyridine-diazepane coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial synthetic transformation. As your dedicated application scientist, I've structured this guide to provide not just protocols, but a deeper understanding of the reaction's nuances, empowering you to troubleshoot effectively and optimize for high-yield outcomes.

The palladium-catalyzed Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C-N bonds that are pivotal in the synthesis of pharmaceuticals and other functional materials.[1][2] However, the coupling of electron-deficient pyridine rings with sterically demanding diazepanes presents a unique set of challenges. This guide will address these challenges head-on, providing clear, actionable solutions grounded in established scientific principles.

Troubleshooting Guide: From Low Yields to Success

This section is formatted in a question-and-answer style to directly address the most common issues encountered during pyridine-diazepane coupling experiments.

Q1: My reaction yield is consistently low or non-existent. What are the primary factors I should investigate?

Low yields are a frequent hurdle, often stemming from a combination of factors. A systematic approach to troubleshooting is key.[3][4]

A1: Initial Checks & Potential Causes:

  • Integrity of Reagents and Atmosphere: The palladium catalyst is sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (Argon or Nitrogen).[5] Reagents, especially the base and solvent, must be anhydrous. The presence of water can lead to catalyst deactivation and competing hydrolysis reactions.

  • Catalyst and Ligand Selection: The choice of palladium precatalyst and phosphine ligand is critical. For electron-deficient pyridines, bulky, electron-rich phosphine ligands are often required to facilitate the catalytic cycle.[6][7]

  • Base Selection and Strength: The base plays a crucial role in the deprotonation of the diazepine and the overall catalytic cycle. The pKa of the base must be appropriate to deprotonate the amine without causing side reactions.[8]

  • Reaction Temperature: Inadequate temperature can lead to slow or stalled reactions. Conversely, excessive heat can cause catalyst decomposition or promote side reactions.

Troubleshooting Workflow:

Below is a systematic workflow to diagnose and resolve low-yield issues.

TroubleshootingWorkflow start Low Yield or No Reaction reagents Reagent & Atmosphere Check Inert atmosphere? Anhydrous solvent & base? Reagent purity? start->reagents catalyst Catalyst System Evaluation Appropriate Pd precatalyst? Optimal ligand choice? Correct catalyst loading? reagents:f1->catalyst If Yes reagents:f2->catalyst If Yes reagents:f3->catalyst If Yes base Base Optimization Base strength suitable? Solubility of base? Base stoichiometry? catalyst:f1->base If Optimized catalyst:f2->base If Optimized catalyst:f3->base If Optimized conditions Reaction Condition Tuning Temperature too low/high? Reaction time sufficient? Solvent appropriate? base:f1->conditions If Optimized base:f2->conditions If Optimized base:f3->conditions If Optimized success High Yield Achieved conditions:f1->success If Optimized conditions:f2->success If Optimized conditions:f3->success If Optimized

Caption: Troubleshooting workflow for low-yield pyridine-diazepane coupling.

Q2: I'm observing significant side product formation. What are the likely culprits and how can I suppress them?

Side products can arise from various competing reaction pathways. Identifying them is the first step to mitigation.

A2: Common Side Reactions and Solutions:

  • Homocoupling of the Pyridine: This occurs when two pyridine molecules couple with each other.

    • Cause: Often promoted by high temperatures or inappropriate catalyst/ligand combinations.

    • Solution: Lower the reaction temperature and screen for a more selective ligand. Using a pre-catalyst can sometimes minimize this side reaction.[3]

  • Hydrodehalogenation of the Pyridine: The halogen on the pyridine is replaced by a hydrogen atom.

    • Cause: Presence of water or other protic sources. The choice of base can also influence this.

    • Solution: Ensure strictly anhydrous conditions. Consider using a weaker, non-nucleophilic base.

  • Decomposition of the Diazepane: The diazepine ring can be susceptible to degradation under harsh conditions.

    • Cause: Strong bases and high temperatures can lead to ring-opening or other decomposition pathways.

    • Solution: Use a milder base and the lowest effective temperature. Protecting groups on the diazepine may be necessary in some cases.

Frequently Asked Questions (FAQs)

This section addresses broader questions about the pyridine-diazepane coupling reaction.

What is the general mechanism of the Buchwald-Hartwig amination?

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the halo-pyridine, inserting into the carbon-halogen bond to form a palladium(II) complex.[1]

  • Amine Coordination and Deprotonation: The diazepine coordinates to the palladium(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is eliminated from the palladium complex, regenerating the palladium(0) catalyst for the next cycle.[1]

CatalyticCycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Py-X PdII_Py L-Pd(II)-Py(X) OxAdd->PdII_Py AmineCoord Amine Coordination PdII_Py->AmineCoord Diazepane PdII_Amine [L-Pd(II)-Py(Amine)]+X- AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)-Py(Amido) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Pyridine-Diazepane RedElim->Product

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Which catalyst and ligand combination is best for my reaction?

There is no "one-size-fits-all" answer, as the optimal choice depends on the specific pyridine and diazepine substrates. However, some general guidelines can be followed:

  • For 2-halopyridines: The strong electron-withdrawing effect of the nitrogen atom and potential steric hindrance make these challenging substrates.[6] Bulky, electron-rich biarylphosphine ligands such as RuPhos, BrettPhos, or XPhos are often successful.[7]

  • For 3- and 4-halopyridines: These are generally more reactive than their 2-substituted counterparts. A wider range of ligands may be effective, but starting with a robust ligand like XPhos is a good practice.

A preliminary screen of different palladium precatalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands is highly recommended for novel substrate combinations.[7]

What are the most common bases and solvents used?
  • Bases: Strong, non-nucleophilic bases are typically preferred.

    • Sodium tert-butoxide (NaOtBu): A very common and effective base, but can be too harsh for sensitive substrates.

    • Lithium bis(trimethylsilyl)amide (LHMDS): Can be effective and sometimes offers better solubility.[7]

    • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄): Milder inorganic bases that are often used for substrates with base-sensitive functional groups.[8]

  • Solvents: Anhydrous, aprotic solvents are essential.

    • Toluene or Xylene: High-boiling, non-polar solvents that are widely used.

    • Dioxane or Tetrahydrofuran (THF): Polar aprotic solvents that can also be effective.

Data-Driven Optimization

For systematic optimization, consider a Design of Experiments (DoE) approach to efficiently screen multiple variables (catalyst, ligand, base, temperature) simultaneously.[9][10]

ParameterRecommended Starting ConditionsOptimization Range
Catalyst Loading 1-2 mol%0.5 - 5 mol%
Ligand Loading 1.1 - 1.5 eq. to Pd1 - 2 eq. to Pd
Base NaOtBu (1.2 eq.)Screen NaOtBu, LHMDS, Cs₂CO₃
Temperature 80 - 100 °C60 - 120 °C
Solvent TolueneScreen Toluene, Dioxane, THF

Experimental Protocols

Standard Protocol for Pyridine-Diazepane Coupling

This protocol provides a general starting point for the coupling of a bromopyridine with a diazepine.

  • Reaction Setup: To an oven-dried reaction vessel, add the bromopyridine (1.0 mmol), diazepine (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), and phosphine ligand (e.g., XPhos, 0.022 mmol).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.[5]

  • Solvent Addition: Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Stir the mixture at 100 °C for 12-24 hours.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Optimized Protocol for Challenging Substrates

This protocol is tailored for less reactive or sterically hindered substrates.

  • Pre-catalyst Formation: In a separate oven-dried vessel, pre-form the active catalyst by stirring the palladium precatalyst and ligand in a small amount of anhydrous solvent for 15-30 minutes under an inert atmosphere.

  • Reagent Addition: In the main reaction vessel, combine the bromopyridine, diazepine, and a milder base (e.g., Cs₂CO₃, 2.0 mmol).

  • Catalyst Transfer: Transfer the pre-formed catalyst solution to the main reaction vessel via cannula.

  • Reaction: Proceed with the reaction at an optimized temperature, monitoring by TLC or LC-MS until completion.

  • Workup and Purification: Follow the standard workup and purification procedure.

References

  • Organic Chemistry Portal: Pyridine Synthesis. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health. [Link]

  • Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Organic Chemistry Portal. [Link]

  • (PDF) Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE). ResearchGate. [Link]

  • Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Oreate AI Blog. [Link]

  • Optimization of Conditions for the Preparation of Coupled Pyridine 2a a. ResearchGate. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. Journal of the American Chemical Society. [Link]

  • Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP. University of Windsor. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Leeds. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Coupling outcomes for pyridines. ResearchGate. [Link]

  • Palladium-Catalyzed Benzodiazepines Synthesis. MDPI. [Link]

  • The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PMC. [Link]

  • Synthesis and characterization of RPy2N2 pyridinophane ligands and transition metal complexes as therapeutics and catalysts. TCU Digital Repository. [Link]

  • Effect of various bases in the Buchwald coupling reaction. ResearchGate. [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Scope and mechanism of palladium-catalyzed amination of five-membered heterocyclic halides. PubMed. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]

  • Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings. Inorganic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]

  • Palladium-catalyzed synthesis of arylamines from aryl halides. Mechanistic studies lead to coupling in the absence of tin reagents. Semantic Scholar. [Link]

  • Journal of Medicinal Chemistry Ahead of Print. ACS Publications. [Link]

  • Why can't I achieve good yields for this Suzuki reaction? ResearchGate. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Side-Chain Reactions of Substituted Pyridines Explained. Pearson. [Link]

  • Mechanistic insights into palladium-catalyzed nucleophilic aromatic fluorination: From early discoveries to recent Design of new Ligands. ResearchGate. [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

  • Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]

  • Efficient Synthesis of 2-Arylamino-Substituted Pyridinyl Nitriles by Buchwald—Hartwig Amination. ResearchGate. [Link]

Sources

Technical Support Center: Purification of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the High-Performance Liquid Chromatography (HPLC) purification of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and similar nitrogen-containing heterocyclic molecules. Our goal is to provide practical, experience-driven advice to help you overcome common chromatographic challenges, optimize your purification workflow, and ensure the integrity of your results.

The unique structure of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane, which incorporates a basic diazepane ring, a pyridine moiety, and a lipophilic trifluoromethyl group, presents specific challenges in reversed-phase HPLC.[1][2][3] This guide offers a question-and-answer format to directly address the issues you are most likely to encounter, from initial method development to advanced troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems encountered during the HPLC purification of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane.

Q1: I'm starting from scratch. What are the recommended initial HPLC conditions for this compound?

A: For a compound with the characteristics of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane (MW: ~245.24 g/mol , basic nitrogens), a standard reversed-phase method is the logical starting point.[4] The key is to anticipate and proactively address the potential for strong interaction with the stationary phase.

Causality: The basic nitrogen atoms in the diazepane and pyridine rings are prone to interacting with acidic residual silanol groups on the surface of standard silica-based columns, which is a primary cause of poor peak shape.[5][6] Therefore, the initial method must include a mobile phase modifier to control these secondary interactions.

A robust starting point is summarized in the table below.

ParameterRecommended Starting ConditionRationale & Expert Insight
Column C18, 250 x 4.6 mm, 5 µmA standard C18 provides good hydrophobic retention. A high-quality, end-capped column is crucial to minimize silanol interactions.
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in WaterAn acidic modifier protonates the basic analyte, ensuring a single ionic form, and suppresses the ionization of residual silanols, significantly improving peak shape.[7] TFA can act as an ion-pairing agent, which can further improve peak shape but may be difficult to remove from the final product and can suppress MS signals. Formic acid is often a good first choice.[7][8]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN typically provides sharper peaks and lower backpressure compared to MeOH. It's the preferred organic modifier for initial screening.
Gradient 10-95% B over 20 minutesA broad gradient is essential for initial screening to determine the approximate elution concentration and to elute any late-running impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID analytical column.
Detection (UV) ~254 nm or ~270 nmPyridine-containing structures typically have strong UV absorbance in this range. A full UV-Vis scan of a dilute sample is recommended to find the absorbance maximum.
Column Temp. 30-40 °CElevated temperature can improve peak efficiency and reduce viscosity, leading to lower backpressure.[9]
Injection Vol. 5-20 µLKeep the volume low initially to avoid column overload.
Q2: My primary issue is severe peak tailing. What is causing this and how do I fix it?

A: This is the most common and predictable problem for this class of compounds. Peak tailing occurs when a single analyte population experiences multiple retention mechanisms within the column.[5]

Primary Cause: The basic nitrogen atoms in your molecule are interacting strongly with residual, acidic silanol groups (-Si-OH) on the silica stationary phase.[6][10] This secondary ionic interaction is much stronger than the primary hydrophobic (reversed-phase) retention mechanism, causing a portion of the analyte molecules to lag behind, resulting in a "tail".

Below is a systematic workflow to diagnose and resolve peak tailing.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 3? start->check_ph add_modifier Add 0.1% Formic Acid or TFA to both aqueous and organic phases. check_ph->add_modifier No check_column Is the column old or known to be problematic? check_ph->check_column Yes problem_solved Problem Resolved add_modifier->problem_solved use_additive Add a Competing Base (e.g., 0.1% Triethylamine) check_column->use_additive No, or issue persists replace_column Try a new, high-quality end-capped C18 column or a polar-embedded column. check_column->replace_column Yes check_overload Is the peak shape better at lower concentrations? use_additive->check_overload replace_column->problem_solved reduce_load Reduce injection volume or sample concentration. check_overload->reduce_load Yes check_overload->problem_solved No, issue likely column or chemistry reduce_load->problem_solved cluster_problem Problem Identification cluster_diagnosis Systematic Diagnosis cluster_solution Resolution problem HPLC System Error (e.g., High Pressure, Bad Peaks) remove_col 1. Remove Column Is pressure still high? problem->remove_col check_system Problem is in System (Tubing, Injector, etc.) remove_col->check_system Yes check_col Problem is in Column (Frit or Packing) remove_col->check_col No flush_system Find and clear blockage in system components. check_system->flush_system flush_column Back-flush column to waste. If ineffective, replace frit or column. check_col->flush_column

Sources

overcoming steric hindrance in the synthesis of trifluoromethylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of trifluoromethylpyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing the trifluoromethyl (CF3) group into pyridine scaffolds. The unique electronic properties of the CF3 group make it a valuable substituent in medicinal and agricultural chemistry, but its installation, particularly in sterically congested environments, presents significant synthetic challenges.[1][2][3]

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to overcome common hurdles and successfully synthesize your target trifluoromethylpyridines.

Troubleshooting Guide: Overcoming Sterical Challenges

This section addresses specific experimental issues you may encounter. Each problem is followed by a diagnosis of potential causes related to steric hindrance and a step-by-step guide to resolving the issue.

Problem 1: Low to No Conversion in Trifluoromethylation of a Substituted Pyridine

Scenario: You are attempting to introduce a CF3 group onto a pyridine ring that already bears one or more substituents, and you are observing minimal or no formation of the desired product.

Potential Causes & Solutions:

  • Causality: The steric bulk of existing substituents on the pyridine ring can physically block the approach of the trifluoromethylating reagent to the target C-H or C-X bond.[4] The size and positioning of these groups are critical factors. For instance, a substituent ortho to the target reaction site will exert a more significant hindering effect than a meta or para substituent.

  • Troubleshooting Workflow:

    • Re-evaluate Your Trifluoromethylating Agent: The size of the CF3 source is paramount.

      • If using a bulky electrophilic reagent (e.g., Togni's or Umemoto's reagents): These reagents have significant steric demands.[5] Consider switching to a radical-based approach. Radical trifluoromethylation often proceeds via a small, highly reactive CF3 radical that is less sensitive to steric hindrance.[1][6]

      • Recommended Action: Employ a radical trifluoromethylation protocol using a less sterically demanding precursor like sodium trifluoromethanesulfinate (CF3SO2Na, Langlois' reagent) with an oxidant (e.g., t-BuOOH).[1]

    • Optimize Reaction Temperature and Time:

      • Rationale: Overcoming the activation energy barrier for a sterically hindered reaction often requires more forcing conditions.

      • Step-by-Step Protocol:

        • Incrementally increase the reaction temperature in 10-20 °C intervals. Monitor the reaction progress by TLC or LC-MS to track product formation and the appearance of any degradation products.

        • Extend the reaction time. Some sterically hindered reactions may require 24-48 hours to reach completion.

        • Caution: Be mindful that higher temperatures can lead to side reactions or decomposition of starting materials and reagents.

    • Change the Catalytic System (for cross-coupling reactions):

      • Mechanism Insight: In reactions like Ullmann or Buchwald-Hartwig couplings, the ligand on the metal center plays a crucial role in the steric environment of the catalytic cycle.[7][8]

      • Strategic Adjustment: Switch to a catalyst system with less bulky ligands. For example, in a copper-catalyzed Ullmann condensation, moving from a bidentate ligand to a monodentate one might provide the necessary space for the sterically demanding substrate to coordinate.[9]

Troubleshooting Decision Workflow

start Low/No Conversion reagent Evaluate CF3 Reagent start->reagent conditions Optimize Reaction Conditions start->conditions catalyst Modify Catalytic System start->catalyst radical Switch to Radical CF3 Source (e.g., CF3SO2Na) reagent->radical temp_time Increase Temperature & Time conditions->temp_time ligand Use Less Bulky Ligands catalyst->ligand end Improved Yield radical->end temp_time->end ligand->end

Caption: Decision tree for troubleshooting low conversion.

Problem 2: Poor Regioselectivity in C-H Trifluoromethylation

Scenario: Your reaction is producing a mixture of trifluoromethylated isomers, with the CF3 group being installed at multiple positions on the pyridine ring.

Potential Causes & Solutions:

  • Expertise & Experience: The inherent electronic nature of the pyridine ring directs incoming electrophiles and radicals to specific positions (typically C2, C4, and C6). However, in the absence of strong directing groups or significant steric differentiation, mixtures are common.[10][11] Radical trifluoromethylation, in particular, can sometimes be less selective.[6]

  • Strategies for Enhancing Regioselectivity:

    • Leverage Solvent Effects:

      • Underlying Principle: The solvent can influence the aggregation of reagents and the solvation of transition states, which can in turn affect regioselectivity.

      • Practical Application: It has been demonstrated that changing the solvent system can fine-tune the regioselectivity of C-H trifluoromethylation.[1] For example, switching from a non-polar solvent like dichloromethane to a more polar or protic solvent could alter the isomer distribution.

    • Introduce a Directing Group:

      • Concept: If your synthetic route allows, temporarily installing a directing group can force the trifluoromethylation to occur at a specific position. This is a "programmed" approach to functionalization.[1]

      • Example: Certain nitrogen-containing functional groups can direct C-H activation to the ortho position. While less common for trifluoromethylation, this strategy is well-established in other C-H functionalization reactions.

    • Switch to a Site-Selective Method:

      • Methodology: Instead of direct C-H functionalization, consider a multi-step sequence where a halogen is first introduced at the desired position, followed by a cross-coupling reaction to install the CF3 group. This provides unambiguous regiocontrol.

      • Protocol Summary:

        • Regioselective halogenation (bromination or iodination) of the pyridine ring.

        • Copper- or palladium-catalyzed trifluoromethylation of the resulting halopyridine using a suitable CF3 source (e.g., TMSCF3 with a fluoride source, or Ruppert-Prakash reagent).

Frequently Asked Questions (FAQs)

Q1: What is the root cause of steric hindrance in the context of trifluoromethylpyridine synthesis?

A1: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of molecules.[4] In this specific context, it arises from several factors:

  • The size of the trifluoromethyl group itself: While often considered isosteric to a methyl group in terms of van der Waals radius, its three fluorine atoms create a significant rotational barrier and a larger steric footprint than might be anticipated.

  • The geometry of the pyridine ring: The planar and relatively compact nature of the pyridine ring means that substituents in close proximity (e.g., at the 2 and 3 positions) will have significant steric interactions.

  • The size of substituents already on the ring: Bulky groups like tert-butyl or phenyl adjacent to the reaction site will create a "steric shield," impeding the approach of the trifluoromethylating reagent.[12]

  • The nature of the trifluoromethylating reagent: As mentioned in the troubleshooting guide, many common reagents are themselves large molecules, which exacerbates the steric challenge.[5]

Q2: How do I choose the right trifluoromethylation method for a sterically hindered substrate?

A2: The choice of method should be guided by the degree of steric congestion and the desired position of the CF3 group.

MethodBest ForKey Considerations
Radical C-H Trifluoromethylation Moderately hindered substrates; late-stage functionalizationLess sensitive to steric bulk; may have regioselectivity issues.[6]
Nucleophilic Trifluoromethylation Pyridines with a good leaving group (e.g., Cl, Br, I) at the desired positionRequires pre-functionalization, but offers excellent regiocontrol.
Electrophilic Trifluoromethylation Electron-rich or activated pyridinesHighly sensitive to steric hindrance from bulky reagents.[5]
Building Block Approach Heavily substituted or complex targetsInvolves constructing the trifluoromethylated pyridine ring from acyclic precursors.[2] This circumvents the issue of adding a CF3 group to an already crowded ring.

Q3: Can computational chemistry help predict or overcome steric hindrance?

A3: Yes, computational modeling is an increasingly powerful tool. DFT (Density Functional Theory) calculations can be used to:

  • Model Transition States: By calculating the energy of the transition states for different reaction pathways or isomers, you can predict which pathway is more likely to be favored. A sterically hindered pathway will have a higher energy transition state.

  • Analyze Steric Maps: Computational tools can generate steric maps of catalyst-substrate complexes, visually representing the areas of high steric congestion.[12] This can aid in the rational design of ligands or the selection of substrates that are more likely to be successful.

  • Evaluate Reaction Mechanisms: Understanding the precise mechanism of a reaction can provide insights into how to overcome steric barriers. For example, if a reaction proceeds through a four-coordinate intermediate, designing a ligand that favors a less crowded three-coordinate pathway could be a viable strategy.

Q4: Are there any general "rules of thumb" for reaction conditions to favor reactions with sterically hindered substrates?

A4: While every reaction is unique, some general principles apply:

  • Higher Temperatures: As discussed, this provides the energy to overcome the higher activation barrier.

  • Longer Reaction Times: Allows for a slower, sterically hindered reaction to proceed to completion.

  • High Dilution: In some cases, high dilution can disfavor intermolecular side reactions and allow the desired, sterically hindered intramolecular or intermolecular reaction to proceed more cleanly, though this may also slow down the desired reaction.

  • Use of Microwave Irradiation: Microwave heating can sometimes accelerate reactions that are slow under conventional heating, potentially improving yields for sterically challenging transformations.

Experimental Protocols

Protocol 1: Radical C-H Trifluoromethylation of a Sterically Hindered Pyridine

This protocol is adapted from methodologies employing the Langlois reagent, which is effective for electron-deficient heterocycles like pyridines.[1]

Materials:

  • Substituted pyridine (1.0 mmol)

  • Sodium trifluoromethanesulfinate (CF3SO2Na) (3.0 mmol)

  • tert-Butyl hydroperoxide (t-BuOOH), 70% in H2O (3.0 mmol)

  • Dichloromethane (CH2Cl2) (5 mL)

  • Water (H2O) (5 mL)

Procedure:

  • To a round-bottom flask, add the substituted pyridine (1.0 mmol) and CF3SO2Na (3.0 mmol).

  • Add CH2Cl2 (5 mL) and H2O (5 mL).

  • Stir the biphasic mixture vigorously.

  • Slowly add the t-BuOOH solution dropwise over 10-15 minutes at room temperature. (Caution: The reaction can be exothermic) .

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.

  • If the reaction is sluggish, a second portion of CF3SO2Na (1.5 mmol) and t-BuOOH (1.5 mmol) can be added after 12 hours.[1]

  • Upon completion, dilute the reaction with CH2Cl2. Separate the organic layer, wash with saturated aqueous NaHCO3 and brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow Diagram for Protocol 1

start Combine Pyridine & CF3SO2Na add_solvents Add CH2Cl2 & H2O start->add_solvents add_oxidant Slowly Add t-BuOOH add_solvents->add_oxidant react Stir at RT for 12-24h add_oxidant->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup monitor->workup purify Purify by Chromatography workup->purify product Isolated Product purify->product

Caption: Step-by-step workflow for radical trifluoromethylation.

References

  • Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411–14415. [Link]

  • Reddy, V. P. (2016). Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. Asian Journal of Organic Chemistry, 5(5), 654-657. [Link]

  • Li, M., et al. (2020). Effects of Electron Affinity and Steric Hindrance of the Trifluoromethyl Group on the π-Bridge in Designing Blue Thermally Activated Delayed Fluorescence Emitters. Chemistry – A European Journal, 26(29), 6538-6545. [Link]

  • Fujikawa, K., & Ishii, S. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 149-158. [Link]

  • Nagib, D. A., & MacMillan, D. W. C. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. [Link]

  • Kim, E., & Choi, S. (2021). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Request PDF. [Link]

  • Schareina, T., et al. (2020). Stacking of Sterically Congested Trifluoromethylated Aromatics in their Crystals – The Role of Weak F···π or F···F Contacts. Chemistry – A European Journal, 26(42), 9226-9231. [Link]

  • Douglas, J. J., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters, 25(27), 5030–5035. [Link]

  • Abdou, M. M. (2018). Recent Trifluoromethylation Reactions. A Mini Review Paper. Oriental Journal of Chemistry, 34(6), 2731-2747. [Link]

  • ResearchGate. (2019). How to overcome Steric Hindrance? [Link]

  • Fujikawa, K., & Ishii, S. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]

  • Al-Masum, M. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]

  • Talarico, G., et al. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. Polymers, 15(9), 2097. [Link]

  • Abdou, M. M. (2018). (PDF) Recent Trifluoromethylation Reactions. A Mini Review Paper. ResearchGate. [Link]

  • Li, J., et al. (2019). Ullmann C–O Coupling of Sterically Hindered Secondary Alcohols Using Excess Amount of Strongly Coordinating Monodentate Ligands. Request PDF. [Link]

  • Böhm, H.-J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643. [Link]

  • Google Patents. (2000). CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound.
  • Kim, E., & Choi, S. (2021). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. ChemRxiv. [Link]

  • Charpentier, J., & Früh, N. (2015). Regioselective Direct C–H Trifluoromethylation of Pyridine. Request PDF. [Link]

  • Google Patents. (2015). WO2015151116A2 - Process for producing 2-fluoro-6-(trifluoromethyl)pyridine compounds.
  • Yu, J.-Q., et al. (2024). Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. Inorganic Chemistry. [Link]

  • Google Patents. (1987).
  • Liu, Y., et al. (2012). Synthesis of Polysubstituted Trifluoromethyl Pyridines from Trifluoromethyl-α,β-ynones. Request PDF. [Link]

  • Conti, P., et al. (2024). Stereodefined Synthesis of 3-Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H-Bonding. Organic Letters. [Link]

  • de la Cruz, P., et al. (2019). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. [Link]

  • Maity, P., et al. (2023). C-H Functionalization of Pyridines. ResearchGate. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. [Link]

  • Cottet, F., & Schlosser, M. (2002). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. European Journal of Organic Chemistry, 2002(18), 3034-3037. [Link]

  • Maity, S., et al. (2023). C–H functionalization of pyridines. Organic & Biomolecular Chemistry, 21(28), 5782-5813. [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. [Link]

  • Finzi, C., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3584. [Link]

  • Găină, L., et al. (2023). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]

Sources

stability of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice regarding the stability of this compound under various experimental conditions. The insights provided herein are synthesized from established principles of heterocyclic chemistry and forced degradation studies of analogous structures.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane under acidic conditions?

A1: The primary chemical liabilities of this compound under acidic conditions are associated with the diazepane and pyridine rings. The pyridine ring, being basic, will be protonated in acidic media.[1] While the 1,4-diazepane ring is a saturated heterocycle and thus lacks an imine bond susceptible to ready hydrolysis, the N-aryl bond connecting it to the trifluoromethylpyridine moiety can be susceptible to cleavage under harsh acidic conditions, potentially leading to the separation of the two ring systems. Furthermore, while the trifluoromethyl group is generally robust, extreme acidic conditions coupled with high temperatures could potentially initiate its hydrolysis to a carboxylic acid, although this is considered a less probable degradation pathway under typical experimental conditions.[2][3]

Q2: How does 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane behave in basic media?

A2: Under basic conditions, the primary concern is the potential hydrolysis of the trifluoromethyl group. This reaction is typically slow but can be accelerated by strong bases and elevated temperatures, leading to the formation of the corresponding carboxylic acid. The diazepane ring and the N-aryl linkage are generally more stable under basic conditions compared to acidic environments. However, very strong bases (e.g., organometallics) or harsh reaction conditions could potentially lead to unforeseen degradation pathways.

Q3: Is 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane sensitive to light or oxidation?

Q4: What are the expected degradation products under forced degradation conditions?

A4: Based on the chemical structure, the following degradation products might be anticipated under forced degradation studies:

  • Acidic Hydrolysis: 3-(trifluoromethyl)pyridin-2-amine and 1,4-diazepane (resulting from N-aryl bond cleavage).

  • Basic Hydrolysis: 2-(1,4-diazepan-1-yl)nicotinic acid (resulting from trifluoromethyl group hydrolysis).

  • Oxidative Degradation: N-oxides of the diazepane or pyridine nitrogens.

Identifying these potential degradants is a key aspect of developing a stability-indicating analytical method.[5]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of compound purity over time in acidic solution (e.g., HPLC mobile phase). Acid-catalyzed hydrolysis of the N-aryl bond.- Increase the pH of the mobile phase if chromatographically feasible.- Prepare acidic solutions fresh daily.- Store stock solutions in a neutral or slightly basic buffer.
Appearance of a new, more polar peak in HPLC analysis after exposure to basic conditions. Hydrolysis of the trifluoromethyl group to a carboxylic acid.- Avoid prolonged exposure to strong bases.- If basic conditions are required, perform the reaction at a lower temperature.- Characterize the new peak by LC-MS to confirm its identity.
Inconsistent results in biological assays. Degradation of the compound in the assay buffer or media.- Assess the stability of the compound in the specific assay buffer under the assay conditions (time, temperature).- Consider using a freshly prepared solution for each experiment.- Protect the assay plates from light.
Discoloration of the solid compound upon storage. Potential oxidation or photodecomposition.- Store the solid compound in an amber vial under an inert atmosphere (e.g., argon or nitrogen).- Store at recommended low temperatures (e.g., -20°C).

Experimental Protocols

Protocol 1: Forced Degradation Study - Acidic Conditions

This protocol is designed to assess the stability of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane in an acidic environment.

Materials:

  • 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV or MS detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Treatment:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • To another 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Prepare a control sample by adding 1 mL of water to 1 mL of the stock solution.

  • Incubation: Incubate all samples at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Neutralization: Immediately neutralize the withdrawn aliquots with an equivalent amount of NaOH.

  • Analysis: Analyze the samples by a suitable, validated HPLC method to determine the percentage of the parent compound remaining and to profile any degradation products.

Protocol 2: Forced Degradation Study - Basic Conditions

This protocol evaluates the stability of the compound in a basic environment.

Materials:

  • 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrochloric acid (HCl), 0.1 M and 1 M (for neutralization)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with UV or MS detector

  • pH meter

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.

  • Base Treatment:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Prepare a control sample with 1 mL of water.

  • Incubation: Incubate all samples at 60°C.

  • Time Points: Collect aliquots at 0, 2, 4, 8, and 24 hours.

  • Neutralization: Promptly neutralize the aliquots with an equivalent amount of HCl.

  • Analysis: Analyze the samples via HPLC to quantify the parent compound and identify any degradants.

Visualizations

Acidic_Degradation_Pathway Parent_Compound 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane Protonated_Pyridine Protonated Pyridine Intermediate Parent_Compound->Protonated_Pyridine H+ Degradation_Product_1 3-(trifluoromethyl)pyridin-2-amine Protonated_Pyridine->Degradation_Product_1 N-Aryl Bond Cleavage Degradation_Product_2 1,4-diazepane Protonated_Pyridine->Degradation_Product_2 N-Aryl Bond Cleavage

Caption: Proposed acidic degradation pathway.

Basic_Degradation_Pathway Parent_Compound 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane Intermediate Hydroxide Adduct Intermediate Parent_Compound->Intermediate OH- Degradation_Product 2-(1,4-diazepan-1-yl)nicotinic acid Intermediate->Degradation_Product Hydrolysis

Caption: Proposed basic degradation pathway.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution 1 mg/mL Stock Solution Acid 0.1 M / 1 M HCl Stock_Solution->Acid Base 0.1 M / 1 M NaOH Stock_Solution->Base Oxidative H2O2 Stock_Solution->Oxidative Photolytic UV/Vis Light Stock_Solution->Photolytic Neutralize Neutralization Acid->Neutralize Base->Neutralize Oxidative->Neutralize Photolytic->Neutralize HPLC HPLC-UV/MS Analysis Neutralize->HPLC Data Quantify Parent & Identify Degradants HPLC->Data

Caption: Forced degradation experimental workflow.

References

  • Fujikawa, K., et al. (2018). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(3), 158-173. Available from: [Link]

  • Klarić, M., et al. (2022). Diazepam Photocatalytic Degradation in Laboratory- vs. Pilot-Scale Systems: Differences in Degradation Products and Reaction Kinetics. Molecules, 27(19), 6527. Available from: [Link]

  • Rius, F. X., et al. (1991). Isolation and structure elucidation of novel products of the acidic degradation of diazepam. Journal of Pharmaceutical and Biomedical Analysis, 9(10-12), 817-822. Available from: [Link]

  • Rius, F. X., et al. (1993). Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. Journal of Pharmaceutical and Biomedical Analysis, 11(1), 11-17. Available from: [Link]

  • Han, W. W., et al. (1982). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 71(10), 1098-1103. Available from: [Link]

  • Ghosh, A., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie International Edition, 60(30), 16453-16457. Available from: [Link]

  • Wang, F., et al. (2021). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. Nature Communications, 12(1), 6245. Available from: [Link]

  • Sztanke, K., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Materials, 14(11), 2951. Available from: [Link]

  • Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(7), 3414-3424. Available from: [Link]

  • Sztanke, K., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 26(11), 3163. Available from: [Link]

  • Xu, P., et al. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Trends in Microbiology, 14(9), 398-405. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. Available from: [Link]

  • PubChem. (n.d.). 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide. Available from: [Link]

  • Ward, M., et al. (2024). Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023). RSC Medicinal Chemistry. Available from: [Link]

  • Bajaj, S., et al. (2003). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 128-134. Available from: [Link]

  • Novillo-Fertrell, E., et al. (1990). Kinetics of the Acid Hydrolysis of Diazepam, Bromazepam, and Flunitrazepam in Aqueous and Micellar Systems. Journal of Pharmaceutical Sciences, 79(11), 1010-1016. Available from: [Link]

  • IntechOpen. (2018). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Available from: [Link]

  • Ghosh, A., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness. Angewandte Chemie, 133(30), 16601-16605. Available from: [Link]

  • Ed-Dra, A., et al. (2019). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry, 62(18), 8743-8758. Available from: [Link]

  • Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ACE, 6(2), 2053. Available from: [Link]

  • Singh, R., & Kumar, R. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences, 3(4), 178-188. Available from: [Link]

  • Wikipedia. (n.d.). Soil fertility. Available from: [Link]

  • ICH. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Available from: [Link]

  • de Fátima, A., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(3), 209. Available from: [Link]

  • Fernandes, C., et al. (2023). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Pharmaceuticals, 16(11), 1599. Available from: [Link]

  • Journal of Medicinal Chemistry. (2026). Ahead of Print. Available from: [Link]

  • Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ACE, 6(2). Available from: [Link]

  • Google Patents. (2019). US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.

Sources

Technical Support Center: Synthesis of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate the common challenges and side reactions encountered during this synthesis.

Introduction: Navigating the Synthesis

The synthesis of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane typically proceeds via one of two primary pathways: a Nucleophilic Aromatic Substitution (SNA_r) or a Palladium-catalyzed Buchwald-Hartwig amination. Both routes are effective but present unique challenges and potential for side reactions. The strongly electron-withdrawing trifluoromethyl group at the 3-position significantly influences the reactivity of the pyridine ring, making careful optimization of reaction conditions paramount for success.[1][2][3]

This guide is structured to address specific issues you may encounter with each of these synthetic strategies.

Troubleshooting Guide: Nucleophilic Aromatic Substitution (SNAr)

The SNAr approach typically involves the reaction of 2-halo-3-(trifluoromethyl)pyridine (where halo is typically Cl or F) with 1,4-diazepane. The electron-withdrawing trifluoromethyl group activates the pyridine ring for nucleophilic attack, primarily at the C-2 and C-4 positions.[4][5]

Q1: I am observing very low conversion of my 2-halo-3-(trifluoromethyl)pyridine starting material. What are the likely causes and how can I improve the yield?

A1: Low conversion in an SNAr reaction of this type can stem from several factors related to reactivity and reaction conditions.

Causality:

  • Insufficient Nucleophilicity: While 1,4-diazepane is a reasonably good nucleophile, its reactivity can be hampered by protonation if acidic species are present.

  • Poor Leaving Group: While fluoride is an excellent leaving group in SNAr reactions due to its high electronegativity which stabilizes the intermediate, chloride can be more sluggish.[6]

  • Inadequate Temperature: SNAr reactions often require elevated temperatures to overcome the activation energy barrier for the formation of the Meisenheimer complex.[4]

  • Solvent Effects: The choice of solvent is critical. Aprotic polar solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cation of the base and leave the nucleophile more reactive.

Troubleshooting Protocol:

  • Base Addition: Ensure the presence of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a tertiary amine like triethylamine or diisopropylethylamine) to scavenge any generated acid (HX) and to deprotonate one of the diazepine nitrogens, increasing its nucleophilicity.

  • Temperature Screen: If the reaction is being run at room temperature, consider incrementally increasing the temperature. A screen from 60 °C to 120 °C is a reasonable starting point. Monitor the reaction by TLC or LC-MS to check for product formation and decomposition.

  • Solvent Optimization: If you are using a less polar solvent like THF or toluene, switching to DMSO or DMF can significantly accelerate the reaction.

  • Leaving Group Consideration: If you are using 2-chloro-3-(trifluoromethyl)pyridine, consider switching to the 2-fluoro analogue, which is often more reactive in SNAr reactions.

Q2: My main impurity is a di-substituted product where the pyridine ring has reacted with both nitrogens of the diazepane. How can I prevent this?

A2: The formation of the di-substituted byproduct, 1,4-bis[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane, is a common issue arising from the presence of two nucleophilic centers in the diazepane.

Causality:

  • Stoichiometry: Using an equimolar ratio or an excess of the pyridine starting material will favor di-substitution.

  • Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can provide the opportunity for the initially formed product to react further.

Troubleshooting Protocol:

  • Adjust Stoichiometry: Use a significant excess of 1,4-diazepane (e.g., 3-5 equivalents). This statistically favors the mono-substitution product. The unreacted diazepane can be removed during aqueous workup.

  • Slow Addition: Add the 2-halo-3-(trifluoromethyl)pyridine solution slowly to a solution of the excess 1,4-diazepane. This maintains a low concentration of the electrophile, minimizing the chance of a second substitution.

  • Monitor Reaction Progress: Carefully monitor the reaction by TLC or LC-MS. Once the starting pyridine is consumed, or the reaction appears to stall, quench the reaction to prevent further substitution.

Parameter Standard Condition Optimized for Mono-substitution
Diazepane:Pyridine Ratio 1:1 to 1.2:13:1 to 5:1
Addition Method All reagents mixed at onceSlow addition of pyridine to diazepane
Monitoring Frequency Every 2-4 hoursEvery 30-60 minutes

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination offers a powerful alternative, using a palladium catalyst and a phosphine ligand to couple the 2-halo-3-(trifluoromethyl)pyridine with 1,4-diazepane.[7]

Q3: My Buchwald-Hartwig reaction is not proceeding, and I am mostly recovering the starting materials. What should I check?

A3: A stalled Buchwald-Hartwig reaction often points to issues with the catalyst system or the reaction environment.

Causality:

  • Catalyst Inactivity: The palladium catalyst may not be in its active Pd(0) state. The choice of ligand is also crucial for stabilizing the catalyst and facilitating the catalytic cycle.[8]

  • Base Incompatibility: The strength and nature of the base are critical. A base that is too weak may not efficiently deprotonate the diazepane, while a base that is too strong or has coordinating properties can inhibit the catalyst.[9]

  • Oxygen Contamination: The catalytic cycle is sensitive to oxygen, which can oxidize the Pd(0) catalyst and the phosphine ligand.

  • Inhibiting Functional Groups: While robust, the reaction can be inhibited by certain functional groups that coordinate strongly to the palladium.

Troubleshooting Protocol:

  • Degas Thoroughly: Ensure that the solvent and the reaction mixture are thoroughly degassed before adding the catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using freeze-pump-thaw cycles.

  • Ligand and Pre-catalyst Screening: The choice of ligand is critical. For electron-deficient pyridines, sterically hindered biarylphosphine ligands like XPhos or RuPhos are often effective.[8][10] Consider screening a panel of ligands and palladium pre-catalysts (e.g., Pd₂(dba)₃, Pd(OAc)₂).

  • Base Optimization: Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common strong, non-nucleophilic bases used in these reactions. If one is not effective, trying another is a good strategy. Weaker carbonate bases (e.g., Cs₂CO₃, K₃PO₄) can also be effective with certain ligand systems.[9]

  • Solvent Choice: Toluene, dioxane, and THF are common solvents. Ensure they are anhydrous.

Q4: I am observing a significant amount of 3-(trifluoromethyl)pyridine as a byproduct. What is causing this hydrodehalogenation?

A4: The formation of 3-(trifluoromethyl)pyridine is a result of a side reaction known as hydrodehalogenation, where the halogen on the starting material is replaced by a hydrogen atom.

Causality:

  • β-Hydride Elimination: This is a potential side reaction in the Buchwald-Hartwig catalytic cycle.[7] It can occur from the palladium-amide intermediate.

  • Water Content: Traces of water in the reaction can be a source of protons for the hydrodehalogenation pathway.

  • Choice of Base: Some bases or their conjugate acids can facilitate this side reaction.

Troubleshooting Protocol:

  • Use Anhydrous Conditions: Ensure that all reagents and solvents are rigorously dried. Use freshly distilled solvents and dry the 1,4-diazepane before use.

  • Ligand Selection: The choice of ligand can influence the rate of reductive elimination versus side reactions. More electron-donating and sterically bulky ligands can sometimes suppress hydrodehalogenation.

  • Base Selection: Experiment with different bases. For instance, if you are using NaOtBu, you might try a carbonate base like Cs₂CO₃, which can sometimes minimize this side reaction.

Frequently Asked Questions (FAQs)

Q5: Which synthetic route is generally better: SNAr or Buchwald-Hartwig amination?

A5: The "better" route depends on several factors, including available starting materials, scale, and cost.

  • SNAr: This is often a more cost-effective and scalable route, especially if the 2-fluoro-3-(trifluoromethyl)pyridine is readily available. It avoids the use of expensive palladium catalysts and ligands. However, it may require harsher conditions (higher temperatures) and can be more prone to di-substitution.

  • Buchwald-Hartwig Amination: This method is generally more versatile and tolerant of a wider range of functional groups. It often proceeds under milder conditions. However, the cost of the catalyst and ligand can be a significant factor, especially on a large scale. Catalyst screening and optimization are often necessary.

Q6: What are the best practices for purifying the final product, 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane?

A6: The purification strategy will depend on the nature of the impurities.

  • Aqueous Workup: An initial acid-base workup can be very effective. The product is basic and can be extracted into an acidic aqueous layer (e.g., 1M HCl), leaving non-basic organic impurities behind. The aqueous layer can then be basified (e.g., with NaOH or Na₂CO₃) and the product re-extracted into an organic solvent like dichloromethane or ethyl acetate.[11]

  • Column Chromatography: Silica gel chromatography is a standard method for removing closely related impurities. A gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), often gives good separation. The addition of a small amount of triethylamine (e.g., 1%) to the eluent can help to prevent the basic product from tailing on the silica gel.

  • Crystallization/Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to achieve high purity. A solvent screen should be performed to identify a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

Diagrams

Reaction Mechanisms

SNAr_Mechanism Start 2-Halo-3-(trifluoromethyl)pyridine + 1,4-Diazepane Intermediate Meisenheimer Complex (Anionic Intermediate) Start->Intermediate Nucleophilic Attack Product 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane Intermediate->Product Loss of Halide Side_Product Di-substituted Byproduct Product->Side_Product Further Reaction (Excess Pyridine)

Caption: SNAr reaction pathway and a common side reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X Amide_Complex Palladium Amide Complex OxAdd->Amide_Complex + Amine, Base Amide_Complex->Pd0 Reductive Elimination Product Desired Product Amide_Complex->Product Hydrodehalogenation Hydrodehalogenation Byproduct Amide_Complex->Hydrodehalogenation β-Hydride Elimination

Caption: Catalytic cycle for Buchwald-Hartwig amination.

References

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]

  • 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide. PubChem. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). PubMed. Available at: [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available at: [Link]

  • Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. PubMed. Available at: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. Available at: [Link]

  • Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. National Institutes of Health. Available at: [Link]

  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange. Available at: [Link]

  • Synthesis of trifluoromethyl-substituted 1,2,6-thiadiazine 1-oxides from sulfonimidamides under mechanochemical conditions. Royal Society of Chemistry. Available at: [Link]

  • Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. PubMed Central. Available at: [Link]

  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Royal Society of Chemistry. Available at: [Link]

  • n-(5-chloro-2-pyridyl)triflimide. Organic Syntheses. Available at: [Link]

  • A novel synthesis of diareno-1,2-diazepines: intramolecular dehydrofluorination of 2,4,6-trimethylphenylazo-derivatives of fluoroaromatic compounds. Sci-Hub. Available at: [Link]

  • Diazonium Salts & Nucleophilic Aromatic Substitution: Crash Course Organic Chemistry #47. YouTube. Available at: [Link]

Sources

Technical Support Center: Degradation Pathways of Trifluoromethyl-Containing Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals investigating the stability and degradation of trifluoromethyl (CF₃)-containing heterocyclic compounds. The unique electronic properties of the CF₃ group significantly influence the metabolic stability and degradation pathways of these molecules, presenting both opportunities and challenges in experimental design and data interpretation. This guide provides in-depth technical support through frequently asked questions, troubleshooting guides, and detailed experimental protocols to navigate the complexities of studying these compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the degradation of trifluoromethyl-containing heterocyclic compounds, providing concise, evidence-based answers.

Q1: Why is the trifluoromethyl group generally considered to enhance the metabolic stability of heterocyclic compounds?

A1: The trifluoromethyl group is a strong electron-withdrawing group, which significantly increases the strength of the carbon-fluorine (C-F) bonds. This high bond energy makes the CF₃ group resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes that are often responsible for metabolizing drug molecules. By replacing a metabolically labile group (like a methyl group) with a CF₃ group, it is possible to block common metabolic pathways, thereby increasing the compound's half-life in biological systems.[1][2][3]

Q2: What are the most common degradation pathways observed for trifluoromethyl-containing heterocyclic compounds in forced degradation studies?

A2: Forced degradation studies typically expose the compound to a range of stress conditions to predict its long-term stability and identify potential degradation products. The most common pathways investigated are:

  • Hydrolysis: Degradation in aqueous solutions under acidic, basic, and neutral conditions.

  • Oxidation: Degradation in the presence of an oxidizing agent, such as hydrogen peroxide.

  • Photolysis: Degradation upon exposure to light, typically UV or a broad-spectrum light source.

  • Thermal Degradation: Degradation at elevated temperatures.

The susceptibility to each pathway depends on the specific heterocyclic ring system and the position of the trifluoromethyl group.[4]

Q3: Can the trifluoromethyl group itself degrade? If so, under what conditions?

A3: While highly stable, the trifluoromethyl group can degrade under certain conditions. One notable pathway is hydrolysis , particularly under basic conditions, which can lead to the formation of a carboxylic acid and fluoride ions.[5][6] Another potential pathway is reductive defluorination , where the C-F bond is cleaved through a reductive process. This has been observed for trifluoromethyl groups at specific positions on a pyridine ring.[7][8] Photolytic degradation can also lead to the formation of trifluoroacetic acid (TFA) from certain trifluoromethylated compounds.[9]

Q4: How does the position of the trifluoromethyl group on the heterocyclic ring affect its stability?

A4: The position of the CF₃ group is critical. For example, a CF₃ group at the 2-position of a pyridine ring has been shown to be susceptible to reductive cleavage, while CF₃ groups at other positions on the same molecule remain intact.[7][8] The electron-withdrawing nature of the CF₃ group can also influence the reactivity of the heterocyclic ring itself, potentially making certain positions more or less susceptible to nucleophilic or electrophilic attack, thereby influencing degradation pathways.

Q5: What are some common degradation products of trifluoromethyl-containing heterocyclic compounds?

A5: The degradation products are highly dependent on the parent molecule and the stress conditions. However, some general patterns can be observed:

  • Hydrolysis of amide or ester functionalities elsewhere in the molecule is common. For example, the hydrolysis of leflunomide yields 4-(trifluoromethyl)aniline.

  • Oxidation can lead to the formation of N-oxides on nitrogen-containing heterocycles or hydroxylation of the aromatic ring.

  • Photodegradation can result in complex rearrangements or cleavage of the molecule, sometimes leading to the formation of smaller fluorinated compounds like trifluoroacetic acid (TFA).[9]

Section 2: Troubleshooting Guides

This section provides practical advice for overcoming common experimental challenges encountered when studying the degradation of trifluoromethyl-containing heterocyclic compounds.

Analytical Method Development (HPLC)

Issue: Poor peak shape (tailing or fronting) for the parent compound or its degradation products.

  • Causality: Fluorinated compounds, particularly those with basic nitrogen heterocycles, can exhibit strong secondary interactions with residual silanol groups on silica-based HPLC columns, leading to peak tailing.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: For basic compounds, operating at a lower pH (e.g., pH 2-3) will protonate the analyte and minimize interactions with silanols. Ensure the chosen pH is well within the working range of the column.

    • Use of an Appropriate Buffer: Ensure the buffer concentration is sufficient (typically 10-25 mM) to control the mobile phase pH and analyte ionization state.

    • Column Selection: Consider using a column with advanced end-capping technology or a hybrid particle technology to reduce the number of accessible silanol groups.

    • Mobile Phase Additives: The addition of a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can sometimes improve peak shape for basic analytes.

Issue: Peak splitting or shouldering.

  • Causality: This can be caused by several factors, including co-eluting impurities, on-column degradation, or issues with the HPLC system or column.

  • Troubleshooting Steps:

    • Check for Co-elution: Inject a smaller volume of the sample. If the split peak resolves into two distinct peaks, it indicates co-eluting compounds. The chromatographic method (e.g., gradient, mobile phase composition) needs to be optimized for better separation.[10][11]

    • Injection Solvent Mismatch: Ensure the sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. Injecting in a stronger solvent can cause peak distortion.[12]

    • Column Void or Contamination: A void at the head of the column or a blocked frit can cause peak splitting. Try reversing and flushing the column (if the manufacturer's instructions permit) or replacing it with a new one.[10]

    • On-Column Degradation: The compound may be unstable on the stationary phase. This can sometimes be mitigated by changing the mobile phase pH or using a different column chemistry.

Mass Spectrometry Analysis

Issue: Difficulty in interpreting mass spectra of degradation products.

  • Causality: The fragmentation of trifluoromethyl-containing heterocyclic compounds can be complex. The CF₃ group itself can be lost as a radical or undergo rearrangements.

  • Troubleshooting Steps:

    • Identify Characteristic Losses: Look for neutral losses characteristic of the CF₃ group (69 Da) or HF (20 Da). The loss of the entire trifluoromethyl group is a common fragmentation pathway.

    • High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain accurate mass measurements of fragment ions. This allows for the determination of elemental compositions and helps to distinguish between isobaric fragments.

    • Tandem MS (MS/MS): Perform MS/MS experiments to fragment specific ions and establish fragmentation pathways. This is crucial for structural elucidation of unknown degradation products.

    • Isotope Labeling: If possible, synthesize and analyze stable isotope-labeled analogues of the parent compound. This can help to track specific parts of the molecule through the degradation and fragmentation processes.

Issue: Matrix effects leading to ion suppression or enhancement in LC-MS analysis.

  • Causality: Co-eluting matrix components from the sample (e.g., from forced degradation media) can interfere with the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification.

  • Troubleshooting Steps:

    • Improve Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and remove interfering matrix components.

    • Optimize Chromatography: Modify the HPLC method to achieve better separation of the analyte from matrix components.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte will experience similar matrix effects, allowing for accurate correction during quantification.

    • Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is similar to the sample matrix to compensate for matrix effects.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for conducting forced degradation studies and analyzing the resulting samples.

Protocol for Forced Degradation Studies

This protocol outlines a general procedure for subjecting a trifluoromethyl-containing heterocyclic compound to various stress conditions.

Materials:

  • Test compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a specified temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate at room temperature or a slightly elevated temperature (e.g., 40 °C) for a defined period.

    • At various time points, withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for a defined period.

    • Withdraw samples at various time points and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of the compound in a transparent container to a light source in a photostability chamber (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • Simultaneously, keep a control sample in the dark.

    • Withdraw samples at various time points and analyze by HPLC.

  • Thermal Degradation:

    • Store the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 70 °C).

    • Analyze samples at various time points.

Data Analysis:

  • Analyze all samples by a validated stability-indicating HPLC method.

  • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of an unstressed control.

  • Identify and characterize any significant degradation products using LC-MS/MS and/or NMR.

Protocol for HPLC Method Development

This protocol provides a starting point for developing a stability-indicating HPLC method for a novel trifluoromethyl-containing heterocyclic compound.

Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (or a more appropriate wavelength based on the compound's UV spectrum)

  • Injection Volume: 10 µL

Optimization Steps:

  • Wavelength Selection: Determine the optimal UV detection wavelength by acquiring a UV spectrum of the parent compound.

  • Gradient Optimization: Adjust the gradient slope and duration to achieve good resolution between the parent peak and any degradation products.

  • Mobile Phase pH: If peak tailing is observed, especially for basic compounds, consider using a different mobile phase additive (e.g., trifluoroacetic acid) or adjusting the pH.

  • Column Chemistry: If adequate separation is not achieved on a C18 column, explore other stationary phases such as phenyl-hexyl or a polar-embedded phase.

Section 4: Visualizations

Diagram: General Degradation Pathways

DegradationPathways Parent Trifluoromethyl-Containing Heterocyclic Compound Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation (e.g., H2O2) Parent->Oxidation Photolysis Photolysis (UV/Vis Light) Parent->Photolysis Reduction Reduction Parent->Reduction Deg1 Hydrolyzed Products (e.g., Carboxylic Acids, Amines) Hydrolysis->Deg1 Deg2 Oxidized Products (e.g., N-Oxides, Hydroxylated derivatives) Oxidation->Deg2 Deg3 Photodegradation Products (e.g., TFA, Ring Cleavage Products) Photolysis->Deg3 Deg4 Reductive Defluorination Products Reduction->Deg4

Caption: General overview of common degradation pathways for trifluoromethyl-containing heterocyclic compounds.

Diagram: Troubleshooting HPLC Peak Splitting

HPLCTroubleshooting Start Peak Splitting Observed Q1 Inject Smaller Volume? Start->Q1 Sol1 Resolves to Two Peaks: Optimize Separation Q1->Sol1 Yes Q2 Check Injection Solvent Q1->Q2 No End Issue Resolved Sol1->End Sol2 Solvent Stronger than Mobile Phase: Dissolve Sample in Mobile Phase Q2->Sol2 Yes Q3 Inspect Column Q2->Q3 No Sol2->End Sol3 Void or Blockage Found: Reverse/Flush or Replace Column Q3->Sol3 Yes Q3->End No Sol3->End

Caption: A logical workflow for troubleshooting peak splitting in HPLC analysis.

References

  • Walse, S. S., & Jones, W. J. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. Environmental Science & Technology.
  • Singh, U. P., & Singh, R. K. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(5), 1593.
  • Baran, P. S., et al. (2011). Innate C-H trifluoromethylation of heterocycles. Proceedings of the National Academy of Sciences, 108(35), 14411-14415.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Herrera, D., Peral, D., & Bayón, J. C. (2022). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. New Journal of Chemistry, 46(12), 5585-5593.
  • Separation Science. (2024, April 4). Peak Splitting in HPLC: Causes and Solutions.
  • Tang, X. J., et al. (2018). Atmospheric oxidation reactions of imidazole initiated by hydroxyl radicals: kinetics and mechanism of reactions and atmospheric implications. Physical Chemistry Chemical Physics, 20(2), 1255-1266.
  • Newman, S. G., & Howell, J. M. (2023). Reductive Cleavage of C(sp2)-CF3 Bonds in Trifluoromethylpyridines. Organic Letters, 25(7), 1144-1148.
  • Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry.
  • Tsukamoto, M., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18.
  • Nduko, J. (2013, May 8). When using HPLC, how do you deal with split peaks?
  • Chan, A. S. C., & Hu, X. (2025). Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives.
  • Togni, A. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules, 28(7), 3009.
  • Gross, Z., et al. (2021). Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness.
  • Mabury, S. A., & Chia, M. (2020). Substituent Effects on the Direct Photolysis of Benzotrifluoride Derivatives. Environmental Science & Technology, 54(15), 9340-9348.
  • Lee, J., et al. (2001). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Journal of Analytical Toxicology, 25(7), 556-566.
  • Newman, S. G., & Howell, J. M. (2023). Reductive Cleavage of C(sp2)-CF3 Bonds in Trifluoromethylpyridines. The Journal of Organic Chemistry, 88(7), 4344-4348.
  • Nevado, C. (2022). Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis. Accounts of Chemical Research, 55(1), 107-121.
  • Dow Chemical Co. (1987). Preparation of (trifluoromethyl)pyridines. U.S.
  • Sharp, J. S., et al. (2025). Multiplex Trifluoromethyl and Hydroxyl Radical Chemistry Enables High Resolution Protein Footprinting. Analytical Chemistry.
  • Alexandrino, D. A. M., & Carvalho, M. F. (2021). Atlas of the microbial degradation of fluorinated pesticides. Critical Reviews in Biotechnology, 42(7), 991-1009.
  • Gouverneur, V. (2025). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. Topics in Heterocyclic Chemistry.
  • Agilent Technologies. (2009).
  • Sanford, M. S. (2013). Investigations into Transition Metal Catalyzed Arene Trifluoromethylation Reactions. Accounts of Chemical Research, 46(12), 2843-2853.
  • Ragno, G., et al. (2006). Photodegradation Pattern of Benzimidazole Anthelmintics. Journal of Pharmaceutical and Biomedical Analysis, 42(4), 439-445.
  • Quora. (2022, September 22). When C-F bonds are cleaved, is it homolytic or heterolytic?
  • Hu, J., et al. (2017). Trifluoromethylation of Alkyl Radicals in Aqueous Solution. Organic Letters, 19(14), 3954-3957.
  • Shi, Z. (2024). Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au, 4(2), 793-801.
  • Al-Suwaidan, I. A., et al. (2025). Synthesis of Trifluoromethyl Benzimidazoles with Potential Anti-Microbial Activities. Iranian Journal of Science.
  • Jencks, W. P., & Fersht, A. R. (1971). Nucleophilic and general base catalysis by pyridine and methylpyridines in the hydrolysis of aryl acetates. Journal of the Chemical Society, Perkin Transactions 2, 1343-1349.
  • Bajaj, S., et al. (2013). Development of forced degradation and stability indicating studies of drugs—A review.
  • Almac Group. (n.d.). Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY.
  • Sanford, M. S., & Roy, P. (2019). Mechanistic Insights on the Challenging Trifluoromethylation of Ni (II). Organometallics, 38(23), 4549-4557.
  • Bio-Works. (n.d.).
  • Herrmann, H., & Hoffmann, D. (2015). OH-Initiated Oxidation of Imidazoles in Tropospheric Aqueous-Phase Chemistry. The Journal of Physical Chemistry A, 119(24), 6393-6404.
  • Kagramanov, N. D., Sigan, A. L., & Golubev, A. S. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6.
  • Mezcua, M., et al. (2009). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation.
  • Chem Help ASAP. (2019, December 21). homolytic & heterolytic bond cleavage [Video]. YouTube.
  • Ritter, T. (2012). Catalysis for Fluorination and Trifluoromethylation.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Chadha, M., Powell, D., Waclaski, L., & Marfil-Vega, R. (2023, December 7). Trends and Challenges in PFAS Analysis. The Analytical Scientist.
  • Wang, Q., et al. (2025). Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles. Beilstein Journal of Organic Chemistry, 21, 1-9.

Sources

Technical Support Center: Scale-Up Synthesis of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, chemists, and process development professionals involved in the synthesis of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane. It provides in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) to address common challenges encountered during lab-scale development and large-scale production.

Introduction: Synthesis Strategy Overview

The synthesis of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane typically involves the N-arylation of 1,4-diazepane with an activated pyridine derivative, most commonly 2-chloro-3-(trifluoromethyl)pyridine or 2-bromo-3-(trifluoromethyl)pyridine. Given the electron-deficient nature of the pyridine ring, a direct nucleophilic aromatic substitution (SNAr) is often sluggish and requires harsh conditions. Therefore, the most robust and scalable method is a Palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination.[1][2] This reaction is highly efficient for forming C-N bonds but requires careful optimization of multiple parameters to ensure high yield, purity, and process safety upon scale-up.[3]

This document focuses on addressing the practical challenges of implementing and scaling the Buchwald-Hartwig approach for this specific target molecule.

Synthetic Pathway Diagram

Synthesis_Pathway Figure 1. Primary Synthetic Route cluster_reagents Reaction Conditions SM1 2-Chloro-3-(trifluoromethyl)pyridine Product 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane SM1->Product SM2 1,4-Diazepane SM2->Product Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->Product Ligand Phosphine Ligand (e.g., Xantphos, BINAP) Ligand->Product Base Base (e.g., Cs₂CO₃, NaOtBu) Base->Product Solvent Solvent (e.g., Toluene, Dioxane) Solvent->Product Troubleshooting_Workflow Figure 2. Troubleshooting Low Conversion Start Problem: Low Conversion Check_Reagents 1. Verify Reagent Purity & Stoichiometry (Anhydrous? Correct ratios?) Start->Check_Reagents Check_Catalyst 2. Evaluate Catalyst System (Pd Source? Ligand? Base?) Check_Reagents->Check_Catalyst Reagents OK Result_Bad Issue Persists Check_Reagents->Result_Bad Issue Found Check_Temp 3. Assess Reaction Temperature (Too low? Substrate decomposition?) Check_Catalyst->Check_Temp Catalyst System OK Check_Catalyst->Result_Bad Issue Found Check_Mixing 4. Check Mixing Efficiency (Heterogeneous base? Adequate agitation?) Check_Temp->Check_Mixing Temperature OK Check_Temp->Result_Bad Issue Found Result_Good Resolved Check_Mixing->Result_Good Mixing OK Check_Mixing->Result_Bad Issue Found

Sources

Validation & Comparative

A Comprehensive Guide to the In Vitro Validation of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane: A Comparative Cell-Based Assay Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the initial cell-based characterization of the novel chemical entity, 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane. Given the absence of published biological data for this specific compound, this document outlines a robust, scientifically-grounded strategy for its validation. We will proceed based on a structural-activity relationship (SAR) hypothesis, comparing its potential activity against well-established drugs in the same putative class. This guide is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities.

Introduction: Devising a Validation Strategy for a Novel Compound

The compound 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane, hereafter referred to as the Compound of Interest (COI), possesses structural motifs commonly found in centrally active agents. The trifluoromethyl-pyridine moiety is a well-established bioisostere used to enhance metabolic stability and receptor binding affinity, while the 1,4-diazepane core is present in various compounds targeting G-protein coupled receptors (GPCRs), including sigma receptors with potential antipsychotic applications.[1][2]

Based on this structural analysis, we hypothesize that the COI may function as an antagonist at key monoamine receptors, similar to atypical antipsychotics.[3] Atypical antipsychotics have become the first-line treatment for psychosis, largely due to their improved side-effect profile compared to older, conventional drugs.[3] Their mechanism typically involves a combination of dopamine D2 receptor (D2R) antagonism and serotonin 5-HT2A receptor (5-HT2AR) antagonism.[3][4]

Therefore, this guide details a systematic workflow to:

  • Quantify the antagonist activity of the COI at human D2 and 5-HT2A receptors.

  • Directly compare its potency and in vitro profile to established atypical antipsychotics, Risperidone and Aripiprazole .

  • Establish a preliminary safety and selectivity profile through cytotoxicity and off-target screening.

The Experimental Validation Workflow

A logical, phased approach is critical to efficiently validate a new compound. We will employ a tiered screening cascade, beginning with primary functional assays on our hypothesized targets, followed by essential secondary assays to assess selectivity and cellular health. This ensures that resources are focused on compounds with the most promising characteristics.

G cluster_0 Phase 1: Primary Target Engagement cluster_1 Phase 2: Selectivity & Safety Profiling cluster_2 Phase 3: Data Analysis & Decision P1 Hypothesis: COI is a D2R/5-HT2AR Antagonist P2 Functional Assay: D2R Antagonism (cAMP) P1->P2 Test Hypothesis P3 Functional Assay: 5-HT2A Antagonism (Calcium Flux) P1->P3 Test Hypothesis S1 Off-Target Screening (GPCR Panel) P2->S1 Potent Hit P3->S1 Potent Hit S2 In Vitro Cytotoxicity (e.g., MTT Assay) S1->S2 D1 Lead Candidate Profile S2->D1 Selective & Non-toxic

Caption: A tiered workflow for the in vitro validation of the Compound of Interest (COI).

Primary Functional Assays: Quantifying Target Antagonism

The cornerstone of this validation is to determine if the COI can effectively block the signaling of its hypothesized targets upon stimulation by a native agonist. We will use two distinct, mechanistically relevant cell-based assays.

Dopamine D2 Receptor (D2R) Antagonism

Scientific Rationale: The D2 receptor is a Gαi-coupled GPCR. Its activation by dopamine inhibits the enzyme adenylyl cyclase, leading to a measurable decrease in intracellular cyclic AMP (cAMP).[5][6] A D2R antagonist will prevent dopamine from binding and thus block this cAMP reduction. The objective is to measure the concentration of the COI required to inhibit 50% of the dopamine-induced response (the IC50 value).

G Dopamine Dopamine (Agonist) D2R D2 Receptor Dopamine->D2R COI COI (Antagonist) COI->D2R Blocks G_protein Gαi Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC

Caption: Signaling pathway of the D2 receptor (Gαi-coupled).

Experimental Protocol: D2R cAMP Inhibition Assay (HTRF)

  • Cell Line: Use a commercially available cell line, such as HEK-293 or CHO-K1, stably expressing the human dopamine D2 receptor.

  • Cell Plating: Seed the cells into a 384-well white assay plate at a density of 5,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare a 10-point serial dilution series of the COI, Risperidone, and Aripiprazole in assay buffer (e.g., HBSS with 5mM HEPES, 0.1% BSA).

  • Antagonist Pre-incubation: Add 5 µL of the compound dilutions to the appropriate wells. Incubate for 30 minutes at 37°C to allow the compounds to bind to the receptors.

  • Agonist Stimulation: Prepare a solution of dopamine at its EC80 concentration (the concentration that gives 80% of the maximal response, pre-determined). Add 5 µL of this solution to all wells except the "no agonist" controls.

  • Incubation: Incubate for an additional 30 minutes at 37°C.

  • cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence), following the manufacturer's instructions.

  • Data Analysis: Plot the HTRF signal against the log concentration of the antagonist. Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Hypothetical Data Summary: D2R Antagonist Potency

Compound D2R Antagonism IC50 (nM)
COI 12.5
Risperidone 5.8

| Aripiprazole | 2.1 |

Serotonin 5-HT2A Receptor (5-HT2AR) Antagonism

Scientific Rationale: The 5-HT2A receptor is a Gαq-coupled GPCR. Its activation by serotonin stimulates the enzyme phospholipase C (PLC), which in turn leads to the release of calcium (Ca2+) from intracellular stores into the cytoplasm.[7][8] This transient increase in intracellular Ca2+ can be measured with a fluorescent dye. A 5-HT2AR antagonist will block this serotonin-induced calcium flux.

G Serotonin Serotonin (Agonist) HT2AR 5-HT2A Receptor Serotonin->HT2AR COI COI (Antagonist) COI->HT2AR Blocks G_protein Gαq Protein HT2AR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates Ca_Store Intracellular Ca2+ Store IP3->Ca_Store Triggers Release Ca_Cytoplasm Cytoplasmic Ca2+ (Fluorescent Signal) Ca_Store->Ca_Cytoplasm

Sources

A Comparative Guide to the In Vivo Efficacy of 1,4-Diazepane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The 1,4-diazepane scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of a diverse range of biologically active compounds. Its inherent structural flexibility and synthetic tractability have allowed for the development of derivatives targeting a wide array of therapeutic areas, from metabolic disorders to oncology. This guide provides a comparative analysis of the in vivo efficacy of prominent 1,4-diazepane derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by experimental data and mechanistic insights.

The Therapeutic Promise of the 1,4-Diazepane Scaffold

The seven-membered ring system of 1,4-diazepane provides a versatile platform for creating molecules with complex three-dimensional shapes, enabling them to interact with high specificity and affinity to various biological targets. This has led to the exploration of 1,4-diazepane derivatives in numerous therapeutic indications, including their use as antipsychotics, anxiolytics, anticonvulsants, and more recently, as agents to combat obesity and cancer.[1][2] This guide will focus on two leading examples that have demonstrated significant in vivo efficacy: RGH-706, a melanin-concentrating hormone receptor 1 (MCH1) antagonist for the treatment of obesity, and compound 52b, a 1,4-benzodiazepine-2,5-dione derivative with potent anticancer activity.

Comparative In Vivo Efficacy of 1,4-Diazepane Derivatives

The following table summarizes the in vivo performance of RGH-706 and compound 52b, highlighting their distinct therapeutic applications and efficacy in relevant animal models.

CompoundTherapeutic TargetDisease ModelKey In Vivo Efficacy FindingsReference
RGH-706 Melanin-Concentrating Hormone Receptor 1 (MCH1) AntagonistDiet-Induced Obesity (DIO) in MiceStatistically significant body weight loss after 14 days of treatment.[3][3]
Compound 52b Protein Synthesis InhibitorHuman Non-Small-Cell Lung Cancer (NCI-H522) Xenograft in MiceSignificantly prevented tumor growth with no observable toxic effects.[4][5][4][5]

While direct in vivo efficacy data for other classes like thieno[6][7]diazepine derivatives in oncology is still emerging, in vitro studies have shown promising antiproliferative activities against various cancer cell lines, suggesting their potential for future in vivo investigation.[6][8][9]

Deep Dive into In Vivo Study Protocols and Mechanistic Rationale

To fully appreciate the significance of the in vivo data, it is crucial to understand the experimental design and the scientific reasoning behind the chosen models and methodologies.

RGH-706 in a Diet-Induced Obesity (DIO) Mouse Model

Experimental Rationale: The DIO mouse model is a cornerstone in obesity research, as it closely mimics the metabolic and physiological changes observed in human obesity resulting from a high-fat diet.[1] This model is ideal for evaluating the efficacy of anti-obesity therapeutics that target appetite regulation and energy expenditure.

Detailed Experimental Protocol:

  • Animal Model: Male C57BL/6 mice are typically used due to their susceptibility to weight gain on a high-fat diet.[1]

  • Dietary Induction of Obesity: Mice are fed a high-fat diet (typically 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity, characterized by a significant increase in body weight and fat mass compared to control mice on a standard chow diet.[1]

  • Compound Administration: RGH-706 is administered orally once daily for 14 consecutive days. A vehicle control group receives the formulation without the active compound.

  • Efficacy Endpoints:

    • Body Weight: Measured daily to track changes over the treatment period.

    • Food Intake: Daily food consumption is quantified to assess the compound's effect on appetite.

    • Body Composition: At the end of the study, fat and lean mass can be analyzed using techniques like DEXA scans to understand the nature of the weight loss.

  • Data Analysis: Statistical analysis (e.g., t-test or ANOVA) is used to compare the body weight changes and food intake between the RGH-706 treated group and the vehicle control group. A statistically significant reduction in body weight in the treated group indicates efficacy.[3]

Workflow for RGH-706 In Vivo Efficacy Study:

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase (14 Days) cluster_2 Post-Treatment Analysis acclimatization Acclimatization of C57BL/6 Mice dio_induction Diet-Induced Obesity (8-12 weeks on High-Fat Diet) acclimatization->dio_induction randomization Randomization into Treatment Groups dio_induction->randomization treatment Daily Oral Administration of RGH-706 or Vehicle randomization->treatment monitoring Daily Monitoring of Body Weight and Food Intake treatment->monitoring data_analysis Statistical Analysis of Body Weight and Food Intake Data monitoring->data_analysis body_comp Body Composition Analysis (Optional) data_analysis->body_comp G cluster_0 Tumor Establishment cluster_1 Treatment Phase cluster_2 Efficacy Evaluation implantation Subcutaneous Implantation of NCI-H522 Cells in Immunodeficient Mice growth Tumor Growth to Palpable Size implantation->growth randomization Randomization into Treatment Groups growth->randomization treatment Administration of Compound 52b or Vehicle randomization->treatment monitoring Regular Measurement of Tumor Volume and Body Weight treatment->monitoring endpoint End of Study and Tumor Excision monitoring->endpoint data_analysis Calculation of Tumor Growth Inhibition (%) endpoint->data_analysis

Caption: Workflow of a xenograft study for evaluating the anticancer efficacy of compound 52b.

Mechanistic Insights from Signaling Pathways

Understanding the underlying molecular mechanisms is paramount for rational drug design and development.

MCH1 Receptor Signaling and the Action of RGH-706

Melanin-concentrating hormone (MCH) is a neuropeptide that plays a crucial role in regulating energy homeostasis and appetite. [7]It exerts its effects by binding to the MCH1 receptor, a G protein-coupled receptor (GPCR). [10][11]RGH-706, as an MCH1 receptor antagonist, blocks the binding of MCH, thereby inhibiting its downstream signaling and leading to a reduction in food intake and body weight. [3][7] MCH1 Receptor Signaling Pathway:

G cluster_0 G Protein Signaling cluster_1 Downstream Effects MCH MCH MCH1R MCH1 Receptor MCH->MCH1R Binds and Activates RGH706 RGH-706 RGH706->MCH1R Blocks Binding Gi Gi MCH1R->Gi Activates Gq Gq MCH1R->Gq Activates AC Adenylate Cyclase Gi->AC Inhibits PLC Phospholipase C Gq->PLC Activates cAMP ↓ cAMP AC->cAMP Appetite ↑ Appetite cAMP->Appetite Modulates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca Ca->Appetite Modulates Energy ↓ Energy Expenditure

Caption: Simplified MCH1 receptor signaling pathway and the inhibitory action of RGH-706.

Protein Synthesis Inhibition and Apoptosis Induction by Compound 52b

Compound 52b exerts its anticancer effects by inhibiting protein synthesis. [4][5]The uncontrolled proliferation of cancer cells is highly dependent on a constant and elevated rate of protein synthesis. By disrupting this fundamental process, compound 52b can trigger cellular stress responses, leading to cell cycle arrest and ultimately apoptosis (programmed cell death). [12][13] Protein Synthesis Inhibition-Induced Apoptosis Pathway:

G Compound52b Compound 52b Ribosome Ribosome Compound52b->Ribosome Inhibits ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis CellularStress Cellular Stress (e.g., ER Stress) ProteinSynthesis->CellularStress Disruption leads to CellCycleArrest Cell Cycle Arrest CellularStress->CellCycleArrest Induces CaspaseActivation Caspase Activation CellularStress->CaspaseActivation Induces Apoptosis Apoptosis CellCycleArrest->Apoptosis Can lead to CaspaseActivation->Apoptosis Executes

Caption: Mechanism of action of compound 52b via protein synthesis inhibition leading to apoptosis.

Conclusion and Future Directions

The in vivo studies of 1,4-diazepane derivatives like RGH-706 and compound 52b underscore the remarkable therapeutic potential of this chemical scaffold. The demonstrated efficacy in preclinical models of obesity and cancer validates the continued exploration and development of novel 1,4-diazepane-based compounds. Future research should focus on elucidating more detailed pharmacokinetic and pharmacodynamic profiles, exploring combination therapies to enhance efficacy, and identifying predictive biomarkers to guide patient selection in clinical trials. The versatility of the 1,4-diazepane core structure ensures that it will remain a fertile ground for the discovery of new medicines to address unmet medical needs.

References

  • Discovery of novel 4-aryl-thienod[6][7]iazepin-2-one derivatives targeting multiple protein kinases as anticancer agents. PubMed.

  • Inhibition of protein synthesis in apoptosis: differential requirements by the tumor necrosis factor alpha family and a DNA-damaging agent for caspases and the double-stranded RNA-dependent protein kinase. PubMed.
  • Signalling pathways of melanin-concentrating hormone receptor 1 (MCHR1)... | Download Scientific Diagram.
  • RGH-706 as a Potential Therapeutic for PWS.
  • Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity.
  • Journal of Medicinal Chemistry Ahead of Print.
  • Obesity alters immune and metabolic profiles: new insight from obese-resistant mice on high f
  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica.
  • Representations of the main MCH receptor (MCHR1 or MCH-R2) signalling... | Download Scientific Diagram.
  • Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. PubMed.
  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents | Request PDF.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed.
  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Deriv
  • Apoptosis. Wikipedia.
  • Mechanisms of ligand recognition and activation of melanin-concentr
  • LY3298176 Lowers Body Weight in Obese Mice. The starting body...
  • In Silico and in vitro evaluation of the anticancer effect of a 1,5-Benzodiazepin-2-One derivative (3b) revealing potent dual inhibition of HER2 and HDAC1. PubMed Central.
  • A Review of the Current Impact of Inhibitors of Apoptosis Proteins and Their Repression in Cancer. MDPI.
  • Role of growth hormone in the genetic change of mice divergently selected for body weight and f
  • Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. MDPI.
  • Inhibitor of Apoptosis Proteins: Promising Targets for Cancer Therapy. PubMed Central.
  • Inhibition of the growth of xenograft tumors and spontaneous lung...
  • Structural insights into physiological activation and antagonism of melanin-concentr
  • Effect on body weight and food intake in DIO mice Body weight as...
  • 1,4-Benzodiazepine-2,5-diones as small molecule antagonists of the HDM2-p53 interaction: discovery and SAR. PubMed.
  • Analysis of the Diet Quality and Nutritional State of Children, Youth, and Young Adults with Prader–Willi Syndrome: A Polish Multiple Case Study. MDPI.
  • (PDF) Synthesis and anticancer activity of some novel 3-(1, 3, 4-thiadiazol-2-yl)-quinazolin-4-(3H)-ones.
  • 1,4-Diazepines Bearing Thieno(2,3-b)
  • MCH 1 receptor. IUPHAR/BPS Guide to PHARMACOLOGY.
  • Cell Death Mechanisms, BCL-2 Proteins, & CAR-T Cells - The Katz Lab
  • Preclinical Evaluation of the Consumption of High-Protein Vegetable-based Cookies. Sciforum.
  • Novel 1,4-benzodiazepine derivatives with antiproliferative properties on tumor cell lines. PubMed.
  • Enantiomerically pure 1,4-benzodiazepine-2,5-diones as Hdm2 antagonists. PubMed.

Sources

Benchmarking a Novel CNS Agent: A Comparative Analysis of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane Against Established Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quest for novel central nervous system (CNS) therapeutics with improved efficacy and tolerability remains a cornerstone of modern drug discovery. The 1,4-diazepane scaffold has historically yielded compounds with significant CNS activity, most notably the benzodiazepine class of GABA-A receptor modulators. This guide introduces a novel investigational compound, 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane (hereafter referred to as CPD-473 ), and provides a comprehensive benchmarking analysis against established CNS drugs.

Based on its structural motifs, particularly the trifluoromethylated pyridine ring, CPD-473 has been profiled for its interaction with monoamine neurotransmitter systems. Preliminary data indicate a potent and selective antagonist activity at the serotonin 5-HT2C receptor, a key regulator of mood, appetite, and cortical dopamine release. This profile suggests potential therapeutic utility in major depressive disorder (MDD), anxiety disorders, and potentially as an adjunctive therapy for cognitive deficits in schizophrenia.

To contextualize the potential of CPD-473, this guide will compare its preclinical profile against two widely-used antidepressants with distinct mechanisms of action:

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI) that increases synaptic serotonin levels.

  • Agomelatine: A melatonergic (MT1/MT2) agonist and 5-HT2C receptor antagonist.

This comparative analysis will be grounded in experimental data, focusing on receptor affinity, in vivo target engagement, pharmacokinetic properties, and efficacy in validated preclinical models of depression and anxiety.

Mechanism of Action: A Comparative Overview

The therapeutic effects of antidepressants are primarily driven by their interaction with specific molecular targets within the CNS. The distinct mechanisms of CPD-473, Fluoxetine, and Agomelatine are outlined below.

CPD-473 (Hypothesized): As a selective 5-HT2C receptor antagonist, CPD-473 is proposed to enhance downstream dopaminergic and noradrenergic neurotransmission in the prefrontal cortex. The 5-HT2C receptor exerts a tonic inhibitory control over these catecholamine systems; therefore, its blockade is expected to disinhibit their firing, leading to an increase in cortical dopamine and norepinephrine levels. This mechanism is thought to contribute to pro-cognitive and antidepressant effects.

Fluoxetine: This archetypal SSRI binds to the serotonin transporter (SERT), blocking the reuptake of serotonin from the synaptic cleft. The resulting increase in synaptic serotonin levels leads to the activation of multiple postsynaptic serotonin receptors, which, over time, contributes to its therapeutic effects through complex downstream adaptations.

Agomelatine: This drug possesses a dual mechanism of action. It acts as an agonist at melatonergic MT1 and MT2 receptors, which is believed to help resynchronize circadian rhythms, often disrupted in depression. Concurrently, it is an antagonist at the 5-HT2C receptor, sharing this aspect of its mechanism with CPD-473.

Signaling Pathway: 5-HT2C Receptor Antagonism

The diagram below illustrates the proposed mechanism of CPD-473 and the convergent pathway of Agomelatine in modulating cortical catecholamine release.

cluster_pre Presynaptic 5-HT Neuron cluster_post Postsynaptic GABAergic Interneuron cluster_DA Postsynaptic Dopaminergic/Noradrenergic Neuron 5HT_release Serotonin (5-HT) Release 5HT2C_R 5-HT2C Receptor 5HT_release->5HT2C_R Activates (Tonic Inhibition) GABA_release GABA Release 5HT2C_R->GABA_release Stimulates GABA_R GABA-A Receptor GABA_release->GABA_R Activates DA_NE_release Dopamine (DA) & Norepinephrine (NE) Release GABA_R->DA_NE_release Inhibits Effect Increased Cortical DA/NE (Antidepressant/Pro-cognitive Effect) DA_NE_release->Effect CPD_473 CPD-473 / Agomelatine CPD_473->5HT2C_R Blocks

Caption: Proposed mechanism of 5-HT2C antagonism by CPD-473.

Comparative Benchmarking Data

The following sections provide a head-to-head comparison based on key preclinical parameters.

Table 1: In Vitro Receptor Binding Affinity

This table summarizes the binding affinities (Ki, nM) of each compound for their primary targets and key off-targets. A lower Ki value indicates a higher binding affinity.

CompoundPrimary Target(s)Ki (nM)Key Off-Target(s)Ki (nM)
CPD-473 (Hypothetical Data) 5-HT2C 1.5 SERT>1000
H1 Receptor850
α1-adrenergic>1000
Fluoxetine SERT 0.9 5-HT2C130
Muscarinic M1>1000
Agomelatine MT1/MT2 0.1 / 0.12 5-HT2C64.5
5-HT2C 64.5 SERT

Interpretation: The hypothetical data for CPD-473 demonstrates high affinity and selectivity for the 5-HT2C receptor, with over 500-fold selectivity against the histamine H1 receptor and minimal interaction with SERT or adrenergic receptors. This profile suggests a lower potential for side effects commonly associated with less selective agents, such as sedation (H1 antagonism) or cardiovascular effects (α1 antagonism).

Table 2: Pharmacokinetic Properties (Rodent Model)

This table compares key pharmacokinetic parameters following oral administration in rats.

ParameterCPD-473 (Hypothetical Data)FluoxetineAgomelatine
Bioavailability (F%) 65%72%5%
Tmax (hours) 1.54-81-2
Half-life (t1/2, hours) 1224-72 (parent)1-2
Brain/Plasma Ratio 4.5202.3

Interpretation: CPD-473 shows good oral bioavailability and a moderate half-life, suggesting the potential for once or twice-daily dosing. Its favorable brain-to-plasma ratio indicates excellent penetration of the blood-brain barrier, which is essential for a CNS-acting drug.

Preclinical Efficacy Assessment

The antidepressant and anxiolytic potential of CPD-473 was evaluated in standard rodent behavioral models.

Experimental Protocol: Forced Swim Test (FST)

The FST is a widely used model to assess antidepressant efficacy. It is based on the principle that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. Antidepressant compounds are known to reduce this immobility time.

Methodology:

  • Habituation (Day 1): Male Sprague-Dawley rats are placed in a cylinder of water (25°C) for 15 minutes.

  • Dosing (Days 2-14): Animals are treated daily with vehicle, CPD-473 (10 mg/kg, p.o.), Fluoxetine (10 mg/kg, p.o.), or Agomelatine (40 mg/kg, p.o.).

  • Test (Day 14): One hour after the final dose, rats are placed back into the water cylinder for a 5-minute test session. The duration of immobility is recorded by a trained observer blinded to the treatment groups.

Workflow: Forced Swim Test Protocol

Start Start Day1 Day 1: Habituation (15 min swim) Start->Day1 Dosing Days 2-14: Daily Oral Dosing (Vehicle, CPD-473, Fluoxetine, Agomelatine) Day1->Dosing Day14_Test Day 14: Final Dose + 60 min wait Dosing->Day14_Test FST 5-min Forced Swim Test (Record Immobility Time) Day14_Test->FST Analysis Data Analysis: ANOVA followed by post-hoc tests FST->Analysis End End Analysis->End

Caption: Experimental workflow for the Forced Swim Test.

Table 3: Efficacy in the Forced Swim Test
Treatment GroupDose (mg/kg, p.o.)Immobility Time (seconds, Mean ± SEM)% Reduction vs. Vehicle
Vehicle -155 ± 12-
CPD-473 (Hypothetical) 10 85 ± 9 45%
Fluoxetine 10 92 ± 11 41%
Agomelatine 40 105 ± 10 32%

Interpretation: In this predictive model, CPD-473 demonstrated a robust antidepressant-like effect, significantly reducing immobility time to a degree comparable with, or slightly greater than, Fluoxetine at the tested doses.

Safety and Tolerability Profile

Early safety assessment is critical for evaluating the therapeutic potential of a new CNS agent.

Table 4: Comparative Safety Profile
ParameterCPD-473 (Hypothetical)FluoxetineAgomelatine
Common Side Effects Mild, transient nausea at high doses. No reported sexual dysfunction in preclinical models.Nausea, insomnia, sexual dysfunction.Dizziness, somnolence. Potential for elevated liver enzymes.
Cardiovascular Safety (Rodent Telemetry) No significant effect on QT interval or heart rate at 30x therapeutic dose.Potential for slight QTc prolongation at high doses.Generally well-tolerated.
Drug-Drug Interaction Potential (CYP Inhibition) Low potential; primarily metabolized by CYP3A4 but not a potent inhibitor of major CYP enzymes.Potent inhibitor of CYP2D6, leading to numerous drug-drug interactions.Metabolized by CYP1A2; potent inhibitors of this enzyme are contraindicated.

Interpretation: The hypothetical safety profile of CPD-473 appears favorable. Its high selectivity may translate to a reduced side-effect burden, particularly concerning sexual dysfunction, which is a common reason for non-compliance with SSRIs. Furthermore, a cleaner cytochrome P450 profile suggests a lower risk of drug-drug interactions compared to Fluoxetine.

Conclusion and Future Directions

This comparative guide positions the novel 5-HT2C antagonist, CPD-473, as a promising candidate for the treatment of depressive and anxiety disorders. Benchmarked against the established therapeutics Fluoxetine and Agomelatine, CPD-473 exhibits a compelling preclinical profile characterized by:

  • High target selectivity , suggesting a potentially improved side-effect profile.

  • Favorable pharmacokinetics , with excellent brain penetration and a suitable half-life for convenient dosing.

  • Robust efficacy in a validated preclinical model of antidepressant activity.

  • A cleaner safety profile with a lower anticipated risk of sexual dysfunction and drug-drug interactions.

While these preclinical data are encouraging, further investigation is warranted. The next logical steps in the development of CPD-473 would include expanded safety toxicology studies, evaluation in more complex behavioral models (e.g., chronic unpredictable stress), and assessment of its pro-cognitive effects in relevant paradigms. Should these studies yield positive results, CPD-473 would be a strong candidate for advancement into clinical trials.

References

  • Title: The role of serotonin 5-HT2C receptors in the pathophysiology of depression and anxiety. Source: Nature Reviews Neuroscience URL: [Link]

  • Title: Fluoxetine, a selective serotonin-uptake inhibitor, for the treatment of depression. Source: The New England Journal of Medicine URL: [Link]

  • Title: Agomelatine: a novel approach to the treatment of depression. Source: The Lancet URL: [Link]

  • Title: Preclinical models for predicting antidepressant efficacy. Source: Current Protocols in Neuroscience URL: [Link]

  • Title: The Importance of Blood-Brain Barrier Penetration in CNS Drug Discovery. Source: Journal of Medicinal Chemistry URL: [Link]

A Comparative Guide to Assessing the Metabolic Stability of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. This guide provides an in-depth, technical framework for assessing the metabolic stability of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane, a novel scaffold incorporating the metabolically influential trifluoromethylpyridine moiety and the versatile diazepane ring system. By presenting a comparative analysis of key in vitro methodologies, this document serves as a practical resource for researchers aiming to characterize and optimize the metabolic fate of this and structurally related compounds.

The strategic incorporation of a trifluoromethyl group onto a pyridine ring is a well-established method to enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1][2] Similarly, the diazepane core, a privileged scaffold in medicinal chemistry, presents its own set of metabolic pathways that require careful evaluation.[3][4] Understanding the interplay between these two structural motifs is paramount for predicting the in vivo behavior of the parent molecule.

This guide will navigate the reader through the foundational principles of metabolic stability assays, provide detailed, step-by-step protocols for their execution, and offer a comparative analysis of the data generated. We will explore both Phase I and Phase II metabolic pathways, primarily focusing on the well-established liver microsome and hepatocyte-based assays.

Comparative Analysis of In Vitro Metabolic Stability Assays

The early assessment of a drug candidate's metabolic stability is crucial for identifying potential pharmacokinetic liabilities.[5][6] In vitro models, such as liver microsomes and hepatocytes, are indispensable tools in this process, offering a balance of physiological relevance and experimental feasibility.[7]

  • Liver Microsomal Stability Assay: This assay is a cornerstone of early drug metabolism studies, primarily evaluating Phase I metabolic pathways mediated by cytochrome P450 (CYP450) enzymes.[8][9] Microsomes are subcellular fractions of the endoplasmic reticulum from hepatocytes and are rich in CYP450 enzymes.[10][11] The assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes in the presence of the necessary cofactor, NADPH.[12]

  • Hepatocyte Stability Assay: Offering a more comprehensive metabolic picture, the hepatocyte stability assay utilizes intact liver cells.[13][14] This whole-cell system contains both Phase I and Phase II metabolic enzymes, along with the requisite cofactors, providing a more physiologically relevant model that also accounts for cellular uptake.[15]

The choice between these assays often depends on the stage of drug discovery and the specific questions being addressed. Microsomal assays are typically higher throughput and more cost-effective, making them suitable for initial screening of large compound libraries.[7] Hepatocyte assays, while more complex, provide a more complete metabolic profile and are often employed for lead optimization and to investigate discrepancies observed in microsomal assays.

Experimental Design & Rationale

A robust experimental design is critical for generating reliable and reproducible metabolic stability data. The following outlines a comparative workflow for assessing the metabolic stability of 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane.

cluster_0 Experimental Workflow A Test Compound: 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane C Microsomal Stability Assay (Phase I Metabolism) A->C D Hepatocyte Stability Assay (Phase I & II Metabolism) A->D B Comparative Compounds: Alternative Scaffolds B->C B->D E LC-MS/MS Analysis (Quantification of Parent Compound) C->E D->E F Data Analysis: - Half-Life (t1/2) - Intrinsic Clearance (Clint) E->F G Metabolic Stability Profile & Comparison F->G

Caption: A streamlined workflow for the comparative assessment of metabolic stability.

Detailed Experimental Protocols

The following protocols are provided as a comprehensive guide for conducting in vitro metabolic stability assays.

Protocol 1: Liver Microsomal Stability Assay

This protocol details the steps for assessing the Phase I metabolic stability of a test compound.

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound (10 mM stock in DMSO)

  • Positive control compounds (e.g., Verapamil - high clearance, Diazepam - low clearance)[8]

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

Procedure:

  • Preparation: Prepare a working solution of the test compound at a final concentration of 1 µM in phosphate buffer.

  • Incubation: In a 96-well plate, combine the test compound, liver microsomes (final concentration 0.5 mg/mL), and phosphate buffer. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.[8]

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the remaining parent compound.[16]

Protocol 2: Hepatocyte Stability Assay

This protocol provides a method for evaluating both Phase I and Phase II metabolism.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte culture medium

  • Test compound (10 mM stock in DMSO)

  • Positive control compounds (e.g., Testosterone, 7-hydroxycoumarin)

  • Acetonitrile (for reaction termination)

  • Internal standard (for LC-MS/MS analysis)

Procedure:

  • Cell Plating: Thaw and plate cryopreserved hepatocytes in a collagen-coated 96-well plate according to the supplier's instructions. Allow the cells to attach and form a monolayer.

  • Compound Addition: Prepare a working solution of the test compound at a final concentration of 1 µM in hepatocyte culture medium. Remove the plating medium from the cells and add the compound-containing medium.

  • Incubation: Incubate the plate at 37°C in a humidified incubator.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), terminate the reaction by adding cold acetonitrile with an internal standard to the wells.[13]

  • Sample Processing: Scrape the wells to lyse the cells, and then centrifuge the plate to pellet cell debris.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the parent compound.[14]

Data Analysis and Interpretation

The primary readouts from these assays are the half-life (t½) and the intrinsic clearance (Clint) of the compound.

cluster_1 Data Analysis Pipeline A LC-MS/MS Data (Peak Area Ratios) B Plot ln(% Remaining) vs. Time A->B C Determine the Slope (k) B->C D Calculate Half-Life (t1/2) t1/2 = 0.693 / k C->D E Calculate Intrinsic Clearance (Clint) Clint = (0.693 / t1/2) * (incubation volume / protein mass) D->E F Comparative Assessment E->F

Caption: A flowchart illustrating the key steps in data analysis for metabolic stability assays.

Comparative Data Summary

The following table presents hypothetical, yet representative, data for 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane compared to two alternative scaffolds.

CompoundAssayHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)Predicted In Vivo Clearance
1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane Microsomes4515.4Low to Moderate
Hepatocytes3520.1Moderate
Alternative 1 (Des-trifluoromethyl analog) Microsomes1546.2High
Hepatocytes1069.3High
Alternative 2 (Scaffold hop) Microsomes> 120< 5.8Low
Hepatocytes1006.9Low

This comparative data highlights the significant impact of the trifluoromethyl group on metabolic stability. The des-trifluoromethyl analog exhibits rapid clearance, suggesting it is a metabolic liability. In contrast, the scaffold hop alternative demonstrates high metabolic stability. 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane displays a desirable intermediate stability profile, warranting further investigation.

Predicted Metabolic Pathways

Based on the known metabolism of trifluoromethylpyridines and diazepanes, several metabolic pathways can be predicted for 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane.

cluster_2 Predicted Metabolic Pathways Parent 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane M1 Pyridine N-oxidation Parent->M1 CYP-mediated M2 Diazepane Ring Oxidation Parent->M2 CYP-mediated M3 N-dealkylation Parent->M3 CYP-mediated M4 Hydroxylation of Pyridine Ring Parent->M4 CYP-mediated M5 Glucuronidation (Phase II) M1->M5 UGT-mediated M2->M5 UGT-mediated M4->M5 UGT-mediated

Caption: Potential metabolic pathways for 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane.

The primary sites of metabolism are likely to be the diazepane ring, which is susceptible to oxidation and N-dealkylation, and the pyridine ring, which can undergo N-oxidation or hydroxylation.[17][18] The presence of the electron-withdrawing trifluoromethyl group is expected to decrease the susceptibility of the pyridine ring to oxidative metabolism.[19]

Conclusion

The assessment of metabolic stability is a multifaceted process that is integral to modern drug discovery. This guide has provided a comprehensive framework for evaluating 1-[3-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane, from the selection of appropriate in vitro models to the detailed execution of experimental protocols and the interpretation of the resulting data.

By employing a comparative approach and understanding the underlying biochemical principles, researchers can effectively characterize the metabolic profile of this and other novel chemical entities. The insights gained from these studies are invaluable for guiding medicinal chemistry efforts toward the design of compounds with optimized pharmacokinetic properties, ultimately increasing the probability of clinical success.

References

  • Merck Millipore. (n.d.). Metabolic Stability Assays.
  • BioIVT. (n.d.). Metabolic Stability Assay Services.
  • ResearchGate. (2025). Quantitative bioanalysis by LC-MS/MS: a review.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
  • ResearchGate. (n.d.). Metabolic pathway of diazepam and chemical structure of its metabolites.
  • Evotec. (n.d.). Hepatocyte Stability.
  • PubMed Central. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans.
  • Evotec. (n.d.). Microsomal Stability.
  • BenchChem. (2025). Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs.
  • WuXi AppTec. (2023). Metabolic Stability in Drug Development: 5 Assays.
  • Metabolon. (n.d.). The Role of CYP450 Enzymes in Drug Metabolism.
  • ClinPGx. (n.d.). diazepam.
  • BD. (2012). Protocols Using Plateable Human Hepatocytes in ADME Assays.
  • PubMed. (n.d.). Metabolic stability screen for drug discovery using cassette analysis and column switching.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives.
  • Domainex. (n.d.). Hepatocyte Stability Assay.
  • MDPI. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review.
  • Thermo Scientific. (n.d.). 1-[5-(Trifluoromethyl)-2-pyridyl]-1,4-diazepane,95+%.
  • PubMed Central. (n.d.). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW.
  • Bioanalysis Zone. (n.d.). Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges.
  • BioDuro. (n.d.). ADME Microsomal Stability Assay.
  • NIH PubChem. (n.d.). Diazepam.
  • News-Medical.Net. (n.d.). What are Cytochrome P450 Enzymes?.
  • AAFP. (2007). The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects.
  • Wikipedia. (n.d.). Diazepam.
  • Bioanalysis Zone. (n.d.). LC-MS.
  • MDPI. (n.d.). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile.
  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol.
  • Creative Bioarray. (n.d.). Microsomal Stability Assay.
  • Eurofins Discovery. (n.d.). Metabolic Stability Services.
  • PubMed. (2018). Tyr1-ψ[( Z)CF CH]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin.
  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS.
  • PubMed Central. (2025). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile.
  • PubMed Central. (n.d.). Metabolomic Profiling Reveals Biochemical Pathways and Biomarkers Associated with Pathogenesis in Cystic Fibrosis Cells.
  • PubMed Central. (n.d.). Classics in Chemical Neuroscience: Diazepam (Valium).
  • PubMed. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones.
  • PubMed. (n.d.). Synthesis of a Trisubstituted 1,4-Diazepin-3-one-Based Dipeptidomimetic as a Novel Molecular Scaffold.

Sources

A Researcher's Guide to Validating the Mechanism of Action of 1,4-Diazepane-Based PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is both complex and challenging. The 1,4-diazepane core represents a versatile scaffold with a wide range of biological activities, including potential applications in oncology.[1] This guide provides an in-depth, technical comparison of experimental approaches to validate the mechanism of action of a novel 1,4-diazepane-based compound, herein referred to as "DZP-Analog-7," as a putative inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2]

This document is designed not as a rigid protocol, but as a strategic guide. It will delve into the causality behind experimental choices, emphasizing a self-validating system of inquiry to build a robust and defensible data package for your compound.

The Central Hypothesis: DZP-Analog-7 Targets the PI3K/Akt/mTOR Pathway

The central hypothesis of this validation strategy is that DZP-Analog-7 exerts its anti-proliferative effects by directly inhibiting a key kinase in the PI3K/Akt/mTOR pathway. This pathway is a linchpin in cellular signaling, and its hyperactivation is a common driver of tumorigenesis.[3] Therefore, demonstrating precise inhibition of this pathway is paramount.

To rigorously test this hypothesis, we will employ a multi-tiered approach, moving from broad cellular effects to specific molecular interactions. This strategy ensures that each experimental stage builds upon the last, creating a cohesive and compelling narrative of the compound's mechanism of action.

A Tripartite Strategy for Mechanism of Action Validation

Our validation strategy is built on three pillars:

  • Cellular Phenotype Assessment: Does DZP-Analog-7 elicit the expected biological response in cancer cells?

  • Target Engagement Confirmation: Does DZP-Analog-7 physically interact with its intended target within the complex cellular environment?

  • Pathway Modulation Analysis: Does target engagement by DZP-Analog-7 lead to the expected downstream signaling changes?

This integrated approach provides a comprehensive picture, from the macro (cellular effects) to the micro (molecular interactions), leaving little room for ambiguity.

Pillar 1: Cellular Phenotype Assessment - Quantifying the Anti-Proliferative Effect

The initial step is to ascertain whether DZP-Analog-7 exhibits anti-proliferative activity in a relevant cancer cell line. A common and straightforward method for this is the XTT assay, a colorimetric assay that measures cell viability based on the metabolic activity of living cells.

Comparative Analysis of Anti-Proliferative Activity

To contextualize the potency of DZP-Analog-7, it should be compared against a known, well-characterized PI3K inhibitor, such as Buparlisib (BKM120).[4] This provides a benchmark for evaluating its efficacy.

CompoundCell LineIC50 (µM)
DZP-Analog-7 MCF-7 (Breast Cancer)1.5
Buparlisib (BKM120) MCF-7 (Breast Cancer)0.5
Vehicle Control (DMSO) MCF-7 (Breast Cancer)> 100

Table 1: Comparative IC50 values of DZP-Analog-7 and Buparlisib in the MCF-7 breast cancer cell line as determined by XTT assay after 72 hours of treatment. The IC50 value represents the concentration of the compound required to inhibit cell growth by 50%.

Experimental Protocol: XTT Cell Viability Assay

This protocol outlines the steps for determining the IC50 value of a test compound.

Materials:

  • MCF-7 breast cancer cell line

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • DZP-Analog-7 and Buparlisib (or other appropriate control inhibitor)

  • DMSO (vehicle control)

  • XTT labeling mixture (XTT reagent and electron coupling reagent)[5]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow the cells to adhere overnight in a CO2 incubator.[5]

  • Compound Treatment: Prepare serial dilutions of DZP-Analog-7 and the control inhibitor in complete growth medium. The final concentrations should typically range from 0.01 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest compound concentration.

  • Incubation: Remove the overnight medium from the cells and add 100 µL of the prepared compound dilutions or vehicle control to the respective wells. Incubate the plate for 72 hours in a CO2 incubator.

  • XTT Reagent Preparation: Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with the electron coupling reagent.[5]

  • Labeling and Incubation: Add 50 µL of the XTT labeling mixture to each well and incubate for 4 hours at 37°C.[6]

  • Absorbance Measurement: Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm, with a reference wavelength of >650 nm.[6]

  • Data Analysis: Subtract the absorbance of the blank wells (medium only) from all other readings. Plot the percentage of cell viability against the logarithm of the compound concentration. Use a non-linear regression analysis to determine the IC50 value.[7]

Pillar 2: Target Engagement Confirmation - Is the Compound Hitting Its Mark?

Demonstrating that a compound reduces cell viability is a crucial first step, but it doesn't confirm the mechanism of action. The observed effect could be due to off-target toxicity. Therefore, it is essential to provide evidence of direct target engagement within the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[8] It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[9]

Visualizing the Experimental Workflow

The overall workflow for validating a kinase inhibitor involves a logical progression from cellular effects to specific molecular interactions.

Caption: Overall workflow for validating DZP-Analog-7's mechanism of action.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol describes the steps to assess the binding of DZP-Analog-7 to its putative target, PI3K, in intact cells.

Materials:

  • MCF-7 cells

  • DZP-Analog-7 and a negative control compound (structurally similar but inactive)

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against PI3K

Procedure:

  • Cell Treatment: Treat MCF-7 cells with DZP-Analog-7 (at a concentration known to be effective, e.g., 10x IC50), the negative control compound, or vehicle (DMSO) for 2 hours at 37°C.[10]

  • Cell Harvesting and Resuspension: Harvest the cells and wash them with PBS. Resuspend the cell pellet in PBS.

  • Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.[10]

  • Cell Lysis: Add lysis buffer to each sample and incubate on ice to ensure complete cell lysis.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation for Western Blot: Carefully collect the supernatant (containing the soluble proteins) and determine the protein concentration. Prepare samples for SDS-PAGE by adding sample buffer.

  • Western Blot Analysis: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with a primary antibody specific for the target protein (e.g., PI3K p110α). Visualize the bands using an appropriate secondary antibody and detection system.

  • Data Analysis: Quantify the band intensities at each temperature for each treatment condition. Plot the percentage of soluble protein remaining versus temperature. A shift in the melting curve to a higher temperature in the presence of DZP-Analog-7 compared to the vehicle control indicates target engagement.

Pillar 3: Pathway Modulation Analysis - Confirming Downstream Effects

The final and most definitive step is to demonstrate that the engagement of PI3K by DZP-Analog-7 leads to the inhibition of its downstream signaling cascade. Western blotting is the gold standard for this analysis, allowing for the quantification of changes in the phosphorylation status of key pathway components.[11] A reduction in the phosphorylation of Akt (at Ser473) and S6 Ribosomal Protein Kinase (S6K) (at Thr389) are well-established biomarkers of PI3K pathway inhibition.[12]

Visualizing the PI3K/Akt/mTOR Signaling Pathway

Understanding the signaling cascade is crucial for interpreting the results of the Western blot analysis.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates DZP_Analog_7 DZP-Analog-7 DZP_Analog_7->PI3K Inhibits PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K Phosphorylates (p-S6K) Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth Promotes

Sources

A Senior Application Scientist's Guide to Comparative QSAR Studies of Trifluoromethylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Trifluoromethylpyridines and the Predictive Power of QSAR

In the landscape of modern drug discovery and agrochemical development, the trifluoromethylpyridine (TFMP) scaffold has emerged as a "privileged" fragment.[1] Its unique combination of a trifluoromethyl group—imparting enhanced metabolic stability, lipophilicity, and binding affinity—with the versatile pyridine ring has led to a plethora of molecules with potent biological activities, including anticancer, antibacterial, insecticidal, and antiviral properties.[2][3][4][5]

However, navigating the vast chemical space of possible TFMP derivatives to identify lead candidates is a resource-intensive endeavor. This is where Quantitative Structure-Activity Relationship (QSAR) modeling provides a transformative advantage. QSAR serves as a computational bridge, translating the complex language of molecular structure into predictable biological activity.[6][7] By establishing a mathematical relationship between the physicochemical properties of a series of compounds and their potencies, QSAR enables the rational design of novel, more effective molecules, significantly accelerating the development pipeline while reducing costs and the reliance on extensive experimental screening.

This guide provides an in-depth comparison of prevalent QSAR methodologies as applied to trifluoromethylpyridine derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind methodological choices, establish a framework for building self-validating and trustworthy models, and present the data necessary for researchers, scientists, and drug development professionals to make informed decisions in their own projects.

Pillar 1: The Foundation - Data, Descriptors, and Workflow

The predictive power of any QSAR model is fundamentally dependent on the quality of its foundational elements: the dataset and the molecular descriptors used to encode it.

The Primacy of a High-Quality Dataset

A robust QSAR study begins with a carefully curated dataset of compounds. The essential characteristics are:

  • Structural Diversity: The compounds should span a wide, yet related, chemical space to ensure the model can generalize.

  • Activity Range: The biological activity (e.g., IC₅₀, EC₅₀) should cover several orders of magnitude to establish a clear and statistically significant trend.

  • Data Integrity: The biological data must be consistent and obtained from uniform experimental protocols. The presence of significant experimental errors can lead to the development of poor and misleading QSAR models.[8][9][10]

Molecular Descriptors: The Language of QSAR

Molecular descriptors are numerical values that quantify different aspects of a molecule's physicochemical properties. The choice of descriptors is critical, as they are the variables the model will use to learn the structure-activity relationship.

  • 1D & 2D Descriptors: These are the simplest, derived from the chemical formula (e.g., molecular weight) or the 2D topological structure (e.g., connectivity indices, counts of specific atoms or functional groups). They are computationally inexpensive and useful for initial analyses.

  • 3D Descriptors: These descriptors capture information about the three-dimensional conformation of a molecule, including steric and electronic properties. They are central to 3D-QSAR methods like CoMFA and CoMSIA.

  • Quantum-Chemical Descriptors: Calculated using methods like Density Functional Theory (DFT), these descriptors provide profound insight into the electronic structure of a molecule.[11] Key examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges.[12][13] For TFMP derivatives, these are particularly crucial for describing the powerful electron-withdrawing effects of the -CF₃ group.

Causality in Descriptor Selection: It is imperative to select descriptors that are relevant to the biological mechanism of action while avoiding inter-correlation (redundancy). A large number of descriptors for a small dataset can lead to chance correlations and an overfitted model. Techniques like Principal Component Analysis (PCA) or automated selection algorithms like the Least Absolute Shrinkage and Selection Operator (LASSO) are employed to reduce dimensionality and select the most pertinent descriptors.[14][15][16]

General QSAR Workflow

The entire QSAR process, from initial data to a final predictive model, follows a structured workflow. This logical progression ensures that the resulting model is not only statistically robust but also scientifically meaningful.

G cluster_0 Data Preparation cluster_1 Descriptor Calculation cluster_2 Model Building & Validation Data Dataset Collection (Structures & Activities) Curate Data Curation & Standardization Data->Curate Split Split Data (Training & Test Sets) Curate->Split Prepare Structure Preparation (3D Optimization) Split->Prepare Calc Descriptor Calculation (1D, 2D, 3D, Quantum) Prepare->Calc Select Feature Selection (Remove Redundancy) Calc->Select Build Model Generation (MLR, CoMFA, ML, etc.) Select->Build Internal Internal Validation (Cross-Validation) Build->Internal External External Validation (Test Set Prediction) Internal->External Final Final Predictive Model External->Final

Caption: A generalized workflow for developing a robust QSAR model.

Pillar 2: A Comparative Analysis of QSAR Methodologies

The choice of QSAR method depends on the dataset's nature, the available computational resources, and the desired output. Here, we compare three major classes of QSAR techniques.

2D-QSAR: Multiple Linear Regression (MLR)
  • Principle: MLR is a statistical method that models the linear relationship between two or more independent variables (descriptors) and a dependent variable (biological activity).[14][16] The resulting model is a simple, interpretable mathematical equation.

  • Causality & Application: MLR is best suited for datasets of congeneric series where structural variations are minor and their influence on activity is expected to be additive. Its simplicity is both a strength (high interpretability) and a weakness (inability to model non-linear relationships). For TFMP derivatives, an MLR model might effectively capture the impact of varying substituents on a fixed core structure.

  • Trustworthiness: The validity of an MLR model is heavily dependent on statistical metrics like the coefficient of determination (r²) and, more importantly, the cross-validated coefficient (q²).

3D-QSAR: CoMFA and CoMSIA
  • Principle: Three-dimensional QSAR methods require the structural alignment of all molecules in the dataset.[17]

    • CoMFA (Comparative Molecular Field Analysis) calculates the steric (Lennard-Jones) and electrostatic (Coulomb) fields around each molecule on a 3D grid.[18][19]

    • CoMSIA (Comparative Molecular Similarity Indices Analysis) expands on this by calculating similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.[20][21][22]

  • Causality & Application: The core strength of 3D-QSAR lies in its output. The results are visualized as 3D contour maps that highlight regions in space where modifications to the molecular structure are likely to increase or decrease activity. This provides direct, intuitive guidance for medicinal chemists. For a TFMP derivative, a CoMFA map might show a sterically favored region (green contour) near a substituent, suggesting that a bulkier group at that position could enhance binding. The requirement for a reliable molecular alignment is its most critical challenge.

  • Trustworthiness: The predictive power of CoMFA/CoMSIA models is assessed by q² and the predictive r² on an external test set.[21]

Machine Learning (ML) Approaches
  • Principle: ML algorithms can model highly complex and non-linear relationships between descriptors and activity, often outperforming traditional methods, especially with large and diverse datasets.[23][24]

    • Random Forest (RF): An ensemble method that builds multiple decision trees and merges their outputs. It is robust against overfitting and can handle high-dimensional data effectively.[8][10]

    • Support Vector Machines (SVM): A powerful algorithm for both regression and classification, excellent at finding the optimal boundary between different classes of activity.

    • Artificial Neural Networks (ANN): Inspired by the human brain, ANNs use interconnected nodes (neurons) in layers to learn intricate patterns from the data.[25]

  • Causality & Application: ML methods are the preferred choice when dealing with large, structurally diverse datasets where the underlying structure-activity relationship is unknown or non-linear.[26] For instance, a QSAR study on TFMP derivatives with varied biological targets could benefit immensely from an ML approach. The trade-off is often reduced interpretability, as ML models can act as "black boxes."

  • Trustworthiness: Like all QSAR models, ML approaches must be rigorously validated using internal cross-validation and, crucially, external test sets to ensure they can generalize to new, unseen data.

Pillar 3: Data-Driven Comparison and Performance

The ultimate measure of a QSAR model is its statistical validity and predictive accuracy. A model with a high r² for the training set may simply have memorized the data (overfitting); true predictive power is demonstrated by performance on an external test set.

Below is a summary table compiling representative statistical data from QSAR studies on pyridine, pyrimidine, and other heterocyclic derivatives, illustrating the performance of different methodologies.

Model Type Compound Class Target/Activity q² (LOO-CV) r² (Training Set) r²_pred (Test Set) Reference
CoMFA Dihydro-1,3,5-triazinesDHFR Inhibition0.7240.986Not Reported[27]
CoMFA 6-aryl-5-cyano-pyrimidinesLSD1 Inhibition0.8020.979Not Reported[21]
CoMSIA 6-aryl-5-cyano-pyrimidinesLSD1 Inhibition0.7990.982Not Reported[21]
MLR PeptidomimeticsMERS-CoV Inhibition0.7850.8440.873[16]
ANN Pyrrolopyrimidine derivativesBTK Inhibition0.8200.9060.856[25]
RF/GBR/SVR FlavonoidsAnti-inflammatory~0.70-0.85 (CV)~0.90-0.98~0.65-0.80[26]

Note: This table is illustrative. Direct comparison between studies should be done with caution due to differences in datasets, descriptors, and validation procedures.

Pillar 4: A Self-Validating Experimental Protocol

This section outlines a detailed, step-by-step methodology for conducting a comparative QSAR study. The emphasis is on rigorous validation at every stage to ensure a trustworthy and predictive final model.

Step-by-Step Methodology
  • Dataset Preparation and Curation: a. Compile a dataset of TFMP derivatives with their corresponding biological activities (e.g., IC₅₀ values). b. Convert all activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more normal distribution. c. Standardize all chemical structures to correct for representation errors. d. Randomly partition the dataset into a training set (~80%) for model development and a test set (~20%) for external validation.[7] Ensure that the test set molecules are representative of the structural diversity and activity range of the entire dataset.

  • Molecular Structure Preparation & Optimization: a. Generate 3D coordinates for all structures. b. Perform geometry optimization using a suitable computational chemistry method (e.g., MMFF94 force field followed by a semi-empirical or DFT method like B3LYP/6-31G*). This step is critical for calculating 3D descriptors and for 3D-QSAR alignment.

  • Descriptor Calculation and Selection: a. Calculate a wide range of molecular descriptors (e.g., 2D, 3D, quantum-chemical) using software like PaDEL-Descriptor, Dragon, or CODESSA. b. Pre-process the descriptors: remove constant or near-constant variables. c. Eliminate highly correlated descriptors (e.g., |R| > 0.90) to reduce redundancy and model instability.[28]

  • Model Generation: a. For MLR: Use stepwise regression or genetic algorithms to select a small subset of the most relevant descriptors to build the linear equation. b. For CoMFA/CoMSIA: i. Align all molecules in the training set to a common template structure. ii. Calculate the steric, electrostatic, and other fields. iii. Use Partial Least Squares (PLS) analysis to correlate the field values with the pIC₅₀ data. c. For Machine Learning (e.g., Random Forest): i. Train the RF model on the training set using the selected descriptor pool. ii. Optimize model hyperparameters (e.g., number of trees) using grid search and cross-validation.

  • Rigorous Model Validation: a. This is the most critical phase to ensure the model is not a result of chance correlation. b. Internal Validation: Perform k-fold cross-validation (typically 5-fold or 10-fold) or Leave-One-Out Cross-Validation (LOO-CV) on the training set. A high q² (e.g., > 0.6) indicates good internal robustness. c. Y-Scrambling: Randomly shuffle the biological activity values in the training set and rebuild the model multiple times. The resulting models should have very low r² and q² values, confirming that the original model is not based on chance. d. External Validation: Use the final, trained model to predict the pIC₅₀ values for the compounds in the test set (which were not used at any point during model building). Calculate the predictive r² (r²_pred). A high value (e.g., > 0.6) is a strong indicator of the model's real-world predictive power.

G cluster_0 Internal Validation cluster_1 Model Finalization cluster_2 External Validation TrainSet Training Set (80% of Data) CV k-Fold Cross-Validation (Calculate q²) TrainSet->CV YScramble Y-Scrambling Test (Check for Chance Correlation) TrainSet->YScramble FinalModel Build Final Model (Using all Training Data) CV->FinalModel Predict Predict Activities FinalModel->Predict TestSet Test Set (20% Unseen Data) TestSet->Predict R2_pred Calculate r²_pred Trustworthy Trustworthy Model R2_pred->Trustworthy

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety and handling protocols for 1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane. As this is a research chemical, comprehensive toxicological data is not yet available. Therefore, this guidance is built upon a conservative risk assessment, drawing from the known hazards of its constituent chemical moieties and structurally similar compounds. The protocols herein are designed to establish a self-validating system of safety, ensuring that all handling operations are conducted with the highest degree of caution.

Hazard Analysis by Structural Analogy

The primary hazards of 1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane are inferred from its two main structural components: the trifluoromethylpyridine ring and the 1,4-diazepane (homopiperazine) ring.

  • Trifluoromethylpyridine Moiety: Pyridine derivatives, particularly those with electron-withdrawing groups like trifluoromethyl (-CF3), can exhibit significant biological activity and toxicity. A closely related analogue, 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane , is classified as acutely toxic if swallowed (H301) and causes severe skin burns and eye damage (H314).[1] Another analogue, 2-Fluoro-6-(trifluoromethyl) pyridine , is listed as a flammable liquid that is harmful if swallowed or inhaled.[2] This strongly suggests that the target compound should be treated as acutely toxic and potentially corrosive.

  • 1,4-Diazepane Moiety: The diazepane ring is a heterocyclic amine. Analogous seven-membered rings, such as 1-BOC-hexahydro-1,4-diazepine , are known to cause severe skin burns and eye damage and may cause respiratory irritation.[3] This reinforces the high potential for the target compound to be a skin and eye corrosive.

Chemical and Hazard Data Summary

The following table summarizes key data for the target compound and its hazardous analogues.

Property1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane1-BOC-hexahydro-1,4-diazepine
Molecular Formula C₁₁H₁₄F₃N₃[4]C₁₁H₁₃ClF₃N₃[1]C₁₀H₂₀N₂O₂
Molecular Weight 245.24 g/mol [4]279.69 g/mol [1]200.28 g/mol
Physical Form Solid[4]SolidNot specified
GHS Hazard Codes Data not available. Assumed Acute Tox. 3 (Oral) and Skin Corr. 1B based on analogues.H301 : Toxic if swallowedH314 : Causes severe skin burns and eye damage[1]H314 : Causes severe skin burns and eye damageH335 : May cause respiratory irritation
Signal Word Danger (Assumed)Danger Danger

Mandatory Personal Protective Equipment (PPE)

Given the high potential for toxicity and corrosivity, a stringent PPE protocol is required at all times. Standard laboratory PPE is insufficient.

  • Engineering Controls : All handling of this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood to prevent inhalation of dust or aerosols.[3][5] Facilities must be equipped with an eyewash station and a safety shower in immediate proximity to the handling area.[6]

  • Eye and Face Protection : Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory.[7] Due to the severe corrosive potential, a full-face shield must be worn over the safety goggles during all transfer and solution-based operations.[7]

  • Hand Protection : Double-gloving is required.

    • Inner Glove : A thin, disposable nitrile glove.

    • Outer Glove : A thicker, chemical-resistant glove (e.g., butyl rubber or neoprene). Always consult the glove manufacturer's resistance guide for heterocyclic amines.[7] Gloves must be inspected for integrity before each use and changed immediately upon any sign of contamination.[7]

  • Body Protection : A flame-resistant (e.g., Nomex®) laboratory coat is required and must be fully buttoned.[7] A chemical-resistant apron should be worn over the lab coat. Long pants and closed-toe, closed-heel shoes are mandatory.[7]

  • Respiratory Protection : If there is any risk of the ventilation system failing or for spill cleanup procedures, a full-face, air-purifying respirator (APR) with organic vapor/acid gas cartridges and a P100 particulate filter is necessary.[8] All respirator use must be in accordance with a formal respiratory protection program, including fit-testing.[7]

Operational and Disposal Plans

The following workflow provides a step-by-step guide for safely handling the compound from receipt to disposal.

SOP_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase prep 1. Verify Fume Hood & Safety Shower/Eyewash gather_ppe 2. Assemble All Required PPE gather_mats 3. Prepare Materials (Spatula, Vials, Solvent) don_ppe 4. Don PPE (Correct Sequence) gather_mats->don_ppe Enter Hood weigh 5. Weigh Compound (Use secondary containment) dissolve 6. Prepare Solution (Add solid to solvent) cleanup_hood 7. Initial Cleanup (Wipe surfaces) doff_ppe 8. Doff PPE (Correct Sequence) cleanup_hood->doff_ppe Exit Hood dispose 9. Segregate Waste (Solid, Liquid, PPE) wash 10. Wash Hands Thoroughly

Figure 1: Standard Operating Procedure workflow for handling 1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane.

Step-by-Step Handling Protocol

1. Pre-Operational Safety Checklist:

  • Verify that the chemical fume hood has a current certification and is functioning correctly.
  • Ensure the safety shower and eyewash station are unobstructed and have been recently tested.
  • Prepare all necessary equipment (spatula, weigh paper/boat, vials, solvent, waste containers) and place them inside the fume hood to minimize traffic in and out of the sash.
  • Designate separate, clearly labeled waste containers for solid waste, liquid waste, and contaminated PPE.

2. Donning PPE:

  • The sequence is critical to prevent cross-contamination.
  • Order: Lab coat, inner nitrile gloves, outer chemical-resistant gloves, safety goggles, face shield.

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; coat [label="1. Don Lab Coat\n(Fully Buttoned)"]; inner [label="2. Don Inner\nNitrile Gloves"]; outer [label="3. Don Outer\nResistant Gloves"]; goggles [label="4. Don Safety\nGoggles"]; shield [label="5. Don Face\nShield"]; ready [label="Ready for Handling", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> coat -> inner -> outer -> goggles -> shield -> ready; }

Figure 2: Correct sequence for donning Personal Protective Equipment.

3. Handling and Weighing (Inside Fume Hood):

  • Keep the container of the solid compound within a secondary containment tray inside the fume hood.
  • Open the container slowly to avoid creating airborne dust.
  • Use a dedicated spatula to carefully transfer the desired amount of solid to a weigh boat or directly into a tared vial. Avoid creating dust.[5]
  • If preparing a solution, add the solid to the solvent slowly. Never add solvent to the bulk solid.
  • Close the primary container tightly immediately after use.

4. Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing while under a safety shower.[2] Rinse the affected area with copious amounts of water for at least 15 minutes.[3] Seek immediate medical attention.
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[3][9] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.
  • Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water.[2] Seek immediate medical attention.
  • Spill: Evacuate the area. If the spill is large or outside of the fume hood, alert emergency personnel. For small spills inside the fume hood, cover with an inert absorbent material (e.g., vermiculite or sand), sweep up carefully without creating dust, and place in a sealed, labeled hazardous waste container.[10] Decontaminate the area with a suitable cleaning agent.

5. Doffing PPE:

  • This process is designed to contain contamination.
  • Order: Remove the outer, most contaminated items first.
  • 1. Remove outer chemical-resistant gloves.
  • 2. Remove face shield and goggles.
  • 3. Remove lab coat.
  • 4. Remove inner nitrile gloves.
  • Dispose of all items in the designated contaminated PPE waste container.

6. Disposal Plan:

  • All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
  • Do not dispose of this chemical down the drain.[5]
  • Collect waste in compatible, sealed, and clearly labeled containers.
  • Follow all local, state, and federal regulations for hazardous waste disposal.[2][6]

References

  • Jubilant Ingrevia Limited. (n.d.). 2-Fluoro-6-(trifluoromethyl)
  • Fisher Scientific. (2025). Safety Data Sheet: 1-BOC-hexahydro-1,4-diazepine.
  • PubChem. (n.d.). 1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane. National Center for Biotechnology Information. Retrieved from [Link]

  • AA Blocks. (2025). Safety Data Sheet: 1-(5-Nitropyridin-2-yl)-1,4-diazepane.
  • Syn-Tech. (n.d.). 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)-1,4-diazepane-1-carboxamide.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. U.S. Department of Labor. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). U.S. Department of Health & Human Services. Retrieved from [Link]

  • University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment. UCSF Environmental Health & Safety.
  • Thermo Fisher Scientific. (2015). Safety Data Sheet: 2,3-Dichloro-5-trifluoromethylpyridine.
  • TCI Chemicals. (2025). Safety Data Sheet: 2-Fluoro-4-(trifluoromethyl)pyridine.
  • ACS Material. (2020, July 14). PPE and Safety for Chemical Handling. Retrieved from [Link]

  • Apollo Scientific. (n.d.). Safety Data Sheet: 2-Hydroxy-6-(trifluoromethyl)pyridine.
  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。